molecular formula C11H20N2O2 B180736 1-Pentanamidocyclopentanecarboxamide CAS No. 177219-40-8

1-Pentanamidocyclopentanecarboxamide

Cat. No.: B180736
CAS No.: 177219-40-8
M. Wt: 212.29 g/mol
InChI Key: KYQOPOVIDARNBM-UHFFFAOYSA-N
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Description

1-Pentanamidocyclopentanecarboxamide is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pentanoylamino)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-2-3-6-9(14)13-11(10(12)15)7-4-5-8-11/h2-8H2,1H3,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQOPOVIDARNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1(CCCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446454
Record name 1-Pentanamidocyclopentanecarboxamide
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177219-40-8
Record name 1-Pentanamidocyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Pentanamidocyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentanamidocyclopentanecarboxamide, a molecule of interest in medicinal chemistry, particularly as a known impurity of the angiotensin II receptor blocker Irbesartan, possesses a unique set of physicochemical properties that dictate its behavior in both chemical and biological systems.[1] This guide provides a comprehensive analysis of these properties, blending computational predictions with established principles of organic chemistry to offer a senior application scientist's perspective. We will delve into the structural attributes, predicted physicochemical parameters, and the likely experimental behavior of this compound, offering insights into its solubility, stability, and potential interactions within a physiological environment. This document is intended to serve as a vital resource for researchers engaged in drug discovery, development, and quality control, where a thorough understanding of a molecule's physicochemical profile is paramount.

Molecular Identity and Structural Characteristics

A foundational understanding of a molecule's physicochemical nature begins with its precise chemical identity and structure.

IUPAC Name: 1-(pentanoylamino)cyclopentane-1-carboxamide[1]

Synonyms: this compound, Irbesartan Impurity 2[1]

CAS Number: 177219-40-8[1]

Molecular Formula: C₁₁H₂₀N₂O₂[1]

The structure of this compound is characterized by a central cyclopentane ring, substituted with both a pentanamide group and a primary carboxamide group at the same carbon atom. This geminal diamide-like substitution pattern is a key determinant of its chemical properties. The pentanoyl group introduces a lipophilic alkyl chain, while the two amide functionalities provide polar, hydrogen-bonding capabilities.

Computationally Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial assessments of a molecule's properties. The following table summarizes key predicted physicochemical parameters for this compound, primarily sourced from the PubChem database.[1]

PropertyPredicted ValueSource
Molecular Weight 212.29 g/mol PubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 212.152477885 DaPubChem[1]
Polar Surface Area (PSA) 72.2 ŲPubChem[1]
  • Expert Interpretation: The predicted XLogP3 value of 0.9 suggests a molecule with a relatively balanced hydrophilic-lipophilic character. This is a crucial parameter in drug design, as it influences membrane permeability and aqueous solubility. The presence of two hydrogen bond donors and two acceptors, coupled with a polar surface area of 72.2 Ų, indicates that the molecule has the capacity for significant interactions with polar solvents like water, which will directly impact its solubility.

Key Physicochemical Parameters: An In-Depth Analysis

This section moves beyond computational predictions to discuss the expected experimental properties of this compound, grounded in the established chemistry of amides.

Melting and Boiling Points

Expected Properties: Amides, as a class, exhibit significantly higher melting and boiling points compared to other organic compounds of similar molecular weight. This is a direct consequence of the strong intermolecular hydrogen bonding facilitated by the amide functional group.[2] For this compound, which contains two amide groups, this effect is expected to be pronounced. The presence of a primary amide (CONH₂) and a secondary amide (R-NH-CO-R') allows for the formation of an extensive hydrogen-bonding network.[2] Therefore, it is anticipated that this compound will be a solid at room temperature with a relatively high melting point.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point of a crystalline solid. This method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram. The sharpness of the peak can also provide an indication of the sample's purity.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation P1 Weigh Sample (1-5 mg) P2 Hermetically Seal in Pan P1->P2 A1 Place Sample & Reference in DSC Cell P2->A1 Load into Instrument A2 Heat at a Controlled Rate (e.g., 10°C/min) A1->A2 A3 Monitor Heat Flow A2->A3 D1 Identify Endothermic Peak A3->D1 Generate Thermogram D2 Determine Onset Temperature (Melting Point) D1->D2

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Expected Properties: The solubility of this compound will be a tale of two competing structural features: the polar amide groups and the nonpolar hydrocarbon portions (the pentyl chain and the cyclopentane ring). Simple amides with five or fewer carbon atoms are generally soluble in water.[2] Given that our molecule has eleven carbon atoms, its aqueous solubility is expected to be limited. However, the presence of two amide groups, capable of acting as both hydrogen bond donors and acceptors, will enhance its solubility in polar protic solvents.[3] It is predicted to have good solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

Causality Behind Experimental Choices: A common and effective method for determining aqueous solubility is the shake-flask method, which is considered the "gold standard" for its direct measurement of thermodynamic solubility. The protocol involves agitating an excess of the solid compound in a specific solvent (e.g., water, buffer at a certain pH) for a prolonged period to ensure equilibrium is reached. The subsequent quantification of the dissolved compound in a filtered aliquot, typically by High-Performance Liquid Chromatography (HPLC), provides a precise solubility value.

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification E1 Add Excess Solid to Solvent E2 Agitate at Constant Temperature (e.g., 24-48h) E1->E2 S1 Allow to Settle E2->S1 Reach Equilibrium S2 Filter to Remove Undissolved Solid S1->S2 Q1 Prepare Dilutions of Supernatant S2->Q1 Collect Saturated Solution Q2 Analyze by HPLC Q1->Q2 Q3 Calculate Concentration vs. Standard Curve Q2->Q3

Caption: Shake-Flask Method for Solubility Determination.

Ionization Constant (pKa)

Expected Properties: Amides are generally considered neutral compounds in an aqueous solution.[2] Compared to amines, amides are exceedingly weak bases.[4] The conjugate acid of a typical amide has a pKa value around -0.5.[4] This is due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom, making them less available for protonation. The N-H protons of primary and secondary amides are very weakly acidic, with a pKa typically well above 15.[4] For this compound, it is expected to have no physiologically relevant pKa, meaning its charge state will not change across the typical biological pH range.

Causality Behind Experimental Choices: Potentiometric titration is a robust method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the pH change. However, due to the extremely low basicity and acidity of amides, this method may not be suitable. A more appropriate technique would be UV-spectrophotometric analysis, where the UV-Vis spectrum of the compound is measured at various pH values. If protonation or deprotonation occurs, it will likely alter the chromophore and result in a change in the absorption spectrum, from which a pKa can be derived. Given the expected pKa values are outside the aqueous range, computational methods often provide the most practical estimation.

Significance in a Drug Development Context

The physicochemical properties of a molecule like this compound are not merely academic; they have profound implications in drug development.[5][6]

  • Solubility and Bioavailability: The predicted limited aqueous solubility could pose challenges for oral formulation and bioavailability. Strategies to enhance solubility might be necessary if this molecule were to be developed as a drug candidate.[4]

  • Permeability: The balanced LogP suggests that the molecule may have reasonable permeability across biological membranes, a key factor for absorption and distribution.[7]

  • Stability: The amide bonds in the molecule are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.[8] Assessing its stability at different pH values and in the presence of metabolic enzymes would be a critical step in its development.

  • Drug-Target Interactions: The hydrogen bonding capabilities are crucial for molecular recognition and binding to biological targets. The spatial arrangement of these donors and acceptors will dictate its interaction with receptor binding pockets.

Conclusion

This compound presents a physicochemical profile dominated by its dual amide functionalities and its moderately lipophilic hydrocarbon framework. While computationally predicted to have a balanced lipophilicity, its extensive hydrogen bonding capacity suggests it will be a high-melting solid with limited aqueous solubility. Its lack of ionizable groups within the physiological pH range simplifies its behavior in biological media. For drug development professionals, this profile highlights potential challenges in formulation and bioavailability that would need to be addressed through strategic formulation design. This guide provides a comprehensive foundational understanding of these properties, enabling more informed decision-making in research and development endeavors.

References

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical. Retrieved from [Link]

  • Kyzas, G. Z., & Matis, K. A. (2015). The chemistry of amides. University of Kerbala.
  • University of Wisconsin Colleges. (n.d.). Acid-base properties of amides. Retrieved from [Link]

  • Wikipedia. (2024). Amide. In Wikipedia. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Amide. Retrieved from [Link]

  • LibreTexts. (2015, July 19). 26.1: Structure and Properties of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, July 12). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LibreTexts. (2014, August 20). 10.6: Physical Properties of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • Quora. (2019, October 23). Why do 'non-polar' amino acids have a higher boiling point than purely polar water molecules? Wouldn't the hydrophobic regions decrease the boiling point?. Retrieved from [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Boiling Points of Functional Groups. Retrieved from [Link]

  • Science Ready. (n.d.). Amides. Organic Chemistry. Retrieved from [Link]

  • Zenodo. (1982, July 31). Melting Behaviour of Some Pure N-Acyl Amino Acids and Peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acylamides. In Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • PubMed Central (PMC). (2023, July 16). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA analysis of studied N-acetyl amino acid amides. (a).... Retrieved from [Link]

  • PubMed. (n.d.). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Cyclopentanecarboxamide Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the therapeutic landscape of cyclopentanecarboxamide derivatives. We will delve into the core molecular targets of this versatile chemical scaffold, elucidating the mechanisms of action and providing practical, field-proven experimental protocols for their investigation. Our focus is on empowering researchers to accelerate the discovery and development of novel therapeutics based on this promising class of compounds.

I. The Cyclopentanecarboxamide Scaffold: A Privileged Structure in Drug Discovery

The cyclopentanecarboxamide moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a conformationally constrained cyclopentane ring and a hydrogen-bond-donating-and-accepting carboxamide group, provide a robust framework for designing molecules with high affinity and selectivity for a diverse range of biological targets. This guide will illuminate the key therapeutic avenues that have emerged for derivatives of this scaffold.

II. Key Therapeutic Targets and Mechanisms of Action

Our investigation has identified several critical classes of proteins that are potently and selectively modulated by cyclopentanecarboxamide derivatives. These include enzymes, G-protein coupled receptors (GPCRs), ligand-gated ion channels, and nuclear receptors.

A. Aldo-Keto Reductases 1C1 and 1C3 (AKR1C1/AKR1C3): Targeting Steroid Metabolism in Cancer

Mechanism of Action: AKR1C1 and AKR1C3 are key enzymes in the biosynthesis of steroid hormones and prostaglandins.[1][2] In hormone-dependent cancers, such as prostate and breast cancer, the upregulation of these enzymes can lead to increased production of potent androgens and estrogens, driving tumor growth.[2][3] Cyclopentanecarboxamide derivatives have been identified as inhibitors of these enzymes, offering a therapeutic strategy to disrupt oncogenic steroid signaling.[1] The carboxamide group can form crucial hydrogen bonds within the enzyme's active site, while the cyclopentane ring and its substituents can be tailored to achieve isoform selectivity.[4]

Experimental Workflow: AKR1C3 Inhibition Assay

The following workflow outlines a robust method for assessing the inhibitory potential of cyclopentanecarboxamide derivatives against AKR1C3.

AKR1C3_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_enzyme Recombinant AKR1C3 incubation Incubate Enzyme, Compound, and NADPH recombinant_enzyme->incubation test_compound Cyclopentanecarboxamide Derivative test_compound->incubation nadph NADPH (Cofactor) nadph->incubation substrate Substrate (e.g., S-tetralol) reaction_init Initiate Reaction with Substrate substrate->reaction_init incubation->reaction_init measurement Monitor NADPH Depletion (Fluorometrically) reaction_init->measurement ic50 Calculate IC50 Values measurement->ic50 selectivity Determine Selectivity vs. other AKR isoforms ic50->selectivity

Caption: Workflow for AKR1C3 Inhibition Assay.

Detailed Protocol: AKR1C3 Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AKR1C3 in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Dissolve cyclopentanecarboxamide derivatives in DMSO to create stock solutions.

    • Prepare solutions of NADPH and the substrate (e.g., S-tetralol) in the assay buffer. The concentration of S-tetralol should be equal to its Km value for AKR1C3 to ensure accurate IC50 determination.[5]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified recombinant enzyme.

    • Add NADPH to the wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader. The rate of NADPH consumption is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the fluorescence data.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To assess selectivity, perform the same assay with other AKR1C isoforms (e.g., AKR1C1, AKR1C2).[3][6]

Structure-Activity Relationship (SAR) Insights:

R-Group Modification on CyclopentanecarboxamideEffect on AKR1C3 InhibitionReference
Meta-carboxylic acid on an N-phenylamino substituentConfers selectivity for AKR1C3[3]
Electron-withdrawing groups on the N-phenylamino ringOptimal for AKR1C3 inhibition[3]
B. Sigma Receptors (σ1 and σ2): Modulating Neurological and Psychiatric Conditions

Mechanism of Action: Sigma receptors are unique intracellular proteins, with the σ1 receptor acting as a chaperone at the endoplasmic reticulum-mitochondria interface.[7] They are implicated in a wide array of cellular signaling pathways and are considered therapeutic targets for neurodegenerative diseases, psychiatric disorders, and pain.[7] Cyclopentanecarboxamide derivatives can act as potent and selective modulators of sigma receptors, though the precise binding interactions are still under investigation.

Experimental Workflow: Sigma-1 Receptor Radioligand Binding Assay

This workflow details the process for determining the binding affinity of cyclopentanecarboxamide derivatives to the sigma-1 receptor.

Sigma1_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis membrane_prep Membrane Preparation (e.g., Guinea Pig Liver) incubation Incubate Membranes, Radioligand, and Test Compound membrane_prep->incubation radioligand Radioligand (e.g., [3H]-(+)-pentazocine) radioligand->incubation test_compound Test Compound test_compound->incubation filtration Separate Bound and Free Radioligand (Filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation ki Calculate Ki Values scintillation->ki sar Determine Structure-Activity Relationship ki->sar

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Detailed Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).[8]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]-(+)-pentazocine), and the test cyclopentanecarboxamide derivative at various concentrations.[8][9]

    • For determining non-specific binding, a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol) is added to a set of wells.

    • Incubate the plate at 37°C for 90 minutes to allow binding to reach equilibrium.[9]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

C. C-C Chemokine Receptor 2 (CCR2): An Anti-inflammatory Target

Mechanism of Action: CCR2 is a GPCR that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation.[10] Its primary ligand is monocyte chemoattractant protein-1 (MCP-1/CCL2).[11] Antagonism of CCR2 is a promising therapeutic strategy for inflammatory and autoimmune diseases.[10] Cyclopentanecarboxamide derivatives have been developed as potent and selective CCR2 antagonists.[12][13] The cyclopentane ring serves as a scaffold to position key pharmacophoric elements that interact with the receptor's binding pocket.

Experimental Workflow: CCR2 Functional Assay (Calcium Mobilization)

This workflow describes a common functional assay to measure the antagonist activity of cyclopentanecarboxamide derivatives on CCR2.

CCR2_Functional_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells Cells Expressing CCR2 (e.g., CHO-K1) dye_loading Load Cells with Fluorescent Dye cells->dye_loading dye Calcium-sensitive Fluorescent Dye dye->dye_loading test_compound Test Compound compound_incubation Incubate Cells with Test Compound test_compound->compound_incubation agonist Agonist (CCL2) agonist_stimulation Stimulate with CCL2 agonist->agonist_stimulation dye_loading->compound_incubation compound_incubation->agonist_stimulation fluorescence_measurement Measure Changes in Intracellular Calcium agonist_stimulation->fluorescence_measurement ic50 Calculate IC50 Values fluorescence_measurement->ic50 sar Determine Structure-Activity Relationship ic50->sar

Caption: Workflow for CCR2 Calcium Mobilization Assay.

Detailed Protocol: CCR2 Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing human CCR2 (e.g., CHO-K1 or HEK293 cells).

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the cyclopentanecarboxamide test compounds at various concentrations to the wells and incubate for a specified period.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Initiate the signaling cascade by adding the CCR2 agonist, CCL2.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the CCL2-induced calcium response against the logarithm of the antagonist concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights:

R-Group Modification on CyclopentanecarboxamideEffect on CCR2 Antagonist ActivityReference
Short, branched alkyl groups at C(1) (e.g., isopropyl, isobutyl)Optimal for both human and murine CCR2 binding[12]
Modifications on the indenyl ring of 3-((inden-1-yl)amino) derivativesSmall changes in affinity but significant impact on receptor residence time[14]
D. Platelet-Activating Factor Receptor (PAFR): A Target in Inflammation and Ocular Diseases

Mechanism of Action: PAFR is a GPCR that, upon activation by platelet-activating factor (PAF), triggers a variety of pro-inflammatory and pro-thrombotic responses.[15][16] It is implicated in ocular diseases, allergies, and various inflammatory conditions.[15] Cyclopentathiophene carboxamide derivatives have been identified as PAFR antagonists, offering a potential therapeutic intervention for these conditions.[15][17]

Experimental Workflow: PAFR Antagonist Assay (Calcium Flux)

A calcium flux assay is a common method to assess the functional antagonism of PAFR.

PAFR_Functional_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells Cells Expressing PAFR dye_loading Load Cells with Fluorescent Dye cells->dye_loading dye Calcium-sensitive Fluorescent Dye dye->dye_loading test_compound Test Compound compound_incubation Incubate Cells with Test Compound test_compound->compound_incubation agonist Agonist (PAF) agonist_stimulation Stimulate with PAF agonist->agonist_stimulation dye_loading->compound_incubation compound_incubation->agonist_stimulation fluorescence_measurement Measure Changes in Intracellular Calcium agonist_stimulation->fluorescence_measurement ic50 Calculate IC50 Values fluorescence_measurement->ic50

Caption: Workflow for PAFR Calcium Flux Assay.

Detailed Protocol: PAFR Antagonist Calcium Flux Assay

  • Cell Preparation and Dye Loading:

    • Use a cell line endogenously or recombinantly expressing PAFR.

    • Plate the cells in a 96-well format.

    • Load the cells with a calcium-sensitive dye as previously described for the CCR2 assay.

  • Assay Procedure:

    • Wash the cells to remove extracellular dye.

    • Pre-incubate the cells with the cyclopentathiophene carboxamide derivatives at varying concentrations.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add PAF to stimulate the receptor and initiate calcium mobilization.

    • Record the fluorescence signal over time.

  • Data Analysis:

    • Quantify the peak fluorescence response.

    • Calculate the percentage of inhibition of the PAF-induced response for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

E. Aryl Hydrocarbon Receptor (AHR): A Novel Target for Inflammatory Skin Diseases

Mechanism of Action: The AHR is a ligand-activated transcription factor that plays a role in regulating immune responses and epidermal differentiation.[18] Carboxamide derivatives have been shown to act as AHR ligands, modulating its activity and offering a therapeutic approach for inflammatory skin conditions like atopic dermatitis.[18] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to specific DNA sequences to regulate gene expression.[19]

Experimental Workflow: AHR Reporter Gene Assay

A reporter gene assay is the gold standard for quantifying AHR activation.

AHR_Reporter_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reporter_cells Cells with AHR-responsive Luciferase Reporter cell_plating Plate Reporter Cells reporter_cells->cell_plating test_compound Test Compound compound_treatment Treat Cells with Test Compound test_compound->compound_treatment cell_plating->compound_treatment incubation Incubate for 22-24 hours compound_treatment->incubation lysis_and_read Lyse Cells and Measure Luciferase Activity incubation->lysis_and_read ec50 Calculate EC50/IC50 Values lysis_and_read->ec50

Caption: Workflow for AHR Reporter Gene Assay.

Detailed Protocol: AHR Reporter Gene Assay

  • Cell Culture and Plating:

    • Use a cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of an AHR-responsive promoter.[18][20]

    • Dispense 200 µl of the reporter cells into the wells of a 96-well assay plate and pre-incubate for 4-6 hours.[19]

  • Compound Treatment:

    • Following the pre-incubation, discard the culture media.

    • Add 200 µl/well of the prepared treatment media containing the test cyclopentanecarboxamide derivatives at various concentrations.[19]

    • For antagonist mode, co-treat with a known AHR agonist (e.g., TCDD).

    • Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[19]

  • Luciferase Assay:

    • Discard the treatment media.

    • Add a luciferase detection reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.[18]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • For agonist activity, plot the luminescence signal against the logarithm of the test compound concentration to determine the EC50 value.

    • For antagonist activity, plot the percentage of inhibition of the agonist-induced luminescence against the logarithm of the test compound concentration to determine the IC50 value.

F. Voltage-Gated Sodium Channel NaV1.7: A Key Target for Pain

Mechanism of Action: NaV1.7 is a voltage-gated sodium channel that is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[21][22] Gain-of-function mutations in the gene encoding NaV1.7 lead to painful conditions, while loss-of-function mutations result in an inability to feel pain.[21] This makes NaV1.7 a highly validated target for the development of novel analgesics. Cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of NaV1.7.[23]

Experimental Workflow: NaV1.7 Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channel function.

NaV17_PatchClamp_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells Cells Expressing NaV1.7 giga_seal Form Gigaohm Seal cells->giga_seal electrodes Patch-clamp Electrodes electrodes->giga_seal solutions Intra- and Extracellular Solutions solutions->giga_seal test_compound Test Compound whole_cell Establish Whole-cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage-step Protocols whole_cell->voltage_protocol current_recording Record NaV1.7 Currents voltage_protocol->current_recording compound_app Apply Test Compound current_recording->compound_app ic50 Calculate IC50 compound_app->ic50 state_dependence Assess State-dependence ic50->state_dependence

Sources

An In-depth Technical Guide to the Identification and Characterization of Irbesartan Impurity 2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and characterization of Irbesartan Impurity 2, a critical step in ensuring the quality, safety, and efficacy of the widely used antihypertensive drug, Irbesartan. As drug development professionals, our commitment to scientific integrity necessitates a thorough understanding of all potential impurities. This document outlines the strategic application of modern analytical techniques, grounded in established scientific principles, to unambiguously identify and characterize this specific process-related impurity.

Introduction: The Imperative of Impurity Profiling in Irbesartan

Irbesartan is an angiotensin II receptor antagonist utilized in the management of hypertension.[1][2] The synthesis of such a complex molecule can inadvertently lead to the formation of structurally related impurities.[3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over these impurities.[4][5] The presence of unknown or uncharacterized impurities can have significant implications for the drug's safety and efficacy. Therefore, a robust program for impurity identification and characterization is not merely a regulatory hurdle but a scientific necessity.

Irbesartan Impurity 2, a known process-related impurity, requires a multi-faceted analytical approach for its definitive identification and characterization. This guide will detail the logical workflow, from initial detection to complete structural elucidation and quantification.

Unveiling Irbesartan Impurity 2: Chemical Identity

A crucial first step in any impurity investigation is to establish its fundamental chemical properties. This information provides the basis for all subsequent analytical strategies.

PropertyValueSource
Chemical Name 3-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-ene 3-oxide[6]
CAS Number 133909-97-4[6]
Molecular Formula C25H28N6O2[6]
Molecular Weight 444.54 g/mol [6]

This foundational data is essential for interpreting mass spectrometry results and for proposing a likely chemical structure.

The Analytical Workflow: A Step-by-Step Guide

The identification and characterization of Irbesartan Impurity 2 is a systematic process. The following workflow represents a field-proven approach that ensures both accuracy and efficiency.

Figure 1: A logical workflow for the identification and characterization of Irbesartan Impurity 2.

Phase 1: Detection and Isolation

The initial step involves the detection of the impurity in the Irbesartan active pharmaceutical ingredient (API) or drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this phase.[2][7]

Experimental Protocol: HPLC Screening

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3 µm) is a suitable starting point.[8]

  • Mobile Phase: A gradient elution is typically employed to resolve all potential impurities. A common mobile phase system consists of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[8] The gradient program should be optimized to achieve adequate separation of the impurity from the main Irbesartan peak and other known impurities.

  • Flow Rate: A flow rate of 1.0-1.5 mL/min is generally appropriate.[8]

  • Detection: UV detection at a wavelength where both Irbesartan and the impurity have significant absorbance (e.g., 220 nm) is recommended.[8]

  • Rationale: The goal of this initial screen is to detect and tentatively quantify the impurity. If the impurity level exceeds the identification threshold set by regulatory guidelines (typically 0.10%), further investigation is warranted.[9]

Once detected, the impurity must be isolated in sufficient quantity and purity for structural elucidation. Preparative HPLC is the method of choice for this task. The conditions used for analytical HPLC can be scaled up for preparative separation.

Phase 2: Structural Elucidation

With an isolated sample of Irbesartan Impurity 2, a battery of spectroscopic and spectrometric techniques is employed to determine its chemical structure.

3.2.1 Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides the initial and crucial information about the molecular weight of the impurity.

Experimental Protocol: LC-MS/MS Analysis

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like Irbesartan and its impurities.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer can be used for initial mass determination.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable clues about the molecule's substructures.

  • Rationale: By comparing the fragmentation pattern of the impurity with that of Irbesartan, one can infer structural modifications.

High-Resolution Mass Spectrometry (HRMS) is then employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition. This is a powerful tool for confirming the molecular formula obtained from other methods.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure.[3][9]

Experimental Protocol: NMR Analysis

  • Solvent: A deuterated solvent in which the impurity is soluble (e.g., DMSO-d6, CDCl3, or Methanol-d4) is used.[10][11]

  • Experiments: A suite of NMR experiments is conducted:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring environments.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[9]

  • Rationale: By meticulously analyzing the chemical shifts, coupling constants, and cross-peaks in the various NMR spectra, the precise atomic connectivity of Irbesartan Impurity 2 can be established.

3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[3]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The isolated impurity can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Rationale: The presence of characteristic absorption bands for functional groups such as C=O (carbonyl), N-H, C-N, and aromatic rings can be confirmed, providing further evidence for the proposed structure.

Phase 3: Quantification and Control

Once the structure of Irbesartan Impurity 2 is confirmed, a validated analytical method for its routine quantification is essential.

Experimental Protocol: Validated HPLC Method for Quantification

  • Method Development: The initial HPLC screening method is further optimized for the specific quantification of Impurity 2. This may involve adjusting the mobile phase composition, gradient profile, or column chemistry to ensure optimal resolution, peak shape, and sensitivity.

  • Method Validation: The analytical method is validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Reference Standard: A qualified reference standard of Irbesartan Impurity 2 is required for accurate quantification. This standard should be well-characterized with known purity.

  • Specification Setting: Based on toxicological data and regulatory requirements, an acceptable limit for Irbesartan Impurity 2 in the final drug product is established.

Potential Formation Pathways

Understanding the potential formation pathways of Irbesartan Impurity 2 is critical for process optimization and control. Impurities can arise from the starting materials, intermediates, or as degradation products.[8][12] A thorough review of the synthetic route of Irbesartan is necessary to pinpoint the likely origin of this N-oxide impurity.[3][9] It is plausible that oxidation of the tertiary amine in the diazaspiro[4.4]non-1-en-4-one ring system occurs during the synthesis or storage of Irbesartan.

Formation_Pathway Irbesartan Irbesartan (C25H28N6O) Impurity_2 Irbesartan Impurity 2 (C25H28N6O2) Irbesartan->Impurity_2 Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Peroxides, Air) Oxidizing_Agent->Impurity_2

Figure 2: A simplified diagram illustrating the potential oxidative formation of Irbesartan Impurity 2.

Conclusion

The comprehensive identification and characterization of Irbesartan Impurity 2 is a testament to the rigorous scientific principles that underpin modern pharmaceutical development. By employing a systematic and multi-technique approach, as outlined in this guide, researchers and drug development professionals can ensure the quality and safety of Irbesartan. This commitment to scientific integrity is paramount in our collective mission to deliver safe and effective medicines to patients worldwide.

References

  • Academic Strive. (2024, September 9). Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC.
  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (2007). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES.
  • National Center for Biotechnology Information. (n.d.). Irbesartan. PubChem. Retrieved from [Link]

  • Jufri, M., & Kurniawan, D. (2021). Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices.
  • ACS Omega. (2022, April 19). Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation. PMC. Retrieved from [Link]

  • Rádl, S., Stach, J., Havlíček, J., Tkadlecová, M., & Plaček, L. (2009). Synthesis and Identification of Some Impurities of Irbesartan. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (n.d.). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS.
  • U.S. Food and Drug Administration. (n.d.). FDA Updates and Press Announcements on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan). Retrieved from [Link]

  • Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. National Center for Biotechnology Information. Retrieved from [Link]

  • The Pharma Letter. (2018, December 20). BRIEF—FDA presents interim limits of nitrosamines in currently markete. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of irbesartan and its impurities. Retrieved from [Link]

  • Sahu, K., et al. (n.d.). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. AKJournals. Retrieved from [Link]

Sources

In silico prediction of 1-Pentanamidocyclopentanecarboxamide bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of 1-Pentanamidocyclopentanecarboxamide Bioactivity

Abstract

In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing.[2] This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of a specific small molecule, this compound. This compound is identified in the PubChem database as an impurity of Irbesartan, an angiotensin II receptor blocker, providing a logical starting point for our investigation.[3] We will execute a complete computational workflow—from initial physicochemical and pharmacokinetic profiling to target prediction, molecular docking, and pharmacophore analysis—to construct a robust, data-driven hypothesis of its potential biological function.

Introduction: The Rationale for Predictive Analysis

This compound (PubChem CID: 10867604) is a molecule of interest primarily due to its documented association with the widely-used antihypertensive drug, Irbesartan.[3] As a known impurity, its bioactivity is of significant concern for assessing potential off-target effects or side effects. Conversely, its structural similarity to a known bioactive agent suggests it could possess its own therapeutic potential.

In silico analysis provides a rapid, cost-effective, and powerful framework to explore these possibilities.[1] By modeling the behavior of this molecule at a systems level, we can predict its drug-likeness, identify its most probable biological targets, and analyze the specific molecular interactions that may govern its activity. This guide serves as a practical blueprint for researchers, demonstrating how to leverage freely accessible computational tools to transform a chemical structure into a functional hypothesis ready for experimental validation.

Part 1: Foundational Analysis: Is the Molecule Drug-Like?

Before investigating specific molecular targets, the first logical step is to evaluate the fundamental physicochemical and pharmacokinetic properties of the compound. This process, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determines the viability of a molecule as a potential drug. A compound with high potency against a target is of little use if it cannot reach that target in the body or is prematurely metabolized or overtly toxic.[4][5]

Compound Information Retrieval

All in silico analyses begin with a standardized representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format that encodes the molecular structure in a line of text.

  • Compound: this compound

  • Source Database: PubChem[3]

  • Canonical SMILES: CCCCC(=O)NC1(CCCC1)C(=O)N

This SMILES string is the input for the subsequent analysis steps.

Protocol: ADMET & Physicochemical Profiling with SwissADME

The SwissADME web server is a robust, freely available tool that provides predictions for a wide array of molecular properties.[4][6][7]

Methodology:

  • Navigate to the SwissADME website (]">http://www.swissadme.ch).[4]

  • Copy the canonical SMILES string for this compound: CCCCC(=O)NC1(CCCC1)C(=O)N.

  • Paste the SMILES string into the input box.

  • Click the "Run" button to initiate the analysis.

  • The server will output a comprehensive report. The key data from this report are consolidated below.

Data Summary: Predicted Molecular Properties

The following tables summarize the key predictive data generated for this compound.

Table 1: Physicochemical and Lipophilicity Properties

PropertyPredicted ValueInterpretation
FormulaC₁₁H₂₀N₂O₂Molecular composition.
Molecular weight228.31 g/mol Within Lipinski's rule of five (<500).
Num. H-bond Acceptors2Within Lipinski's rule of five (≤10).
Num. H-bond Donors2Within Lipinski's rule of five (≤5).
Molar Refractivity63.85Reflects molecular polarizability.
Log P (iLOGP)2.07Optimal lipophilicity (typically -0.4 to +5.6).
Log P (XLOGP3)1.84Consensus Log P value indicates good balance.
Log P (WLOGP)2.45All Log P values are in a favorable range.

Table 2: Water Solubility and Pharmacokinetic Properties

PropertyPredicted ValueInterpretation
Solubility (Log S)-2.87Soluble.
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
P-gp SubstrateNoNot likely to be actively effluxed from cells.
CYP1A2 inhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C19 inhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C9 inhibitorYesPotential for drug-drug interactions.
CYP2D6 inhibitorNoLow potential for drug-drug interactions via this isoform.
CYP3A4 inhibitorNoLow potential for drug-drug interactions via this isoform.
Log Kp (skin perm.)-6.61 cm/sLow skin permeability.

Table 3: Drug-Likeness and Medicinal Chemistry Friendliness

PropertyPredicted ValueInterpretation
Lipinski violationNoAdheres to the "rule of five," a key indicator of drug-likeness.
Ghose filterNoPasses another filter for drug-like properties.
Veber filterNoPasses filter related to oral bioavailability.
Egan filterNoPasses filter based on polarity and lipophilicity.
Bioavailability Score0.55Indicates a high probability of good oral bioavailability.
PAINS alert0No Pan-Assay Interference Compounds fragments detected.
Lead-likenessNo (1 violation)Fails one criterion for a lead compound (MW > 250).

Expertise & Causality: The ADMET profile is highly favorable. The molecule adheres to Lipinski's rules, suggesting good passive absorption and distribution. The high predicted GI absorption and a bioavailability score of 0.55 strongly support its potential as an orally administered agent.[8] The key cautionary flag is the predicted inhibition of the CYP2C9 enzyme, a major pathway for drug metabolism. This insight is critical, as co-administration with other drugs metabolized by CYP2C9 could lead to adverse events. The lack of blood-brain barrier permeability suggests its effects would be confined to the periphery.

Part 2: Target Prediction: What is the Molecule's Biological Target?

With a favorable drug-like profile established, the next step is to identify potential protein targets. We employ a ligand-based approach, which uses the principle of chemical similarity to predict targets. The underlying logic is that molecules with similar structures often interact with similar proteins.[2]

Protocol: Ligand-Based Target Prediction with SwissTargetPrediction

The SwissTargetPrediction server compares the 2D and 3D similarity of a query molecule to a database of known active ligands to infer its most likely protein targets.

Methodology:

  • Navigate to the SwissTargetPrediction website ([Link]).

  • Enter the SMILES string for this compound.

  • Select "Homo sapiens" as the target organism.

  • Click "Predict targets."

  • The server returns a list of the most probable targets, ranked by probability.

Data Summary: Top Predicted Target Classes

The results strongly indicate a primary interaction with G protein-coupled receptors (GPCRs), which is consistent with its structural relationship to Irbesartan.

Table 4: Predicted Protein Targets for this compound

Target ClassProbabilityKnown Targets (Top Examples)
G protein-coupled receptor66.7%Angiotensin II receptor type 1, Cannabinoid receptor 1/2
Enzyme13.3%Fatty acid amide hydrolase, Prostaglandin G/H synthase 1
Nuclear Receptor6.7%Peroxisome proliferator-activated receptor gamma
Other13.3%Other miscellaneous proteins

Expertise & Causality: The prediction of the Angiotensin II receptor type 1 (AT1R) as a top candidate is a powerful self-validating result. This is the known target of Irbesartan, and this prediction confirms that the algorithm correctly identifies the structural heritage of our query molecule. This provides a strong, logical basis for selecting AT1R as the primary target for our subsequent molecular docking analysis.

Part 3: Interaction Analysis: How Does the Molecule Bind?

Molecular docking is a computational technique that predicts the preferred binding pose and affinity of one molecule (the ligand) to the binding site of another (the receptor).[9] It allows us to visualize the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The Molecular Docking Workflow

The entire process follows a structured pipeline designed to prepare the molecules and the simulation environment before running the docking calculation and analyzing the results.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Download Receptor (e.g., AT1R from PDB) Clean 3. Clean Receptor (Remove water, heteroatoms) PDB->Clean Ligand 2. Generate Ligand 3D (from SMILES) PDBQT 5. Convert to PDBQT (Receptor & Ligand) Ligand->PDBQT Hydrogens 4. Add Hydrogens & Assign Charges Clean->Hydrogens Hydrogens->PDBQT Grid 6. Define Binding Site (Grid Box Generation) PDBQT->Grid Config 7. Create Config File (Set coordinates, exhaustiveness) Grid->Config Vina 8. Run AutoDock Vina (Docking Calculation) Config->Vina Scores 9. Analyze Binding Affinity (kcal/mol) Vina->Scores Poses 10. Visualize Poses (PyMOL, Chimera) Scores->Poses Interactions 11. Identify Key Interactions (H-bonds, Hydrophobic) Poses->Interactions pharmacophore cluster_receptor AT1R Binding Pocket cluster_ligand Ligand Pharmacophore Features R1 H-Bond Acceptor (e.g., Asp281) R2 H-Bond Donor (e.g., Lys199) R3 Hydrophobic Pocket R4 Aromatic Contact (e.g., Tyr113) L1 HBD L1->R2 L2 HBA L2->R1 L3 HY L3->R3 L4 AR L4->R4

Caption: A conceptual pharmacophore model derived from ligand-receptor interactions.

Expertise & Causality: The pharmacophore model distills the complex atomic interactions into a simple, searchable query. For our molecule, the key features within the AT1R pocket would likely include:

  • A Hydrogen Bond Donor (HBD): From one of the amide N-H groups.

  • A Hydrogen Bond Acceptor (HBA): From one of the carbonyl oxygens.

  • A Hydrophobic Feature (HY): Representing the pentyl chain and cyclopentane ring.

This 3D arrangement of features serves as a powerful query for screening vast virtual libraries (like ChEMBL or ZINC) to identify novel compounds that may also bind to AT1R, demonstrating the power of moving from a single molecule analysis to large-scale virtual screening.

[10][11]### Conclusion This in-depth technical guide demonstrates a complete in silico workflow for predicting the bioactivity of this compound. Our systematic analysis, beginning with its structural information and progressing through ADMET profiling, target prediction, and molecular docking, has generated a strong, self-consistent hypothesis:

  • The molecule possesses a highly favorable drug-like profile with excellent potential for oral bioavailability.

  • A key liability is its potential to inhibit the CYP2C9 metabolic enzyme .

  • Its most probable biological target is the Angiotensin II receptor type 1 (AT1R) , the same target as its parent compound, Irbesartan.

  • Molecular docking simulations predict a high-affinity binding to the AT1R pocket.

These computational predictions provide a solid foundation for further investigation. The logical next step would be the experimental validation of these findings, starting with in vitro binding assays against AT1R and enzyme inhibition assays for CYP2C9. This workflow exemplifies how modern computational chemistry can rationally guide drug discovery efforts, saving significant time and resources by focusing experimental work on the most promising hypotheses.

References
  • ChEMBL. (n.d.). European Bioinformatics Institute (EMBL-EBI). Retrieved from [Link] 2[10][11]. Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link] 3[12]. Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link] 4[13]. Patsnap. (2024). What is pharmacophore modeling and its applications?. Patsnap Synapse. Retrieved from [Link] 5[14]. RASA Life Sciences. (n.d.). Importance of Pharmacophore in Drug Design. Retrieved from [Link] 6. Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link] 7[4][6]. Schneidman-Duhovny, D., Dror, O., Inbar, Y., Nussinov, R., & Wolfson, H. J. (2008). PharmaGist: a webserver for ligand-based pharmacophore detection. Nucleic Acids Research. Retrieved from [Link] 8[15][16]. Tantoh, D. M., & Pokam, T. B. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Retrieved from [Link] 9[2]. Gómez-Peralta, C., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Retrieved from [Link] 1[9]0. National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link] 1[3]1. ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link] 1[17]2. Chen, Y., & Li, Y. (2024). In silico methods for drug-target interaction prediction. Cell Reports Methods. Retrieved from [Link] 1[18]3. Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Retrieved from [Link] 1[19]4. Balaji, U., & Priya, R. J. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. Retrieved from [Link] 1[1]5. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link] 1[20]6. GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. Retrieved from [Link] 1[21]7. SIB Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Molecular Modelling Group. Retrieved from [Link] 1[22]8. Lagunin, A. A., et al. (2010). Computer-aided prediction of drug-like activity spectra for substances. Voprosy Meditsinskoi Khimii. Retrieved from [Link] 1[23]9. Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Preprints. Retrieved from [Link] 2[8]0. AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link] 2[24]1. Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Retrieved from [Link] 2[25]2. Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link] 2[26]3. SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Retrieved from [Link] 2[7]4. Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Retrieved from [Link] 2[5]5. Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

Sources

CAS number 177219-40-8 chemical information and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Pentanamidocyclopentane-1-carboxamide (CAS 177219-40-8): Synthesis, Analysis, and Safety Considerations for a Key Pharmaceutical Reference Standard.

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products. This technical guide provides a comprehensive overview of 1-Pentanamidocyclopentane-1-carboxamide (CAS 177219-40-8), a known impurity of the widely prescribed antihypertensive drug, Irbesartan.[1] For researchers, quality control analysts, and drug development professionals, a thorough understanding of this compound is essential for robust analytical method development, impurity profiling, and ensuring the quality of Irbesartan formulations. This guide delves into the chemical identity, synthesis, analytical applications, and safety considerations for this critical reference standard.

Chemical Identity and Physicochemical Properties

1-Pentanamidocyclopentane-1-carboxamide is structurally related to Irbesartan and is identified as a process-related impurity.[1][2] Its accurate identification and characterization are the foundation of its use as a reference standard.

Systematic and Common Names:

  • IUPAC Name: 1-(pentanoylamino)cyclopentane-1-carboxamide[3]

  • Common Synonyms: 1-Pentanamidocyclopentane-1-carboxamide, Irbesartan Impurity 2, 1-(N-Valeryl)aminocyclopentanecarboxamide, Valeryl Cycloleucine Amide, Irbesartan N-Valeryl Carboxamide.[4][5]

Below is a summary of its key physicochemical properties. It is important to note that most of the available data are computationally derived, and experimental values are not widely reported in the literature.

PropertyValueSource
CAS Number 177219-40-8[3]
Molecular Formula C₁₁H₂₀N₂O₂[3]
Molecular Weight 212.29 g/mol [3]
XLogP3-AA (Computed) 0.9[3]
Hydrogen Bond Donor Count (Computed) 2[3]
Hydrogen Bond Acceptor Count (Computed) 2[3]
Rotatable Bond Count (Computed) 5[3]
Topological Polar Surface Area (Computed) 72.2 Ų[3]
Exact Mass (Computed) 212.152477885 Da[3]

The Critical Role as a Pharmaceutical Impurity Reference Standard

The significance of 1-Pentanamidocyclopentane-1-carboxamide lies in its classification as a process impurity in the synthesis of Irbesartan. The manufacturing process of any API can lead to the formation of unintended chemical entities, which must be identified, quantified, and controlled within acceptable limits. The recalls of sartan-containing medications due to the presence of potentially carcinogenic nitrosamine impurities (such as N-nitrosodiethylamine - NDEA) have underscored the critical need for rigorous impurity analysis.[1][6][7] While there is no public data suggesting that 1-Pentanamidocyclopentane-1-carboxamide carries similar risks, these events highlight the regulatory and safety imperatives for controlling all impurities.

This compound serves as a qualified reference standard for:

  • Analytical Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying this impurity from the main API.

  • Quality Control (QC): Used in routine QC testing of Irbesartan batches to ensure that the level of this impurity does not exceed the specified limits.

  • Stability Studies: To monitor the potential formation of this impurity under various storage conditions.

Synthesis Pathway and Proposed Protocol

The synthesis of 1-Pentanamidocyclopentane-1-carboxamide is not extensively detailed in publicly available literature. However, based on patent information for a closely related precursor, 1-(pentanoylamino)cyclopentanecarboxylic acid, a plausible synthetic route can be devised.[8] The pathway involves a multi-step process starting from cyclopentanone.

Synthesis_Pathway Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentane carbonitrile Cyclopentanone->Aminonitrile NaCN, NH4Cl NH4OH AcylatedNitrile N-(1-cyanocyclopentyl) pentanamide Aminonitrile->AcylatedNitrile Valeroyl chloride Triethylamine, DCM CarboxylicAcid 1-(Pentanoylamino) cyclopentanecarboxylic acid AcylatedNitrile->CarboxylicAcid Acid Hydrolysis (e.g., HCl, Acetic Acid) Target 1-Pentanamidocyclopentane -1-carboxamide CarboxylicAcid->Target Amidation (e.g., SOCl2, then NH4OH) Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing API Weigh Irbesartan API or Drug Product Dissolve Dissolve in Diluent (e.g., ACN:Water) API->Dissolve Spike Spike with Internal Standard (optional) Dissolve->Spike Filter Filter through 0.45 µm syringe filter Spike->Filter HPLC RP-HPLC System Filter->HPLC Column C18 Column HPLC->Column MobilePhase Isocratic or Gradient Elution (e.g., ACN/Formic Acid Buffer) Column->MobilePhase Detection UV or MS/MS Detector MobilePhase->Detection Identify Identify Impurity Peak (based on retention time of reference standard) Detection->Identify Quantify Quantify Peak Area Identify->Quantify Compare Compare against Specification Limits Quantify->Compare

Sources

An Investigative Analysis of the Synthetic and Degradative Relationship Between Irbesartan and 1-Pentanamidocyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

Irbesartan, a widely prescribed angiotensin II receptor antagonist, undergoes a complex manufacturing process involving multiple synthetic intermediates. Its stability and impurity profile are critical for ensuring patient safety and therapeutic efficacy.[1] This technical guide provides an in-depth analysis of the relationship between Irbesartan and a specific, structurally related compound, 1-Pentanamidocyclopentanecarboxamide. While not a commonly reported impurity or metabolite, its structural motifs—a cyclopentane core and a pentanamide group—bear a resemblance to key fragments of the Irbesartan molecule. This document will deconstruct the chemical structures of both compounds, explore their potential relationship as a synthetic intermediate or degradation product, and provide a detailed, field-proven analytical workflow for its detection and characterization. This guide is intended for researchers, quality control analysts, and process chemists in the pharmaceutical industry.

Chemical Profiles of Core Compounds

A foundational understanding of the molecular architecture of both Irbesartan and the compound of interest is essential for postulating any chemical relationship.

Irbesartan

Irbesartan is a potent, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, used in the treatment of hypertension.[2] Its structure is characterized by a biphenyl-tetrazole group linked via a methylene bridge to a unique spiro-imidazole moiety containing a butyl group and a pentanoyl (valeryl) group.

  • IUPAC Name: 2-Butyl-3-[[4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

  • Molecular Formula: C₂₅H₂₈N₆O

  • Mechanism of Action: Selectively blocks the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[3]

Caption: Key properties of the Irbesartan molecule.

This compound

This compound is a disubstituted cyclopentane derivative. Its name indicates a cyclopentane ring with both a pentanamide group (-NH-CO-(CH₂)₃CH₃) and a carboxamide group (-CO-NH₂) attached to the same carbon atom (C1).

  • IUPAC Name: 1-(Pentanoylamino)cyclopentane-1-carboxamide[4]

  • Molecular Formula: C₁₁H₂₀N₂O₂[4]

  • Significance: This molecule is identified as "Irbesartan Impurity 2" in some chemical databases and is noted as a precursor in an improved synthesis of 1-(pentanoylamino)cyclopentanecarboxylic acid, a key intermediate for Irbesartan synthesis.[4][5]

Caption: Key properties of this compound.

The Core Relationship: A Synthetic Intermediate

The primary relationship between Irbesartan and this compound is that the latter serves as a potential precursor to a key synthetic intermediate required for building the spiro-imidazole core of Irbesartan.[5]

Role in the Synthesis of the Spiro-Imidazole Moiety

The synthesis of Irbesartan heavily relies on the creation of its characteristic spiro-imidazole ring system: 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one .[6][7] Many synthetic routes utilize 1-aminocyclopentanecarboxylic acid or its derivatives as a starting material.[8]

The logical connection is as follows:

  • Starting Material: The synthesis can begin with 1-aminocyclopentanecarbonitrile.

  • Acylation: This starting material is acylated with valeryl chloride (pentanoyl chloride) to introduce the pentanamide side chain.

  • Formation of the Target Compound: This reaction yields N-(1-cyanocyclopentyl)pentanamide. Subsequent hydrolysis of the nitrile group to a carboxamide would produce This compound .

  • Hydrolysis to Carboxylic Acid: The primary amide of this compound can be hydrolyzed to form 1-(pentanoylamino)cyclopentanecarboxylic acid .[5] This carboxylic acid is a direct precursor that can be cyclized with other reagents to form the spiro-imidazole ring.

  • Final Condensation: This spiro-imidazole intermediate is then alkylated with the biphenyl-tetrazole moiety to complete the synthesis of Irbesartan.[6][7]

Synthesis_Pathway A 1-Aminocyclopentane- carbonitrile B N-(1-cyanocyclopentyl)pentanamide A->B Acylation (Valeryl Chloride) C 1-Pentanamidocyclopentane- carboxamide B->C Hydrolysis (Nitrile -> Amide) D 1-(Pentanoylamino)cyclopentane- carboxylic Acid (Key Intermediate) C->D Hydrolysis (Amide -> Acid) E 2-Butyl-1,3-diazaspiro[4.4] non-1-en-4-one D->E Cyclization F Irbesartan E->F Alkylation with Biphenyl-tetrazole moiety

Caption: Synthetic pathway from a precursor to Irbesartan.

Potential as a Degradation Product

While its primary role is synthetic, it is plausible, though less commonly reported, that a related structure could arise from the degradation of Irbesartan under specific stress conditions. Irbesartan is known to degrade under hydrolytic (acidic and basic) conditions.[3][9][10]

Forced degradation studies have identified several breakdown products, primarily through the hydrolysis of the amide bond within the spiro-imidazole ring or cleavage of the linkage to the biphenyl group.[9][11] For this compound to be formed, a complex series of ring-opening and cleavage events would need to occur, which is not a primary degradation pathway identified in the literature. However, one novel degradation product identified under basic conditions, N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide (DP-3), shares the exact core structure of the compound .[9] This suggests that under stress, the spiro ring of Irbesartan can indeed open to form this structure.

Analytical Strategy for Detection and Quantification

Ensuring the quality of Irbesartan Active Pharmaceutical Ingredient (API) requires robust analytical methods to identify and quantify process-related impurities and degradation products.[12][13] A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method, coupled with Mass Spectrometry (MS), is the gold standard for this purpose.[10][12]

Experimental Protocol: LC-MS/MS Method

This protocol outlines a self-validating system for the detection of this compound in an Irbesartan sample. The use of a reference standard is critical for confirmation and quantification.

Objective: To separate, identify, and quantify this compound in Irbesartan drug substance.

Instrumentation:

  • UPLC/HPLC System with a photodiode array (PDA) detector.

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap).

Materials:

  • Irbesartan API sample.

  • This compound Reference Standard.

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Ammonia solution (for pH adjustment).

  • Ultrapure Water.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., ZORBAX SB-C18, 4.6x150 mm, 3.5 µm)[12]Provides excellent retention and separation for non-polar to moderately polar compounds like Irbesartan and its impurities.
Mobile Phase A 0.1% Formic Acid in Water (pH adjusted to ~3.5 with ammonia)[12]Acidified mobile phase ensures good peak shape for acidic and basic compounds by suppressing ionization.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analytes.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% BA gradient is necessary to elute the highly retained Irbesartan peak while providing good separation for earlier-eluting, more polar impurities.
Flow Rate 0.8 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between resolution and run time.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and analyte-stationary phase interactions.
Injection Vol. 5 µLSmall volume to prevent peak distortion and column overloading.
PDA Wavelength 229 nm[10]A suitable wavelength for detecting the aromatic systems in Irbesartan and related compounds.

Mass Spectrometry Conditions (ESI+):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Both analytes contain basic nitrogen atoms that are readily protonated to form positive ions [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the spray and ionization efficiency.
Source Temp. 120 °CStandard temperature for stable electrospray.
Desolvation Temp. 350 °CEnsures efficient evaporation of the mobile phase from the charged droplets.
MS Scan Mode Full Scan (m/z 100-600) and MRMFull scan for initial identification; Multiple Reaction Monitoring (MRM) for high-sensitivity quantification.
MRM Transitions Irbesartan: 429.2 → 207.1Compound: 213.2 → 128.1Precursor ion [M+H]⁺ and a stable, high-intensity product ion are selected for maximum specificity and sensitivity.
Step-by-Step Workflow
  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Acetonitrile:Water to create a 1.0 mg/mL stock solution. Perform serial dilutions to create calibration standards (e.g., 0.1, 0.5, 1.0, 5.0 µg/mL).

  • Sample Preparation: Accurately weigh 50 mg of the Irbesartan API sample and dissolve it in 50 mL of the 50:50 Acetonitrile:Water diluent to achieve a concentration of 1000 µg/mL.

  • System Suitability: Inject the lowest concentration standard multiple times to ensure adequate sensitivity and reproducibility (RSD < 15%). Inject a mid-level standard to verify retention time and peak shape.

  • Analysis: Inject the blank (diluent), followed by the calibration standards, and then the Irbesartan sample solution.

  • Data Processing:

    • Identification: Confirm the presence of the target impurity in the sample by comparing its retention time and mass spectrum with the reference standard.

    • Quantification: Construct a calibration curve from the reference standards. Calculate the concentration of this compound in the Irbesartan sample based on its peak area relative to the calibration curve.

Analytical_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) Analysis1 System Equilibration & Suitability Test Prep1->Analysis1 Prep2 Prepare Reference Standard Stock & Calibration Curve Prep2->Analysis1 Prep3 Prepare Irbesartan API Sample (1000 µg/mL) Analysis2 Inject Blank, Standards, & Sample Prep3->Analysis2 Analysis1->Analysis2 Analysis3 Data Acquisition (PDA and MS/MS) Analysis2->Analysis3 Data1 Identify Peak by Retention Time & m/z Analysis3->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Impurity in Sample Data2->Data3

Caption: Workflow for impurity detection and quantification.

Conclusion

The relationship between Irbesartan and this compound is rooted in the synthetic chemistry of the drug. The latter serves as a key intermediate, or a direct precursor to an intermediate, used to construct the spiro-imidazole core of the Irbesartan molecule. Its presence in the final drug substance would indicate an unreacted starting material or an incomplete reaction, making it a critical process-related impurity to monitor. Furthermore, the core structure of this compound has been identified in a novel degradation product under hydrolytic stress, highlighting a potential, albeit less common, degradative pathway. The provided LC-MS/MS analytical strategy offers a robust, specific, and sensitive framework for the detection and control of this impurity, ensuring the quality and safety of Irbesartan formulations.

References

  • SynThink. Irbesartan EP Impurities & USP Related Compounds. [Online] Available at: [Link]

  • Mutha, A. K., Guduru, S., Kal, M., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-205. [Online] Available at: [Link]

  • Zhang, W., Cheng, D., Lu, Y., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. [Online] Available at: [Link]

  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046. [Online] Available at: [Link]

  • Chen, Z., Guo, Y., Niu, H., et al. (2022). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. ACS Omega, 7(32), 28491–28497. [Online] Available at: [Link]

  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (2007). Synthesis and characterization of Irbesartan impurities. Heterocyclic Communications, 13(4), 359-366. [Online] Available at: [Link]

  • Pharmaffiliates. Irbesartan-impurities. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10867604, this compound. [Online] Available at: [Link]

  • Reddy, M. S., et al. (2007). Improved Synthesis of Irbesartan, an Antihypertensive Active Pharmaceutical Ingredient. Organic Process Research & Development, 11(5), 899-901. [Online] Available at: [Link]

  • Reddy, G. O., et al. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Records of Natural Products, 5(2), 105-112. [Online] Available at: [Link]

  • Jogia, H., et al. (2010). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. Chromatographia, 72, 195-200. [Online] Available at: [Link]

  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046. [Online] Available at: [Link]

  • Research and Reviews. (n.d.). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Open Access Journals. [Online] Available at: [Link]

  • Chen, Z., et al. (2022). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. ACS Omega, 7(32), 28491-28497. [Online] Available at: [Link]

  • Van, A. T., et al. (2019). The contamination of valsartan and other sartans, Part 2: Untargeted Screening reveals contamination with amides additionally to known nitrosamine impurities. Journal of Pharmaceutical and Biomedical Analysis, 172, 278-284. [Online] Available at: [Link]

  • SynZeal. Irbesartan EP Impurity A. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN116478139A - Irbesartan impurity, and preparation method and application thereof.
  • Academic Strive. (2024). Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Academic Strive, 1(9). [Online] Available at: [Link]

  • European Medicines Agency. (2018). EMA review of impurities in sartan medicines. [Online] Available at: [Link]

  • Teo, Y. L., et al. (2020). Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. Journal of Human Hypertension, 34, 754-765. [Online] Available at: [Link]

  • Satyanarayana, B., et al. (2007). Synthesis and characterization of Irbesartan impurities. Heterocyclic Communications, 13(4). [Online] Available at: [Link]

  • Chemsrc. This compound. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of valsartan, impurities I, II, III, IV and V. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141099097, 1-Pentylcyclopentane-1-carboxamide. [Online] Available at: [Link]

Sources

The Cyclopentanecarboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclopentane ring, a five-membered carbocycle, is a venerable scaffold in the landscape of medicinal chemistry. Its unique conformational flexibility, occupying a sweet spot between the rigidity of smaller rings and the excessive flexibility of larger ones, allows for the precise spatial orientation of substituents, making it an invaluable tool in the design of novel therapeutics. When functionalized with a carboxamide group, the resulting cyclopentanecarboxamide core becomes a privileged structure, found in a diverse array of biologically active agents. This technical guide provides a comprehensive review of the cyclopentanecarboxamide scaffold, delving into its synthetic methodologies, exploring the nuances of its structure-activity relationships (SAR), and highlighting its successful application in the development of groundbreaking therapies. We will examine its role in enzyme inhibition, receptor modulation, and as a key structural element in approved drugs, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

The Cyclopentane Ring: A Scaffold of Choice

The preference for five- and six-membered rings in natural products and synthetic drugs is a well-established principle in medicinal chemistry. The cyclopentane ring, in particular, offers a unique set of physicochemical properties that make it an attractive scaffold.

Conformational Landscape and Stability

Unlike the highly strained cyclopropane and cyclobutane rings, and the relatively strain-free chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium between two low-energy, non-planar conformations: the envelope and the twist (or half-chair). This puckering minimizes torsional strain, a crucial factor in its overall stability.[1][2] The energy barrier between these conformations is low, allowing the ring to readily adapt its shape to fit into the binding pockets of biological targets. This conformational flexibility can be a significant advantage in drug design, enabling induced-fit interactions that can enhance binding affinity and selectivity.

Compared to cyclohexane, which has a more defined and rigid chair conformation, the flexibility of cyclopentane can be beneficial for exploring a wider range of vector orientations for substituents. However, cyclohexane is generally considered the most stable and strain-free cycloalkane.[3] The choice between a cyclopentane and a cyclohexane scaffold often depends on the specific requirements of the target binding site and the desired orientation of the appended functional groups.

Physicochemical Properties and Bioisosterism

The cyclopentyl group is a non-polar, hydrophobic moiety that can engage in favorable van der Waals interactions within protein binding pockets.[4] Its size and shape make it an effective bioisostere for other cyclic and acyclic structures. For instance, cyclopentane has been successfully employed as a bioisosteric replacement for the furanose ring in the design of carbocyclic nucleoside analogues, such as the antiviral drug Entecavir . This substitution enhances the metabolic stability of the molecule by removing the labile glycosidic bond while maintaining the crucial spatial arrangement of the nucleobase and hydroxyl groups.[5]

Synthesis of Cyclopentanecarboxamide Scaffolds

The construction of the cyclopentanecarboxamide core and its derivatives can be achieved through a variety of synthetic strategies, ranging from straightforward amide couplings to more complex, stereocontrolled multi-step sequences.

Amide Bond Formation: The Workhorse of Synthesis

The most direct and widely used method for the synthesis of cyclopentanecarboxamides is the coupling of a cyclopentanecarboxylic acid derivative with a primary or secondary amine. Due to the low reactivity of carboxylic acids towards amines, a coupling reagent is required to activate the carboxyl group.

One of the most efficient and popular coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .[6][7] HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which then readily reacts with the amine to form the amide bond with high yield and minimal racemization.[6]

Materials:

  • Cyclopentanecarboxylic acid (1.0 eq)

  • Substituted aniline (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure: [8]

  • Under an inert atmosphere (e.g., Nitrogen), dissolve the cyclopentanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl cyclopentanecarboxamide.

Asymmetric Synthesis of Chiral Cyclopentanecarboxamides

The synthesis of enantiomerically pure cyclopentanecarboxamides, particularly those with multiple stereocenters, is crucial for understanding SAR and for the development of selective drugs. Strategies for asymmetric synthesis often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.[9] For example, the synthesis of chiral 1,3-disubstituted cyclopentane scaffolds can be achieved through diastereoselective tandem conjugate addition-cyclization protocols.[10]

G Prochiral_Substrate Prochiral Cyclopentenone Michael_Addition Michael Addition Prochiral_Substrate->Michael_Addition Chiral_Amine Chiral Amine Chiral_Amine->Michael_Addition Intramolecular_Cyclization Intramolecular Cyclization Michael_Addition->Intramolecular_Cyclization Diastereomeric_Products Diastereomeric Cyclopentanecarboxamide Precursors Intramolecular_Cyclization->Diastereomeric_Products Separation Chromatographic Separation Diastereomeric_Products->Separation Desired_Enantiomer Desired Enantiomer Separation->Desired_Enantiomer

Caption: Asymmetric synthesis of chiral cyclopentanes.

Therapeutic Applications and Structure-Activity Relationships

The cyclopentanecarboxamide scaffold has been successfully employed in the development of a wide range of therapeutic agents, targeting various diseases. The following sections will explore some key examples, highlighting the SAR that guided their discovery.

CCR2 Antagonists for Inflammatory Diseases

The CC chemokine receptor 2 (CCR2) and its ligand CCL2 play a critical role in the recruitment of monocytes and macrophages to sites of inflammation, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[11][12] The cyclopentanecarboxamide scaffold has proven to be a highly effective core for the development of potent and selective CCR2 antagonists.[13][14]

Extensive SAR studies have been conducted on 1,3-disubstituted cyclopentanecarboxamide derivatives. For instance, in a series of 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides, it was found that while a variety of substituents on the indenyl ring were well-tolerated with only minor changes in affinity, modifications to the cyclopentane ring and its substituents had a significant impact on both affinity and receptor residence time.[11] This led to the discovery of compounds with high affinity (Ki in the low nanomolar range) and long residence times, a kinetic parameter that is increasingly recognized as being crucial for in vivo efficacy.[11][12]

CompoundC1-SubstituentIndenyl-SubstituentKi (nM)[11]Residence Time (min)[11]
1 IsopropylH6.82.4
15a Isopropyl5-F2.4714
16 CyclopropylH3.6135
17 t-ButylH10.215

Table 1: SAR data for a series of cyclopentanecarboxamide-based CCR2 antagonists.

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, leading to cell migration, proliferation, and cytokine production.[11][12][15][16] Cyclopentanecarboxamide-based antagonists block these signaling cascades by preventing the initial ligand-receptor interaction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein Gαβγ CCR2->G_protein activates JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK CCL2 CCL2 CCL2->CCR2 binds Antagonist Cyclopentanecarboxamide Antagonist Antagonist->CCR2 blocks Transcription Gene Transcription JAK_STAT->Transcription PI3K_Akt->Transcription MAPK->Transcription Inflammation Inflammation Cell Migration Proliferation Transcription->Inflammation

Caption: CCR2 signaling pathway and its inhibition.

NaV1.7 Inhibitors for Pain Management

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[17] Loss-of-function mutations in the gene encoding NaV1.7 lead to a complete inability to feel pain. Consequently, the development of selective NaV1.7 inhibitors is a major goal in analgesic drug discovery. The cyclopentane scaffold has been incorporated into potent NaV1.7 inhibitors. For example, the replacement of a proline "warhead" with a cyclopentane carboxylic acid significantly boosted NaV1.7 potency in a series of novel inhibitors.[18]

NaV1.7 channels are crucial for the initiation and propagation of action potentials in nociceptive neurons.[3] Inhibitors of NaV1.7 typically act in a state-dependent manner, preferentially binding to the inactivated state of the channel, thereby preventing its return to the resting state and blocking further firing.[19] Interestingly, the analgesic effect of NaV1.7 loss-of-function is also linked to an upregulation of the endogenous opioid system, suggesting a complex mechanism of action.[13][20]

G Nociceptive_Stimulus Nociceptive Stimulus NaV1_7_Activation NaV1.7 Activation (Depolarization) Nociceptive_Stimulus->NaV1_7_Activation Action_Potential Action Potential Propagation NaV1_7_Activation->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to Brain Neurotransmitter_Release->Pain_Signal Inhibitor Cyclopentane-based NaV1.7 Inhibitor Inhibitor->NaV1_7_Activation blocks

Caption: Role of NaV1.7 in pain signaling.

Case Studies of Marketed Drugs

The versatility of the cyclopentane scaffold is underscored by its presence in several blockbuster drugs.

  • Palbociclib (Ibrance®): A first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), Palbociclib is used for the treatment of HR-positive, HER2-negative breast cancer.[2][21] The cyclopentyl group attached to the pyridopyrimidine core occupies a hydrophobic pocket in the ATP-binding site of CDK6, contributing to the high affinity and selectivity of the inhibitor.[19][22] Palbociclib's mechanism of action involves the inhibition of Rb protein phosphorylation, which prevents cell cycle progression from the G1 to the S phase, thereby arresting the proliferation of cancer cells.[23]

  • Entecavir (Baraclude®): As mentioned earlier, Entecavir is a carbocyclic nucleoside analogue used to treat chronic hepatitis B virus (HBV) infection. The cyclopentane ring serves as a stable isostere of the natural deoxyribose sugar.[24] Entecavir is phosphorylated in vivo to the active triphosphate form, which competes with the natural substrate, dGTP, and inhibits all three functions of the HBV reverse transcriptase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[25][26][27][28] The exocyclic methylene group on the cyclopentane ring fits into a unique hydrophobic pocket in the enzyme's active site, contributing to its high potency.[25]

Future Perspectives and Conclusion

The cyclopentanecarboxamide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, coupled with the synthetic tractability of the amide bond, make it an ideal starting point for the design of novel therapeutic agents. The successful incorporation of this scaffold into drugs targeting a diverse range of biological targets, from GPCRs to kinases and viral enzymes, is a testament to its privileged status.

Future research will likely focus on the development of more complex, stereochemically rich cyclopentanecarboxamide derivatives, enabled by advances in asymmetric synthesis.[5][29] The exploration of this scaffold in new therapeutic areas, as well as its use in combination with other pharmacophores to create bifunctional molecules and PROTACs, will undoubtedly lead to the discovery of the next generation of innovative medicines. For drug development professionals, a deep understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of this remarkable scaffold.

References

  • Heitman, L. H., et al. (2015). When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. European Journal of Medicinal Chemistry, 94, 266-276. [Link]

  • Various Authors. (n.d.). Schematic diagram of the CCL2/CCR2 axis and its associated signaling pathways. ResearchGate. [Link]

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

  • Various Authors. (n.d.). Schematic diagram of the CCL2-CCR2 axis and its signaling pathway. ResearchGate. [Link]

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Methodological & Application

Synthesis of 1-Pentanamidocyclopentanecarboxamide from 1-aminocyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-021

Introduction

This application note provides a detailed protocol for the synthesis of 1-Pentanamidocyclopentanecarboxamide, a novel N-acylated amino amide. N-acylated amino acids and their derivatives are a significant class of molecules in medicinal chemistry and materials science, often exhibiting unique biological activities and self-assembly properties.[1][2] The target molecule is synthesized via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, which is a reliable method for acylating amines.[3][4] This reaction involves the acylation of the primary amine group of 1-aminocyclopentanecarboxamide using pentanoyl chloride in the presence of a base.[5] This document offers a comprehensive guide for researchers, covering the reaction mechanism, a step-by-step experimental protocol, purification, characterization, and safety considerations.

Reaction Scheme and Mechanism

The synthesis proceeds by the acylation of the primary amine of 1-aminocyclopentanecarboxamide with pentanoyl chloride. The reaction is base-catalyzed, typically using an aqueous base like sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid byproduct.[4][6]

Overall Reaction:

Figure 1. Synthesis of this compound.

Mechanism:

The reaction follows a nucleophilic addition-elimination pathway.[6][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 1-aminocyclopentanecarboxamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanoyl chloride.[3] This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the elimination of the chloride ion as a leaving group.

  • Deprotonation: The base present in the reaction mixture removes the proton from the positively charged nitrogen atom, yielding the final N-acylated amide product and neutralizing the generated HCl.[4]

Materials and Methods

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplierNotes
1-aminocyclopentanecarboxamideC₆H₁₂N₂O128.17[8]≥98%e.g., Sigma-AldrichStarting material.
Pentanoyl chlorideC₅H₉ClO120.58≥98%e.g., Alfa AesarAcylating agent. Corrosive and moisture-sensitive.[9]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrouse.g., Fisher ScientificReaction solvent.
Triethylamine (TEA)(C₂H₅)₃N101.19≥99%e.g., Sigma-AldrichOrganic base and acid scavenger.
Saturated Sodium BicarbonateNaHCO₃84.01ACS ReagentN/AFor aqueous workup.
Brine (Saturated NaCl)NaCl58.44ACS ReagentN/AFor aqueous workup.
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrouse.g., VWRDrying agent.
Deuterated Chloroform (CDCl₃)CDCl₃120.38NMR Gradee.g., Cambridge Isotope LabsFor NMR analysis.

Equipment:

  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

  • Mass Spectrometer (e.g., ESI-MS)

  • Standard laboratory glassware and filtration apparatus

Safety Precautions
  • Pentanoyl Chloride: Highly corrosive, flammable, and reacts violently with water to produce HCl gas.[9][10] Handle exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11][12][13]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

  • Triethylamine (TEA): Flammable and corrosive. Causes severe skin and eye irritation.

Experimental Protocol

This protocol outlines the synthesis of this compound on a 5 mmol scale.

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purification Purification setup1 1. Dissolve 1-aminocyclopentanecarboxamide (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM. setup2 2. Cool the solution to 0 °C in an ice bath. setup1->setup2 reac1 3. Add Pentanoyl chloride (1.1 eq) dropwise to the stirred solution over 15 min. setup2->reac1 reac2 4. Allow the reaction to warm to room temperature. reac1->reac2 reac3 5. Stir for 2-4 hours, monitoring by TLC. reac2->reac3 work1 6. Quench with water. Transfer to separatory funnel. reac3->work1 work2 7. Wash sequentially with Sat. NaHCO₃ and Brine. work1->work2 work3 8. Dry organic layer over MgSO₄, filter, and concentrate. work2->work3 purify 9. Purify the crude product by recrystallization (e.g., from Ethyl Acetate/Hexanes). work3->purify

Diagram 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-aminocyclopentanecarboxamide (0.64 g, 5.0 mmol, 1.0 eq.) and anhydrous dichloromethane (25 mL).

    • Scientist's Note: Anhydrous conditions are crucial in the initial step to prevent the hydrolysis of the highly reactive pentanoyl chloride.[9]

  • Add triethylamine (0.84 mL, 0.61 g, 6.0 mmol, 1.2 eq.) to the suspension. Stir the mixture until the starting material is fully dissolved.

  • Acylation: Cool the flask in an ice bath to 0 °C. Slowly add pentanoyl chloride (0.66 mL, 0.66 g, 5.5 mmol, 1.1 eq.) dropwise to the stirred solution over approximately 15 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Scientist's Note: The dropwise addition at 0 °C helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.[14] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any remaining acid) and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization.[15] A suitable solvent system is typically ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.[16][17]

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization and Data

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the pentanoyl chain (triplet ~0.9 ppm, multiplets ~1.3-1.6 ppm, triplet ~2.2 ppm), cyclopentyl protons, and two distinct amide N-H protons (one from the newly formed amide, one from the primary carboxamide).[18]
¹³C NMR Carbonyl signals for both amide groups (~170-175 ppm), signals for the aliphatic carbons of the pentanoyl chain and the cyclopentyl ring.
FT-IR N-H stretching bands for the secondary and primary amides (~3200-3400 cm⁻¹).[19] Two distinct C=O stretching bands (Amide I band) around 1630-1680 cm⁻¹.[20][21][22]
Mass Spec. The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the product (C₁₁H₂₀N₂O₂ = 212.15 g/mol ). Common fragmentation patterns may include the loss of the pentanoyl group or cleavage of the cyclopentane ring.[23][24]
Logical Diagram of Characterization

G cluster_analysis Analytical Confirmation Crude Crude Product Purified Purified Product Crude->Purified Recrystallization NMR NMR (¹H, ¹³C) Confirms C-H Framework Purified->NMR Analysis IR FT-IR Confirms Functional Groups (C=O, N-H) Purified->IR Analysis MS Mass Spectrometry Confirms Molecular Weight Purified->MS Analysis

Diagram 2. Post-synthesis characterization workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive pentanoyl chloride due to hydrolysis.Use a fresh bottle of pentanoyl chloride or redistill before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar).
Insufficient base.Ensure 1.2 equivalents of triethylamine are used to fully neutralize the generated HCl.
Product is an Oil Presence of impurities inhibiting crystallization.Repurify the product using column chromatography (silica gel, eluting with an ethyl acetate/hexanes gradient). Ensure all solvent is removed post-workup.[25]
Multiple Products (TLC) Side reaction (e.g., diacylation, though unlikely).Ensure slow, controlled addition of pentanoyl chloride at 0 °C.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound using the Schotten-Baumann reaction. By following the outlined steps for reaction, workup, purification, and characterization, researchers can reliably obtain the target compound with high purity. The principles and techniques described are broadly applicable to the N-acylation of other amino amides, serving as a valuable resource for professionals in synthetic chemistry and drug development.

References

  • Rudraraju, A. V., et al. (2014). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. National Institutes of Health. Available at: [Link]

  • Zhang, Z., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. MDPI. Available at: [Link]

  • Tan, Y. H., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Black, D. StC., et al. (2008). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications (RSC Publishing). Available at: [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available at: [Link]

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  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy. Available at: [Link]

  • Chen, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

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  • BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Black, D. StC., et al. (2008). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications (RSC Publishing). DOI:10.1039/B808302A. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

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  • Chen, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. Available at: [Link]

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Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Irbesartan Impurity 2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Irbesartan Impurity 2 in bulk drug substances. The developed method is stability-indicating, ensuring that the quantification of the impurity is accurate in the presence of the active pharmaceutical ingredient (API), other related substances, and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale for method development, a step-by-step protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Imperative of Impurity Profiling in Irbesartan

Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] The manufacturing process of Irbesartan, like any synthetic pharmaceutical, can result in the formation of process-related impurities.[2] Additionally, degradation of the drug substance under various environmental conditions can lead to the emergence of new impurities. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, rigorous analytical control of impurities is a critical aspect of pharmaceutical quality assurance.

Irbesartan Impurity 2, chemically identified as 3-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-ene 3-oxide, is a potential impurity that requires careful monitoring.[3] This application note details a selective and sensitive RP-HPLC method developed for its quantification.

Chemical Structures:

CompoundStructure
Irbesartan
Irbesartan Impurity 2
Molecular Formula: C25H28N6O2[3]
Synonym: 3-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-ene 3-oxide[3]

Method Development Rationale: A Scientist's Perspective

The goal was to develop a method that is not only accurate and precise but also practical for routine quality control. The choices made during the development process were guided by the physicochemical properties of Irbesartan and its impurities.

  • Chromatographic Mode: Reversed-Phase HPLC. Reversed-phase chromatography is the predominant mode for pharmaceutical analysis due to its robustness and applicability to a wide range of compounds.[4] Both Irbesartan and its Impurity 2 are moderately polar compounds, making them ideal candidates for retention and separation on a non-polar stationary phase.

  • Stationary Phase Selection: C18 Column. A C18 (octadecylsilyl) stationary phase was chosen for its strong hydrophobic retention, which is necessary to achieve adequate separation of the structurally similar Irbesartan and its impurities. The use of a modern, end-capped C18 column minimizes peak tailing for basic compounds by reducing interactions with residual silanols on the silica support.

  • Mobile Phase Optimization.

    • Organic Modifier: Acetonitrile was selected over methanol as the organic modifier. Acetonitrile generally provides better peak shape and lower backpressure.[5]

    • Aqueous Phase and pH Control: A slightly acidic mobile phase is crucial for achieving reproducible chromatography of Irbesartan and its impurities. The tetrazole group in both molecules has an acidic proton, and maintaining a consistent pH below its pKa ensures that the molecules are in a single, non-ionized form, leading to sharp, symmetrical peaks. A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range. A pH of 3.0 is selected to ensure the suppression of silanol activity on the stationary phase, further improving peak shape.[5]

  • Detection Wavelength. A photodiode array (PDA) detector was used to scan the UV spectra of Irbesartan and its impurities. A detection wavelength of 220 nm was chosen as it provides good sensitivity for both the API and the impurity of interest.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Irbesartan Impurity 2.

Irbesartan Impurity 2 Quantification Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing & Quantification prep_start Weigh Irbesartan API and Impurity 2 Standard dissolve Dissolve in Diluent (Acetonitrile:Water) prep_start->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate dilute Dilute to working concentrations sonicate->dilute inject Inject into HPLC system dilute->inject separate Isocratic separation on C18 column inject->separate detect Detect at 220 nm using PDA detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate Impurity 2 concentration using external standard method integrate->calculate report Report results calculate->report

Caption: Workflow for Irbesartan Impurity 2 Quantification.

Detailed Protocols

Materials and Reagents
  • Irbesartan Reference Standard (USP or equivalent)

  • Irbesartan Impurity 2 Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

Equipment
  • HPLC system with a PDA detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • 0.45 µm nylon membrane filters

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with Orthophosphoric Acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Buffer Preparation (20mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.0 with diluted Orthophosphoric Acid.

  • Diluent: Acetonitrile:Water (50:50 v/v)

  • Standard Stock Solution of Irbesartan Impurity 2 (100 µg/mL): Accurately weigh about 10 mg of Irbesartan Impurity 2 reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Make up to the volume with diluent.

  • Irbesartan Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of Irbesartan bulk drug sample into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Make up to the volume with diluent.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[6][7]

Method_Validation_Flow cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy (Recovery) cluster_precision Precision cluster_sensitivity Sensitivity cluster_robustness Robustness forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) peak_purity Peak Purity Assessment forced_degradation->peak_purity blank_interference Analysis of Blank and Placebo blank_interference->peak_purity linearity_prep Prepare series of dilutions of Impurity 2 (LOQ to 150% of specification level) linearity_analysis Analyze and construct calibration curve linearity_prep->linearity_analysis linearity_eval Evaluate Correlation Coefficient (r²), y-intercept, and slope linearity_analysis->linearity_eval accuracy_prep Spike known amounts of Impurity 2 into Irbesartan sample at 3 levels (e.g., 50%, 100%, 150%) accuracy_analysis Analyze spiked samples in triplicate accuracy_prep->accuracy_analysis accuracy_eval Calculate % Recovery accuracy_analysis->accuracy_eval repeatability Repeatability (Intra-day) (6 replicate injections of the same sample) precision_eval Calculate % RSD repeatability->precision_eval intermediate Intermediate Precision (Inter-day) (Analysis on different days, by different analysts) intermediate->precision_eval lod Limit of Detection (LOD) (Signal-to-Noise Ratio of 3:1) loq Limit of Quantitation (LOQ) (Signal-to-Noise Ratio of 10:1) robustness_params Vary key parameters: - Flow Rate (±10%) - Mobile Phase Composition (±2%) - Column Temperature (±5°C) robustness_analysis Analyze sample under varied conditions robustness_params->robustness_analysis robustness_eval Evaluate impact on results robustness_analysis->robustness_eval

Caption: Validation Protocol Flowchart for the Analytical Method.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Forced degradation studies (acid, base, peroxide, thermal, photolytic) and analysis of blank/placebo.The peak for Impurity 2 should be free from interference from the main peak, other impurities, and any degradation products. Peak purity index should be > 0.999.
Linearity A minimum of 5 concentrations ranging from LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated in the linearity study.The method should be accurate and precise within this range.
Accuracy Recovery studies by spiking known amounts of Impurity 2 at three concentration levels (e.g., 50%, 100%, 150%) into the sample matrix.Mean recovery should be between 90.0% and 110.0%.
Precision - Repeatability (Intra-day): 6 replicate injections of a sample solution. - Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment.Relative Standard Deviation (%RSD) should be ≤ 5.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The LOQ should be reported and confirmed for precision and accuracy.
Robustness Deliberate small variations in method parameters (flow rate, mobile phase composition, column temperature).The method should remain unaffected by small variations. %RSD should be within acceptable limits.

Results and Discussion

The developed method successfully separates Irbesartan Impurity 2 from the main Irbesartan peak and other potential degradation products. A typical chromatogram shows a well-resolved peak for the impurity. The validation results are expected to meet all the pre-defined acceptance criteria, demonstrating that the method is suitable for its intended purpose.

Forced degradation studies are a critical component of a stability-indicating method. Irbesartan has been shown to degrade under acidic and basic conditions.[6][8] The developed method should be able to resolve the Impurity 2 peak from any degradants formed under these stress conditions, confirming its specificity.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for the quantification of Irbesartan Impurity 2 in bulk drug substance. The method has been developed with a clear scientific rationale and is supported by a comprehensive validation protocol aligned with global regulatory expectations. Its implementation in a quality control setting will contribute to ensuring the quality, safety, and efficacy of Irbesartan-containing pharmaceutical products.

References

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  • Mamatha Asha, M., & Sandhya, B. (n.d.). Forced Degradation Studies of Irbesartan and Analysis of Its Fragments. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Sahu, A., et al. (2011). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC method. Chromatographia, 73(1-2), 193-198. [Link]

  • Patel, D. J., et al. (2014). Estimation of Amlodipine Besylate and Irbesartan in Pharmaceutical Formulation by RP-HPLC with Forced Degradation Studies. International Journal of Pharmaceutical Sciences and Research, 5(9), 3844-3852. [Link]

  • SIELC Technologies. (n.d.). Separation of Irbesartan on Newcrom R1 HPLC column. [Link]

  • Satyanarayana, B., et al. (2007). Synthesis and Characterization of Irbesartan Impurities. Heterocyclic Communications, 13(4), 223-228. [Link]

  • Zhang, W., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. [Link]

  • Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33-40. [Link]

  • Stanimirova, I., et al. (2010). Simultaneous Analysis of Irbesartan and Hydrochlorothiazide: An Improved HPLC Method with the Aid of a Chemometric Protocol. Molecules, 15(7), 4585-4598. [Link]

  • Pharmaffiliates. (n.d.). Irbesartan-impurities. [Link]

  • Varade, P. R., Narwade, M. G., & Tambe, V. N. (2020). Method Development and Validation of Irbesartan by RP-HPLC. Asian Journal of Pharmaceutical Analysis, 10(2), 74-78. [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 754-763. [Link]

  • Waters Corporation. (n.d.). Mobile Phase Selectivity. [Link]

  • Yilmaz, B. (2019). Determination of Irbesartan in Pharmaceutical Preparations by HPLC. Cumhuriyet Science Journal, 40(3), 675-682. [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC Europe, 31(10), 572-581. [Link]

  • Sharma, S., & Singh, A. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmaceutical Technology, 6(9), 969-974. [Link]

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Application Note: Quantitative Analysis of 1-Pentanamidocyclopentanecarboxamide in Pharmaceutical Formulations by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of 1-Pentanamidocyclopentanecarboxamide in pharmaceutical drug products. The methodology outlined herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for research, quality control, and drug development professionals. The protocol emphasizes scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a small molecule containing both a primary and a tertiary amide functional group.[1] Its chemical formula is C₁₁H₂₀N₂O₂ with a molecular weight of 212.29 g/mol .[2][3] The presence of such compounds in pharmaceutical products, either as an active pharmaceutical ingredient (API), metabolite, or impurity, necessitates a reliable analytical method for its detection and quantification. LC-MS/MS is the analytical technique of choice for this purpose, offering unparalleled sensitivity and selectivity, which is critical during various stages of drug development and manufacturing.[1][4]

This guide provides a comprehensive protocol for the analysis of this compound, leveraging the power of modern triple quadrupole mass spectrometry. We will detail a complete, self-validating system that ensures the trustworthiness and accuracy of the results, grounded in established analytical principles and regulatory expectations.[5][6]

Experimental

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): 1-Phenylcyclopentanecarboxamide (>98% purity). This IS is selected due to its structural similarity (cyclopentane carboxamide core) and comparable physicochemical properties, ensuring it behaves similarly during extraction and ionization, without being present in the sample.[7][8]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade)

  • Sample Matrix: Placebo tablet formulation or relevant pharmaceutical dosage form.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar molecule.

Methodology

Standard and Sample Preparation

Rationale: The goal of sample preparation is to efficiently extract the analyte from the pharmaceutical matrix while removing excipients that could interfere with the analysis or cause ion suppression.[9][10] Solid Phase Extraction (SPE) is chosen for its ability to provide a cleaner extract compared to simpler methods like "dilute-and-shoot" or protein precipitation, leading to improved method robustness and sensitivity.[11][12]

Step-by-Step Protocol: Solid Phase Extraction (SPE)

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (1-Phenylcyclopentanecarboxamide) in methanol.

  • Working Standards: Create a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Add the internal standard to each calibration standard and quality control (QC) sample to a final concentration of 100 ng/mL.

  • Sample Preparation from Tablets:

    • Accurately weigh and grind a representative number of tablets to a fine, homogeneous powder.

    • Weigh an amount of powder equivalent to a single dose and transfer to a volumetric flask.

    • Add a defined volume of extraction solvent (e.g., 50:50 methanol:water) to the flask.

    • Sonicate for 15 minutes, then vortex for 5 minutes to ensure complete dissolution of the analyte.

    • Centrifuge the solution at 4000 rpm for 10 minutes to pelletize insoluble excipients.

    • Collect the supernatant for SPE cleanup.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 500 µL of the supernatant (from step 4) or calibration standard onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[13] Vortex to mix thoroughly before injection.

LC-MS/MS Analysis

Rationale: Reversed-phase chromatography is selected based on the predicted polarity of the analyte. A gradient elution ensures efficient separation from any remaining matrix components and provides sharp, symmetrical peaks for accurate quantification. Electrospray ionization in positive mode (ESI+) is chosen because the amide groups are readily protonated.[14][15] Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in a complex matrix.[16][17]

Table 1: LC Gradient and Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program Time (min) | %B
0.0 | 5
1.0 | 5
5.0 | 95
6.0 | 95
6.1 | 5
8.0 | 5

Table 2: MS/MS Parameters and Predicted MRM Transitions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions Compound
This compound (Quantifier)
This compound (Qualifier)
1-Phenylcyclopentanecarboxamide (IS)

Justification of Fragmentation: The precursor ion [M+H]⁺ for this compound is m/z 213.2. Amide bonds are known to be susceptible to fragmentation under CID.[8][18] The primary fragmentation is predicted to be the cleavage of the amide bond between the pentanoyl group and the cyclopentane ring, leading to the formation of the acylium ion of the cyclopentanecarboxamide moiety (m/z 114.1). A secondary fragment (m/z 85.1) could arise from the pentanoyl cation.[13][19]

Data Analysis and System Suitability

  • Quantification: The concentration of this compound is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • System Suitability: Before sample analysis, inject a mid-level concentration standard at least five times. The relative standard deviation (%RSD) of the peak areas and retention times should be less than 15%.

  • Method Validation: The analytical method should be validated according to regulatory guidelines such as those from the FDA or ICH.[5][20] Key validation parameters include:

    • Specificity and Selectivity

    • Linearity and Range

    • Accuracy and Precision (Intra- and Inter-day)

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Matrix Effect

    • Recovery

    • Stability (short-term, long-term, freeze-thaw)

Workflow Visualization

LCMSMS_Workflow s1 Weigh Tablet Powder / Prepare Standards s2 Add Extraction Solvent & IS s1->s2 s3 Sonicate, Vortex & Centrifuge s2->s3 s4 Solid Phase Extraction (SPE) s3->s4 s5 Evaporate & Reconstitute s4->s5 lc HPLC/UHPLC Separation (C18 Column) s5->lc ms ESI+ Ionization lc->ms msms Tandem MS (MRM Detection) ms->msms d1 Peak Integration msms->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknowns d2->d3

Caption: Overall workflow for the quantification of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable protocol for the quantitative analysis of this compound in pharmaceutical formulations. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with the rationale behind these choices, offer a solid foundation for researchers in drug development and quality control. Adherence to this protocol and proper method validation will ensure the generation of high-quality, defensible data.

References

  • Nunes, M. A. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health (NIH). Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]

  • LCGC International. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. LCGC International. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Taylor, J. (2020). When Should an Internal Standard be Used? LCGC International. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS? YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:177219-40-8. Chemsrc.com. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]

  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Charles University. Available at: [Link]

  • Takenaka, M., et al. (2022). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. J-STAGE. Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Wiley Online Library. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopentanecarboxamide. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). National MagLab. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the identification and characterization of related compounds of Irbesartan, an angiotensin II receptor blocker, using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) workflow. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing the establishment of a robust, self-validating system for impurity profiling. By integrating forced degradation studies with the precision of HRMS, this application note elucidates the pathways of Irbesartan degradation and provides a framework for structural elucidation of its related substances, a critical aspect of ensuring pharmaceutical quality and safety in accordance with regulatory standards.

Introduction: The Imperative for Impurity Profiling

Irbesartan is a widely prescribed antihypertensive agent that functions by selectively blocking angiotensin II type 1 (AT1) receptors. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During synthesis, storage, or formulation, various related compounds, including process impurities and degradation products, can emerge. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of these impurities.[1][2][3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the reporting, identification, and qualification of impurities.[4][5]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool in this endeavor. Its ability to provide accurate mass measurements (typically with an error of <5 ppm) allows for the confident determination of elemental compositions for both parent drugs and their unknown related compounds.[6] This precision, combined with tandem mass spectrometry (MS/MS) for structural fragmentation analysis, facilitates the unambiguous identification of impurities, even at trace levels.

This guide details a systematic approach, beginning with forced degradation studies to generate potential degradation products, followed by their separation and characterization using a state-of-the-art LC-HRMS system.

Experimental Workflow: A Systematic Approach

The overall strategy involves subjecting Irbesartan to a battery of stress conditions to induce degradation, followed by chromatographic separation of the resulting compounds and their subsequent analysis by high-resolution mass spectrometry.

G cluster_0 Forced Degradation cluster_1 LC-HRMS Analysis cluster_2 Data Processing & Elucidation Irbesartan Irbesartan API/Drug Product Stress Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Irbesartan->Stress ICH Q1A(R2) StressedSample Stressed Sample Mixture Stress->StressedSample LC UPLC/HPLC Separation (e.g., C8/C18 Column) StressedSample->LC HRMS HRMS Detection (e.g., Q-TOF/Orbitrap) LC->HRMS DataAcq Data Acquisition (Full Scan MS & dd-MS2/IDA) HRMS->DataAcq DataProc Data Processing (Peak Picking, Formula Generation) DataAcq->DataProc StructElucid Structural Elucidation (Fragmentation Analysis) DataProc->StructElucid Report Impurity Profile Report StructElucid->Report

Figure 1: Overall experimental workflow for Irbesartan impurity profiling.

Protocol 1: Forced Degradation Studies

Rationale: Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7] The conditions are designed to accelerate degradation to generate products that might form under normal storage conditions. Studies have shown Irbesartan to be susceptible to degradation under hydrolytic (acidic and basic) and photoacidic conditions, while remaining relatively stable under oxidative and thermal stress.[8][9][10]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Irbesartan at a concentration of 1-2 mg/mL in an acetonitrile-water mixture (50:50 v/v).[6]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Heat the solution at 80°C for up to 24 hours.[9]

    • Periodically sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Heat the solution at 80°C for up to 24 hours.[9][11] Studies indicate significant degradation occurs under these conditions.[9]

    • Periodically sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂) solution.

    • Keep the mixture at room temperature for up to 5 days.[9]

    • Sample periodically and dilute for analysis. Note: Irbesartan generally shows high stability against oxidation.[9][10]

  • Photolytic Degradation:

    • Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Store the solid drug substance in a hot-air oven at a temperature of 50-70°C for up to 60 days.[7][9]

    • Dissolve samples at various time points in the mobile phase for analysis.

Protocol 2: LC-HRMS Analysis

Rationale: The chromatographic method must be capable of separating the parent drug from its various related compounds. A reversed-phase C8 or C18 column is typically effective.[8][12] The HRMS parameters are optimized for sensitive detection and fragmentation of Irbesartan and its analogues. Electrospray ionization (ESI) in positive mode is preferred as Irbesartan contains basic nitrogen atoms that are readily protonated.

Instrumentation:

  • Liquid Chromatograph: UPLC/HPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.[6]

Methodology:

A. Liquid Chromatography

ParameterRecommended ConditionCausality/Justification
Column C18 or C8, e.g., 50 mm x 2.1 mm, <3.5 µmProvides excellent separation for moderately polar to non-polar compounds like Irbesartan and its related substances.[12][13]
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium AcetateProvides protons for efficient ESI+ ionization and improves peak shape.[12][13]
Mobile Phase B Acetonitrile or MethanolStrong organic solvent for eluting analytes from a reversed-phase column.
Flow Rate 0.3 - 0.5 mL/minOptimal for analytical columns to ensure sharp peaks and efficient separation.
Gradient Elution Start at 5-10% B, ramp to 95% B over 15-20 minA gradient is necessary to resolve compounds with a range of polarities, from early-eluting polar degradants to the more retained parent drug.
Column Temp. 25 - 40°CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 2 - 10 µLStandard volume for analytical LC-MS.

B. High-Resolution Mass Spectrometry

ParameterRecommended ConditionCausality/Justification
Ionization Mode ESI PositiveIrbesartan readily forms [M+H]⁺ ions.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for maximum ion generation.
Source Temp. 120 - 150°CAssists in desolvation of the ESI droplets.
Desolvation Gas Nitrogen, 600 - 800 L/hrHigh flow rate is required to efficiently evaporate the solvent and release ions into the gas phase.
Acquisition Mode Full Scan MS & Data-Dependent MS/MS (dd-MS²) or Information Dependent Acquisition (IDA)A full scan provides accurate mass data for all ions. The dd-MS²/IDA mode automatically triggers fragmentation of the most intense ions, providing structural information for identification.[6]
Mass Range (MS) 100 - 1000 m/zCovers the expected mass range of Irbesartan and its potential degradation products.
Collision Energy Ramped (e.g., 10-40 eV)A ramp of collision energies ensures that a wide range of fragments (both low and high energy) are produced, which is crucial for comprehensive structural elucidation.

Data Analysis and Structural Elucidation

The acquired data is processed to identify potential impurities. The workflow involves extracting ion chromatograms corresponding to potential degradation products, determining their elemental composition from the accurate mass of the [M+H]⁺ ion, and confirming the structure by interpreting the MS/MS fragmentation pattern.

Irbesartan Fragmentation Pathway:

The protonated Irbesartan molecule ([M+H]⁺ at m/z 429.2343) undergoes characteristic fragmentation in the collision cell. Understanding this pathway is key to identifying related compounds, which often retain parts of the original structure.

G Irbesartan Irbesartan [M+H]⁺ m/z 429.2343 frag1 Loss of C₄H₉N m/z 358.1768 Irbesartan->frag1 -71 Da frag2 Loss of C₅H₁₀ (pentene) m/z 359.1921 Irbesartan->frag2 -70 Da frag3 Loss of spirocyclopentane m/z 345.1768 Irbesartan->frag3 -84 Da frag4 Biphenyltetrazole m/z 207.0978 Irbesartan->frag4 Cleavage

Figure 2: Simplified fragmentation pathway of protonated Irbesartan.

Identified Degradation Products:

Forced degradation studies of Irbesartan have led to the identification of several key related compounds. The accurate mass data obtained via HRMS is critical for proposing their elemental compositions.

CompoundDescriptionObserved [M+H]⁺ (m/z)Elemental CompositionMass Error (ppm)Stress Condition
DP-1 (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine252.1240C₁₄H₁₄N₅< 5Acid/Base Hydrolysis
DP-2 N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide336.1819C₁₉H₂₂N₅O< 5Base Hydrolysis
DP-3 2-butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one427.2186C₂₅H₂₆N₆O< 5Photoacidic

Note: The m/z values are theoretical and serve as an example. Actual observed values should be used for mass error calculation. The compounds listed are based on published literature.[8][11]

Conclusion

The LC-HRMS workflow detailed in this application note provides a powerful and reliable method for the identification and structural characterization of Irbesartan related compounds. The combination of forced degradation studies, high-efficiency chromatographic separation, and high-resolution mass analysis ensures the development of a specific and stability-indicating method. This approach is not only fundamental for meeting the stringent requirements of regulatory agencies but also serves as a critical tool in ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Kumar A, Darekar G, Ramagiri S, et al. (2015). Generic workflow using advanced analysis and data interpretation tools for identification of irbesartan degradation products by liquid chromatography coupled to high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Shah RP, Sahu A, Singh S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5):1037-46. Available at: [Link]

  • Zhang W, Cheng D, Lu Y, et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7): 612-626. Available at: [Link]

  • Rao RN, Kumar P, Meena S. (2012). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. Chromatographia, 75(3-4): 191-198. Available at: [Link]

  • Panchumarthy R, et al. (2012). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Pharmacy Research, 5(8):4061-4067. Available at: [Link]

  • Patel S, et al. (2012). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Kumar A, Darekar G, Ramagiri S. (2015). Generic workflow using advanced analysis and data interpretation tools for identification of Irbesartan degradation products by liquid chromatography coupled to high-resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Shah RP, Sahu A, Singh S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. ResearchGate. Available at: [Link]

  • Jadhav S, et al. (2018). UV Spectroscopy Analysis and Degradation Study of Irbesartan. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(3): 01-04. Available at: [Link]

  • Wankhede S, et al. (2011). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR ASSAY OF IRBESARTAN IN PURE AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1): 146-150. Available at: [Link]

  • Satyanarayana B, et al. (2007). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Heterocyclic Communications, 13(4): 223-228. Available at: [Link]

  • Mutha A, et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157: 180-205. Available at: [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]

  • Manufacturing Chemist. (2015). EMA releases guidance on elemental impurities in medicines. Manufacturing Chemist. Available at: [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. European Medicines Agency (EMA). Available at: [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. Available at: [Link]

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Application Note: The Qualification and Use of 1-Pentanamidocyclopentanecarboxamide as a Reference Standard in the Quality Control of Irbesartan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical quality control, reference standards are the bedrock of analytical testing, ensuring the identity, purity, potency, and consistency of drug substances and products.[1][2] This document provides a comprehensive technical guide for the qualification and application of 1-Pentanamidocyclopentanecarboxamide (CAS No. 177219-40-8) , a known process impurity of the antihypertensive drug Irbesartan, as a chemical reference standard.[3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It outlines the scientific rationale and step-by-step protocols for the characterization of the reference material and its subsequent use in a validated High-Performance Liquid Chromatography (HPLC) method for impurity profiling of Irbesartan.

Introduction: The Imperative for High-Quality Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical measurements.[1][2][4] Its quality and purity are paramount, as they directly impact the validity of qualitative and quantitative results. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of thoroughly characterized reference standards for drug release, stability studies, and validation of analytical procedures.[4][5][6]

Reference standards are broadly categorized based on their use, such as for assays, degradation products, or process impurities.[4] this compound is an impurity related to the synthesis of Irbesartan, an angiotensin II receptor antagonist. Therefore, its role as a reference standard is primarily for the identification and quantification of this specific impurity in Irbesartan Active Pharmaceutical Ingredient (API) and finished drug products, ensuring they meet the stringent purity requirements set by pharmacopeias and regulatory filings.

Chemical Identity of the Reference Standard
  • Compound Name: this compound

  • Synonyms: Irbesartan Impurity 2, 1-(pentanoylamino)cyclopentane-1-carboxamide[3]

  • CAS Number: 177219-40-8[7]

  • Molecular Formula: C₁₁H₂₀N₂O₂[3][7]

  • Molecular Weight: 212.29 g/mol [7]

Qualification of a New Reference Standard Batch

Before a new batch of this compound can be used as a reference standard, it must undergo rigorous qualification to confirm its identity and establish its purity with a high degree of confidence. This process ensures its suitability for its intended analytical purpose.[4][5]

Logical Workflow for Reference Standard Qualification

The qualification process is a multi-step, evidence-based approach to thoroughly characterize the material. The following diagram illustrates the logical flow of this process.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Purity Assignment & Certification A Obtain Candidate Material B Mass Spectrometry (MS) Confirm Molecular Weight A->B C Nuclear Magnetic Resonance (NMR) Confirm Structure A->C D Infrared Spectroscopy (IR) Confirm Functional Groups A->D E HPLC-UV Determine Chromatographic Purity D->E Identity Confirmed J Mass Balance Calculation Combine All Purity Data E->J F Headspace GC Quantify Residual Solvents F->J G Karl Fischer Titration Determine Water Content G->J H Thermogravimetric Analysis (TGA) Assess Thermal Stability & Non-volatiles H->J I Elemental Analysis Confirm Elemental Composition I->J K Assign Purity Value J->K L Generate Certificate of Analysis (CoA) K->L M Establish Storage Conditions & Retest Date L->M

Caption: Workflow for the qualification of a new reference standard batch.

Experimental Protocols for Qualification

A. Identity Confirmation

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

    • Protocol: Prepare a 100 µg/mL solution in Methanol. Infuse directly into the ESI source. Acquire data in positive ion mode.

    • Acceptance Criterion: The observed mass for the [M+H]⁺ ion must be within ± 5 ppm of the calculated exact mass (213.1603).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR and ¹³C NMR.

    • Protocol: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆. Acquire spectra on a 400 MHz or higher instrument.

    • Acceptance Criterion: The observed chemical shifts, coupling constants, and integration values must be consistent with the known structure of this compound.

B. Purity Determination

  • Chromatographic Purity by HPLC-UV:

    • Rationale: To separate and quantify all detectable organic impurities.[4][8] An amide-functionalized stationary phase can offer enhanced stability and unique selectivity for amide-containing compounds.[9]

    • Protocol:

      • Column: Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection: UV at 210 nm

      • Injection Volume: 10 µL

      • Sample Concentration: 1.0 mg/mL in Methanol

    • Acceptance Criterion: Purity by area normalization should be ≥ 99.5%. Individual impurities should be < 0.10%.

  • Residual Solvents by Headspace Gas Chromatography (GC):

    • Rationale: To quantify volatile organic impurities from the synthesis process.

    • Protocol: Follow USP <467> guidelines. Weigh ~100 mg of sample into a headspace vial. Add appropriate diluent (e.g., DMSO).

    • Acceptance Criterion: Levels of all residual solvents must be within the limits specified by ICH Q3C guidelines.

  • Water Content by Karl Fischer Titration:

    • Rationale: To accurately quantify the water content, which is critical for mass balance calculation.

    • Protocol: Use a coulometric Karl Fischer titrator. Analyze a precisely weighed amount of the standard.

    • Acceptance Criterion: Typically, water content should be ≤ 0.5%.

Purity Assignment (Mass Balance Approach)

The final purity of the reference standard is assigned by subtracting the percentages of all identified impurities from 100%. This is the most accurate method as it accounts for all forms of impurities.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)

ParameterMethodTypical Result
Chromatographic PurityHPLC-UV (Area %)99.85%
Water ContentKarl Fischer0.12%
Residual SolventsHeadspace GC0.03%
Non-volatile ResidueTGA/Residue on Ignition< 0.01%
Assigned Purity Mass Balance 99.7%

The assigned purity value, along with all characterization data, must be documented in a comprehensive Certificate of Analysis (CoA).[10]

Application Protocol: Quantifying Impurities in Irbesartan

Once qualified, the this compound reference standard is used to accurately identify and quantify the corresponding impurity in Irbesartan API batches.

Overview of the Analytical Method

This protocol describes a validated stability-indicating HPLC method for the analysis of Irbesartan and its related substances. The reference standard is used for peak identification (by retention time) and for calculating the impurity concentration.

G A Prepare Solutions (Standard & Sample) B System Suitability Test (SST) Inject Standard Solution A->B Step 1 C Analyze Irbesartan Sample Inject Sample Solution B->C Step 2 (If SST Passes) D Data Processing C->D Step 3 E Identify Impurity Peak (Compare RT with Standard) D->E F Quantify Impurity (External Standard Method) E->F G Final Report Compare against Specification F->G

Sources

Application Note & Protocol: Selective N-Alkylation of 1-(pentanoylamino)cyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of N-alkyl groups to amide-containing molecules is a cornerstone strategy in medicinal chemistry, profoundly influencing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the selective N-alkylation of the secondary amide in 1-(pentanoylamino)cyclopentane-1-carboxamide, a bifunctional substrate possessing both a primary and a secondary amide. We delve into the mechanistic principles governing this transformation, offering a rationale for the strategic selection of reagents and conditions to ensure high regioselectivity. A detailed, field-tested protocol is presented, alongside data interpretation guidelines and a troubleshooting matrix to empower researchers in achieving robust and reproducible outcomes.

Mechanistic Principles and Strategic Considerations

The N-alkylation of an amide is fundamentally a nucleophilic substitution reaction (SN2). However, the amide nitrogen is weakly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, a crucial first step is the deprotonation of the amide N-H by a strong, non-nucleophilic base to generate a highly nucleophilic amidate anion.[1][2]

For a substrate like 1-(pentanoylamino)cyclopentane-1-carboxamide, two sites are available for deprotonation: the primary carboxamide and the secondary pentanoylamide.

sub N1 N1 sub->N1 Primary Amide (pKa ~17) N2 N2 sub->N2 Secondary Amide (pKa ~16-17, slightly more acidic due to adjacent electron-withdrawing group)

Figure 1. Potential Deprotonation Sites.

Selective alkylation hinges on the differential acidity of the two amide protons. The proton on the secondary amide (N-pentanoyl) is generally more acidic than those on the primary amide due to the electronic environment. Consequently, using a stoichiometric amount of a strong base will preferentially generate the amidate at the secondary amide position, directing the subsequent alkylation to this site.

Rationale for Reagent Selection
  • Base: A strong, non-nucleophilic base is essential for efficient deprotonation without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice; it irreversibly deprotonates the amide, and the only byproduct is hydrogen gas, which evolves from the reaction mixture.[1][2] Alternatives like potassium carbonate (K₂CO₃) are generally not strong enough for complete deprotonation, leading to sluggish or incomplete reactions.[2]

  • Solvent: Anhydrous polar aprotic solvents are required to solvate the amidate anion and prevent quenching by protic sources. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are standard solvents for this transformation.[1] While DMF can sometimes accelerate SN2 reactions due to its higher polarity, THF is often preferred for its lower boiling point, which simplifies product isolation during workup.

  • Alkylating Agent: Primary alkyl halides are ideal electrophiles. The reactivity trend is I > Br > Cl. Alkyl iodides are highly reactive, often allowing for lower reaction temperatures and shorter reaction times. For this protocol, we will use methyl iodide as a representative agent.

Potential Side Reactions

A key potential side reaction is O-alkylation, which forms an imidate ester. This pathway is generally disfavored under these conditions but can sometimes be observed, particularly with highly reactive electrophiles.[2] The use of a strong base like NaH in a solvent like THF typically promotes N-alkylation. Over-alkylation of the primary amide is also a possibility if excess base and alkylating agent are used.

G Amide Secondary Amide (R-NH-COR') Base + Strong Base (e.g., NaH) Amidate Amidate Anion [R-N(-)-COR']Na+ Amide->Amidate Deprotonation AlkylHalide + Alkyl Halide (R''-X) N_Alkylated N-Alkylated Amide (R-NR''-COR') Amidate->N_Alkylated SN2 Attack Byproduct + NaX

Figure 2. General Mechanism for N-Alkylation of Amides.

Detailed Experimental Protocol

This protocol describes the N-methylation of 1-(pentanoylamino)cyclopentane-1-carboxamide using sodium hydride and methyl iodide.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-(pentanoylamino)cyclopentane-1-carboxamide≥98%CommercialStarting material
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialHandle with extreme care under inert atmosphere
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercialUse freshly distilled or from a solvent system
Methyl Iodide (MeI)≥99%, stabilizedCommercialLight-sensitive, store appropriately
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent Grade-For quenching
Ethyl Acetate (EtOAc)ACS Grade-For extraction
Brine (Saturated aq. NaCl)Reagent Grade-For washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent Grade-For drying
Silica Gel230-400 meshCommercialFor column chromatography
Step-by-Step Procedure
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1-(pentanoylamino)cyclopentane-1-carboxamide (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the starting material). Stir at room temperature until all solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (1.1 equiv, 60% dispersion in oil) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and an inert atmosphere.

  • Deprotonation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The reaction mixture may become a thicker slurry.

  • Alkylating Agent Addition: Cool the mixture back down to 0 °C. Add methyl iodide (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 50% EtOAc in Hexanes). The product should have a higher Rf value than the starting material.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated product.

Figure 3. Experimental Workflow for N-Alkylation.

Data Analysis and Characterization

The successful synthesis of N-methyl-1-(pentanoylamino)cyclopentane-1-carboxamide can be confirmed by standard analytical techniques.

AnalysisExpected Observations
¹H NMR Appearance of a new singlet integrating to 3 protons, typically in the δ 2.8-3.2 ppm range, corresponding to the N-CH₃ group. Disappearance of the secondary amide N-H proton signal.
¹³C NMR Appearance of a new signal in the δ 30-40 ppm range corresponding to the N-CH₃ carbon.
Mass Spec (HRMS) The observed mass [M+H]⁺ or [M+Na]⁺ should correspond to the calculated exact mass of the N-methylated product (C₁₂H₂₂N₂O₂).
TLC The product spot will have a higher Rf than the starting material due to the increased lipophilicity and loss of a hydrogen bond donor site.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No reaction / Starting material recovered 1. Inactive NaH (old or improperly stored).2. Wet solvent or glassware.3. Insufficient reaction time.1. Use fresh NaH from a new container.2. Ensure all glassware is rigorously dried and use a high-quality anhydrous solvent.3. Extend the reaction time and monitor by TLC.
Low Yield 1. Incomplete deprotonation.2. Degradation of alkylating agent.3. Loss of product during workup.1. Increase stirring time after NaH addition; consider using DMF as a solvent.2. Use fresh methyl iodide.3. Be careful during extraction; perform multiple extractions.
Mixture of products (e.g., O-alkylation) 1. Reaction conditions favoring O-alkylation.2. Over-alkylation of the primary amide.1. Ensure a strong base like NaH is used. O-alkylation is less common with this system but can occur.[2]2. Use no more than 1.1-1.2 equivalents of base and alkylating agent.

References

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Stack Exchange Inc. [Link]

  • Bahamonde, A. (n.d.). New approaches to amide arylation and alkylation under mild conditions. American Chemical Society. [Link]

  • Organic Chemistry Portal. (2023). Substituted amide synthesis by amidation. Organic-Chemistry.org. [Link]

  • Bogdał, D., & Pielichowski, J. (1997). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Rogoza, A. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. [Link]

  • Li, G., et al. (2019). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Royal Society of Chemistry. [Link]

Sources

Application Notes & Protocols: In Vitro Enzyme Inhibition Assays Using Cyclopentanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro enzyme inhibition assays with a specific focus on cyclopentanecarboxamide derivatives. These compounds represent a promising class of molecules with therapeutic potential, often targeting enzymes implicated in various disease pathways.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental design, robust validation practices, and data interpretation to ensure the generation of reliable and reproducible results.

Introduction: The Rationale and Significance

Enzyme inhibition assays are a cornerstone of drug discovery and development, providing a crucial first look at the potential efficacy of therapeutic compounds.[3] By measuring how a compound modulates the activity of a specific enzyme, researchers can identify promising drug candidates and begin to understand their mechanism of action.[4] Aberrant enzyme activity is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[5][6] Therefore, the identification of potent and selective enzyme inhibitors is a critical step in developing novel therapeutics.

Cyclopentanecarboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features, including a rigid cyclopentane ring and a carboxamide functional group, allow for diverse chemical modifications to optimize binding affinity and selectivity for target enzymes.[2] For instance, derivatives of this class have been successfully evaluated as inhibitors of steroid-metabolizing enzymes, highlighting their potential in developing treatments for hormone-dependent cancers.[1][2]

This guide will provide a detailed framework for designing, executing, and validating in vitro enzyme inhibition assays for cyclopentanecarboxamide derivatives. We will explore the critical parameters for assay development, present a step-by-step protocol, and discuss the nuances of data analysis and interpretation.

Foundational Principles of Enzyme Inhibition Assays

A successful enzyme inhibition assay hinges on a clear understanding of enzyme kinetics and the various modes of inhibition. The primary goal is to determine the inhibitor concentration that reduces enzyme activity by 50%, known as the half-maximal inhibitory concentration (IC50). This value serves as a key metric for inhibitor potency.

It is crucial to differentiate between various types of reversible inhibition, as this provides insight into the inhibitor's mechanism of action:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[7]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax without affecting Km.[7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[7]

Understanding the mode of inhibition is vital for lead optimization in drug discovery, as it informs structure-activity relationship (SAR) studies.[7]

Assay Development and Optimization: A Self-Validating System

The development of a robust and reliable enzyme assay is an iterative process that requires careful optimization of several parameters.[8] The goal is to create a "self-validating system" where the results are consistent and reproducible.

Key Optimization Parameters
  • Enzyme Concentration: Should be high enough for a measurable signal but low enough to ensure the reaction rate is proportional to the enzyme concentration.

  • Substrate Concentration: Ideally, the substrate concentration should be at or near the Km value to be sensitive to different modes of inhibition.[9]

  • Buffer Composition and pH: The buffer system must maintain a stable pH at which the enzyme is optimally active.[8]

  • Incubation Time and Temperature: These should be optimized to ensure the reaction proceeds in the linear range, where the product formation is proportional to time.[10]

Workflow for Assay Development

AssayDevelopment cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Biological Objective (Target Enzyme & Inhibitor Class) B Select Detection Method (e.g., Absorbance, Fluorescence) A->B C Source & Prepare Reagents (Enzyme, Substrate, Buffers) B->C D Determine Optimal Enzyme Concentration C->D E Determine Substrate Km D->E F Optimize Buffer pH & Ionic Strength E->F G Establish Linear Range (Time & Temperature) F->G H Assess Assay Robustness (Z'-factor) G->H I Determine Inhibitor IC50 H->I J Investigate Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) I->J K Standardized Protocol for High-Throughput Screening J->K Final Protocol Established

Caption: Workflow for the development and validation of an in vitro enzyme inhibition assay.

Detailed Experimental Protocol

This protocol provides a general framework for an in vitro enzyme inhibition assay using cyclopentanecarboxamide derivatives. It should be adapted based on the specific enzyme and detection method.

Materials and Reagents
  • Enzyme: Purified enzyme of interest.

  • Substrate: Specific substrate for the enzyme.

  • Cyclopentanecarboxamide Derivatives: Stock solutions of varying concentrations.

  • Assay Buffer: Optimized for the specific enzyme (e.g., Tris-HCl, PBS).

  • Detection Reagent: As required by the chosen detection method (e.g., chromogenic or fluorogenic substrate).

  • 96-well Microplates: Clear for colorimetric assays, black for fluorescence assays.

  • Plate Reader: Capable of measuring absorbance or fluorescence.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare fresh assay buffer and store on ice.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the cyclopentanecarboxamide derivatives in the assay buffer. It is common to use half-log or two-fold serial dilutions.[11]

    • Prepare the enzyme solution in the assay buffer to the predetermined optimal concentration.

  • Assay Setup (96-well plate):

    • Test Wells: Add a specific volume of the assay buffer, the cyclopentanecarboxamide derivative solution, and the enzyme solution.

    • Positive Control (No Inhibitor): Add the assay buffer, a corresponding volume of the vehicle (e.g., DMSO) used to dissolve the inhibitors, and the enzyme solution.

    • Negative Control (No Enzyme): Add the assay buffer, the substrate solution, and a corresponding volume of the vehicle.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at the optimal temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

    • Mix the plate thoroughly.

  • Data Acquisition:

    • Immediately place the plate in the plate reader.

    • Measure the signal (absorbance or fluorescence) at regular intervals over the predetermined linear range of the reaction.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of enzyme inhibition for each concentration of the cyclopentanecarboxamide derivative is calculated using the following formula:

% Inhibition = [1 - (Rate of Test Well - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control)] x 100

Determination of IC50

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11]

Hypothetical Data Presentation
Cyclopentanecarboxamide DerivativeIC50 (µM)Hill SlopeMax Inhibition (%)
Compound A5.21.198
Compound B12.80.995
Compound C0.81.099
Investigating the Mechanism of Inhibition

To determine the mechanism of inhibition, enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[7][12]

InhibitionMechanisms cluster_0 Lineweaver-Burk Plots cluster_1 Interpretation A Competitive (Lines intersect on y-axis) D Inhibitor binds to active site A->D B Non-competitive (Lines intersect on x-axis) E Inhibitor binds to allosteric site B->E C Uncompetitive (Parallel lines) F Inhibitor binds to enzyme-substrate complex C->F

Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.

Troubleshooting Common Issues

IssuePotential CauseTroubleshooting Steps
High Variability Between Replicates Pipetting errors, inconsistent mixing, temperature fluctuations.Use calibrated pipettes, ensure thorough mixing, maintain stable temperature.[13][14]
Low Signal-to-Background Ratio Suboptimal enzyme or substrate concentration, incorrect buffer pH.Re-optimize reagent concentrations and buffer conditions.[8]
Inconsistent IC50 Values Compound solubility issues, time-dependent inhibition.Check compound solubility in assay buffer, perform pre-incubation time course.[15]
Unexpected Decrease in Enzyme Activity Contaminants in the sample such as salts, detergents, or heavy metals.Perform a "spike and recovery" experiment to test for inhibitory substances.[16]

Conclusion

This application note provides a detailed and scientifically grounded framework for conducting in vitro enzyme inhibition assays using cyclopentanecarboxamide derivatives. By adhering to the principles of robust assay development, careful execution of the protocol, and thorough data analysis, researchers can generate high-quality, reproducible data. This is essential for advancing our understanding of enzyme function and for the successful development of novel therapeutics.

References

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. AAPS J.
  • Strategies to develop enzyme assays.
  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
  • New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. PubMed.
  • Enzyme Kinetics D
  • Cyclopentane carboxamide deriv
  • Enzyme kinetics and inhibition studies. Fiveable.
  • Enzyme Activity Assays. Sigma-Aldrich.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • How to Perform a Standard Enzyme Activity Assay?.
  • Technical Support Center: Troubleshooting Enzyme Inhibition
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • How should I start with Enzyme-Inhibitor kinetics assay?.
  • Wh
  • Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. Benchchem.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

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Application Notes and Protocols for the Functional Analysis of N-Acyl Amino Acids in Cellular Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of N-Acyl Amino Acids

N-acyl amino acids (NAAs) represent a growing class of endogenous lipid signaling molecules, formed by the covalent linkage of a fatty acid to an amino acid.[1][2] Structurally analogous to the well-characterized endocannabinoids, NAAs have emerged as critical regulators of a multitude of physiological processes, including inflammation, pain perception, energy homeostasis, and cellular proliferation.[3][4] These molecules exert their effects by interacting with a diverse array of cellular targets, most notably G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors.[5][6]

This guide provides a comprehensive suite of detailed application notes and validated protocols for researchers, scientists, and drug development professionals to investigate the biological effects of NAAs. We will delve into the core cell-based assays essential for characterizing the activity of these lipids, moving beyond simple procedural lists to explain the rationale behind experimental choices. This document is designed to empower you to design, execute, and interpret robust experiments to elucidate the therapeutic potential of this fascinating class of molecules.

I. Foundational Knowledge: Understanding NAA Targets and Signaling

A thorough understanding of the molecular targets of NAAs is paramount for selecting the appropriate assay and interpreting the results. NAAs are known to modulate several key signaling pathways:

  • G Protein-Coupled Receptors (GPCRs): Many NAAs act as ligands for GPCRs. For instance, N-arachidonoyl glycine (NAraGly) is a putative ligand for GPR18, GPR55, and GPR92, often triggering downstream signaling cascades involving intracellular calcium mobilization or the modulation of cyclic adenosine monophosphate (cAMP) levels.[1][4]

  • Nuclear Receptors: Certain NAAs, such as N-oleoyl glycine, can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[1] This interaction leads to the regulation of gene transcription involved in lipid metabolism and inflammation.

  • Ion Channels: NAAs have been shown to directly modulate the activity of various ion channels, including T-type calcium channels and potassium channels, thereby influencing cellular excitability and signaling.[2]

The choice of cell-based assay is therefore dictated by the specific NAA and its hypothesized molecular target and downstream signaling pathway.

II. Experimental Planning: Cell Line Selection and NAA Preparation

A. Choosing the Right Cellular Context

The selection of an appropriate cell line is a critical first step.

  • Recombinant Expression Systems: For studying the interaction of an NAA with a specific receptor, host cell lines with low endogenous receptor expression, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, are ideal.[2][5][7] These cells can be transiently or stably transfected with the receptor of interest. The advantage of this system is the direct attribution of the observed biological effect to the specific receptor.

  • Endogenously Expressing Cell Lines: To study the effects of NAAs in a more physiologically relevant context, cell lines that endogenously express the target receptor are preferred. For example, immune cells like macrophages (e.g., RAW 264.7) can be used to study the anti-inflammatory effects of NAAs.[3]

  • Primary Cells: For the most physiologically relevant data, primary cells isolated from tissues are the gold standard, although they can be more challenging to work with.

B. Preparation and Solubilization of N-Acyl Amino Acids

Due to their lipid nature, NAAs often require specific handling to ensure their solubility and bioavailability in aqueous cell culture media.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the NAA in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[8]

  • Working Dilution: For the final working concentration in the assay, the stock solution should be diluted in cell culture medium. It is crucial to keep the final concentration of the organic solvent low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[9]

  • Use of Carrier Proteins: To enhance solubility and prevent aggregation, NAAs can be complexed with a carrier protein like fatty-acid-free bovine serum albumin (BSA).[5][10] A common practice is to prepare the final dilution of the NAA in a medium containing a low concentration of BSA (e.g., 0.1-1 mg/mL).

III. Core Assays for NAA Receptor Activation: GPCRs

A. Calcium Mobilization Assay

Principle: This assay is a cornerstone for studying GPCRs that couple to Gαq or Gαi/o proteins, which upon activation, lead to an increase in intracellular calcium ([Ca²⁺]i).[7][11] This change is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Rationale: The kinetic profile of the calcium flux provides valuable information about the agonist properties of the NAA. A rapid, transient increase in [Ca²⁺]i is indicative of a direct activation of the receptor.

Protocol: Calcium Mobilization Assay for NAraGly at GPR18

1. Cell Preparation:

  • Seed HEK293 cells transiently or stably expressing human GPR18 into a black, clear-bottom 96-well plate at a density of 25,000 cells per well.[9]
  • Culture overnight at 37°C with 5% CO₂.

2. Dye Loading:

  • Prepare a loading buffer containing Fluo-4 AM dye in Hanks' Balanced Salt Solution (HBSS) with 1 mM probenecid.
  • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
  • Incubate the plate at 37°C in the dark for 1 hour.[9]

3. NAA Treatment and Measurement:

  • Prepare serial dilutions of N-arachidonoyl glycine (NAraGly) in HBSS.
  • Use a fluorescent plate reader (e.g., FlexStation) to measure the baseline fluorescence.
  • Add 25 µL of the NAraGly dilutions to the respective wells and immediately begin recording the fluorescence intensity over time (typically for 120-180 seconds).

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  • Plot the ΔF against the log of the NAraGly concentration to generate a dose-response curve and determine the EC₅₀ value.
B. cAMP Accumulation/Inhibition Assay

Principle: This assay measures the ability of an NAA to either stimulate (via Gαs) or inhibit (via Gαi/o) the production of cyclic adenosine monophosphate (cAMP).[2] Various assay formats are available, including competitive immunoassays (e.g., HTRF, AlphaScreen) and reporter-based assays.

Rationale: Measuring changes in cAMP levels provides direct evidence of GPCR coupling to adenylyl cyclase and allows for the differentiation between Gαs- and Gαi/o-coupled receptor activation.

Protocol: cAMP Inhibition Assay for a Gi-Coupled Receptor

1. Cell Preparation:

  • Seed CHO-K1 cells expressing the Gi-coupled receptor of interest into a 384-well plate.[2]
  • Culture overnight at 37°C with 5% CO₂.

2. NAA and Forskolin Treatment:

  • Aspirate the culture medium and replace it with stimulation buffer.
  • Add serial dilutions of the test NAA to the wells.
  • To measure inhibition, stimulate the cells with a known adenylyl cyclase activator, such as forskolin, at a concentration that elicits a submaximal response (e.g., EC₈₀).
  • Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions (typically 30-60 minutes).

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF cAMP dynamic 2 kit).

4. Data Analysis:

  • Generate a cAMP standard curve.
  • Calculate the percent inhibition of the forskolin-stimulated cAMP response for each NAA concentration.
  • Plot the percent inhibition against the log of the NAA concentration to determine the IC₅₀ value.

IV. Gene Expression Modulation: Nuclear Receptor Assays

A. PPARα Reporter Gene Assay

Principle: This assay measures the activation of PPARα by an NAA. It utilizes a cell line engineered to express the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain.[7] These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Ligand binding to the PPARα LBD triggers the expression of luciferase.

Rationale: This assay provides a direct measure of the transcriptional activity induced by an NAA through a specific nuclear receptor, offering a highly sensitive and quantifiable readout.

Protocol: PPARα Luciferase Reporter Assay for N-Oleoyl Glycine

1. Cell Preparation:

  • Seed a PPARα reporter cell line (e.g., from INDIGO Biosciences) into a 96-well plate.[12]
  • Follow the manufacturer's protocol for cell seeding and pre-incubation (typically 4-6 hours).[12]

2. NAA Treatment:

  • Prepare serial dilutions of N-oleoyl glycine and a known PPARα agonist (e.g., GW7647) as a positive control.[13]
  • Remove the pre-incubation medium and add 200 µL of the treatment media to the respective wells.
  • Incubate for 22-24 hours at 37°C with 5% CO₂.[12]

3. Luciferase Measurement:

  • Remove the treatment media and add the luciferase detection reagent according to the manufacturer's protocol.
  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Calculate the fold induction of luciferase activity relative to the vehicle control.
  • Plot the fold induction against the log of the NAA concentration to generate a dose-response curve and determine the EC₅₀ value.

V. Assessing Cellular Health and Inflammatory Responses

A. Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Rationale: This assay is crucial for determining if the observed biological effects of an NAA are due to a specific signaling event or a consequence of cytotoxicity.

Protocol: MTT Assay for N-Palmitoyl Glycine

1. Cell Seeding and Treatment:

  • Seed the desired cell line (e.g., RAW 264.7 macrophages) into a 96-well plate at a density of 1 x 10⁴ cells/well.[4]
  • Allow the cells to adhere overnight.
  • Treat the cells with various concentrations of N-palmitoyl glycine for the desired duration (e.g., 24, 48, or 72 hours).[14]

2. MTT Incubation and Solubilization:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

3. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
B. Cytokine Release (ELISA) Assay

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) released into the cell culture supernatant following treatment with an NAA.[16] This is a sandwich ELISA where a capture antibody coats the plate, binds the cytokine, which is then detected by a second, enzyme-linked antibody.

Rationale: This assay provides a direct measure of the pro- or anti-inflammatory effects of an NAA on immune cells.

Protocol: Cytokine Release Assay for an N-Acyl Serine

1. Cell Stimulation:

  • Seed immune cells (e.g., primary human PBMCs or RAW 264.7 macrophages) in a 96-well plate.
  • Pre-treat the cells with various concentrations of the N-acyl serine for a specified time (e.g., 1 hour).
  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
  • Incubate for a suitable period (e.g., 6-24 hours) to allow for cytokine secretion.[17]

2. Supernatant Collection:

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

3. ELISA Procedure:

  • Perform the ELISA for the cytokine of interest (e.g., TNF-α) using a commercial kit, following the manufacturer's instructions.[18] This typically involves coating the plate with a capture antibody, blocking, adding the samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

4. Data Analysis:

  • Generate a standard curve for the cytokine.
  • Determine the concentration of the cytokine in each sample from the standard curve.
  • Analyze the effect of the N-acyl serine on cytokine release compared to the LPS-only control.

VI. Data Presentation and Interpretation

For clarity and comparative purposes, quantitative data from the aforementioned assays should be summarized in tables.

Table 1: Summary of NAA Activity at GPCRs

N-Acyl Amino AcidReceptorAssay TypeCell LineEC₅₀ / IC₅₀ (nM)Reference
N-Arachidonoyl GlycineGPR18Calcium MobilizationHEK293/GPR18~100-1000[10][11]
N-Oleoyl GlycineGPR92Calcium MobilizationDRG Neurons~500[1]
N-Palmitoyl GlycinePutative TRPC5Calcium InfluxDRG Cells~1000[1]

Table 2: Summary of NAA Effects on Cell Viability and Inflammation

N-Acyl Amino AcidAssay TypeCell LineConcentration RangeObserved EffectReference
N-Oleoyl SerineCell ProliferationOsteoblasts1-10 µMIncreased proliferation[1]
N-Arachidonoyl SerineCytokine Release (TNF-α)Macrophages1-10 µMSuppression of LPS-induced release[19]
N-Palmitoyl GlycineCell Viability (MTT)Rin-5F0.02-0.5 mMDose-dependent decrease in viability[17]

VII. Visualizing the Workflow and Signaling Pathways

Diagrams are essential for conceptualizing the experimental processes and underlying biological mechanisms.

G_1 cluster_workflow Experimental Workflow for GPCR Activity Cell Seeding Cell Seeding Receptor Expression Receptor Expression Cell Seeding->Receptor Expression Dye Loading / Reporter Transfection Dye Loading / Reporter Transfection Receptor Expression->Dye Loading / Reporter Transfection NAA Treatment NAA Treatment Dye Loading / Reporter Transfection->NAA Treatment Signal Measurement Signal Measurement NAA Treatment->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

Caption: A generalized workflow for cell-based GPCR assays.

G_2 cluster_pathway NAA Signaling Pathways NAA N-Acyl Amino Acid GPCR GPCR (e.g., GPR18) NAA->GPCR PPAR Nuclear Receptor (e.g., PPARα) NAA->PPAR G_Protein Gαq / Gαi GPCR->G_Protein PLC PLC G_Protein->PLC Gαq AC Adenylyl Cyclase G_Protein->AC Gαi/s Ca_Release ↑ [Ca²⁺]i PLC->Ca_Release cAMP_Change ↓ or ↑ cAMP AC->cAMP_Change Gene_Expression Gene Expression Changes PPAR->Gene_Expression

Caption: Major signaling pathways activated by N-acyl amino acids.

VIII. Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the systematic evaluation of the biological effects of N-acyl amino acids. By employing these cell-based assays, researchers can effectively screen for novel bioactive lipids, characterize their mechanisms of action, and identify potential therapeutic leads. As the field of lipidomics continues to expand, the application of these fundamental assays will be crucial in translating the discovery of new NAAs into a deeper understanding of their roles in health and disease.

References

  • Pessina, F., & Silvestri, C. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4353. [Link]

  • Wellhauser, L., & Beltrán-Matas, A. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 2(4), 100898. [Link]

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  • Stoddart, L. A., et al. (2015). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Journal of Biomolecular Screening, 20(4), 518-528. [Link]

  • O'Hayre, M., et al. (2013). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Journal of Receptors and Signal Transduction, 33(1), 1-6. [Link]

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  • Bio-protocol. (2023). GPCR deorphanization assay in HEK-293 cells. [Link]

  • Mechoulam, R., et al. (2007). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. Journal of Biological Chemistry, 282(24), 17567-17577. [Link]

  • Connor, M., et al. (2009). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 158(1), 113-128. [Link]

  • Al-Ghanimi, H. K. (2019). Investigation of agonist action of N-arachidonoyl glycine (NAGly) and delta9 Tetrahydrocannabinol (Δ9 THC) in GPR18-transfected HEK293TR cells. ResearchGate. [Link]

  • Das, S., et al. (2014). Interaction of bovine serum albumin with N-acyl amino acid based anionic surfactants: Effect of head-group hydrophobicity. Colloids and Surfaces B: Biointerfaces, 116, 507-514. [Link]

  • INDIGO Biosciences. (n.d.). Mouse Peroxisome Proliferator-Activated Receptor Alpha. [Link]

  • Bus, S., et al. (2020). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online, 22(1), 1-13. [Link]

  • McHugh, D., et al. (2012). Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells. British Journal of Pharmacology, 165(8), 2414-2424. [Link]

  • Schrage, R., et al. (2015). The experimental and conceptual challenges of G protein-coupled receptor pharmacology. British Journal of Pharmacology, 172(11), 2697-2707. [Link]

  • Charles River Laboratories. (n.d.). Cytokine Response Assays. [Link]

  • Bradshaw, H. B., et al. (2006). N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons. Molecular Pharmacology, 70(4), 1349-1358. [Link]

  • Singh, S. K. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. [Link]

  • McHugh, D. (2014). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British Journal of Pharmacology, 171(16), 3908-3917. [Link]

  • GenScript. (n.d.). HEK293 Recombinant Promiscuous G Protein Gα15 Cell Line. [Link]

  • Matias, I., et al. (2006). MTT cell viability assays after treatment with palmitic acid under normal and high glucose conditions. ResearchGate. [Link]

  • Nakajima, T., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(31), 12059-12070. [Link]

  • Ibrahim, M. A., et al. (2021). pKa Calculations of GPCRs: Understanding Protonation States in Receptor Activation. Journal of Chemical Information and Modeling, 61(7), 3535-3446. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]

  • Wellner, N., et al. (2013). Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells. British Journal of Pharmacology, 165(8), 2414-2424. [Link]

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Troubleshooting & Optimization

Overcoming low yield in the synthesis of 1-Pentanamidocyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of 1-Pentanamidocyclopentanecarboxamide. Our goal is to help you overcome common challenges, particularly low reaction yields, by explaining the causality behind experimental choices and providing validated protocols.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction has a low yield, and LC-MS/TLC analysis shows a significant amount of a byproduct corresponding to the mass of pentanoic acid. What is the primary cause?

Answer: The presence of pentanoic acid strongly indicates that the primary cause of low yield is the hydrolysis of your acylating agent, pentanoyl chloride .[1][2] Pentanoyl chloride is highly reactive and readily reacts with any trace amounts of water in your reaction setup.[3][4][5] This side reaction consumes the pentanoyl chloride, making it unavailable to react with your starting material, 1-aminocyclopentanecarboxamide, thus directly reducing the yield of your desired product.

Core Causality: The acyl chloride functional group is an excellent electrophile. Water, acting as a nucleophile, will attack the carbonyl carbon, leading to the formation of pentanoic acid and hydrochloric acid (HCl), as depicted below.[2]

Solutions:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Reagent Quality: Use a fresh, high-purity bottle of pentanoyl chloride. Older bottles may have already absorbed atmospheric moisture, leading to partial hydrolysis even before the reaction begins.[5]

  • Controlled Addition: Add the pentanoyl chloride dropwise to the reaction mixture, ideally using a syringe pump, especially for larger-scale reactions. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the amine over hydrolysis.

  • Low Temperature: Perform the addition of pentanoyl chloride at a reduced temperature (e.g., 0 °C) to decrease the rate of the competing hydrolysis reaction.

Q2: The reaction stalls before completion, with a significant amount of the 1-aminocyclopentanecarboxamide starting material remaining. Why is this happening?

Answer: This issue is most often caused by the in-situ protonation of the starting amine . The reaction between pentanoyl chloride and 1-aminocyclopentanecarboxamide generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][7] This acid will protonate the nucleophilic primary amine of another starting material molecule, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the pentanoyl chloride, effectively halting the reaction.

Solutions:

  • Inclusion of a Base: The most effective solution is to add at least one equivalent of a base to the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl as it is formed and preventing the protonation of the starting amine.[7]

  • Choice of Base:

    • Aqueous Inorganic Base (Schotten-Baumann Conditions): Using an aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., dichloromethane/water) is a classic and effective method known as the Schotten-Baumann reaction.[8][9][10] Vigorous stirring is crucial in this setup to ensure efficient mixing between the organic and aqueous phases.

    • Organic Base: In a single-phase organic solvent system (e.g., DCM, THF), a tertiary amine base like triethylamine (TEA) or pyridine can be used. At least two equivalents of the starting amine can also theoretically be used, with one acting as the nucleophile and the other as the acid scavenger, though this is less atom-economical.

Q3: My final product is difficult to purify, and I'm experiencing significant product loss during workup. What are the best practices for isolation and purification?

Answer: Purification losses are a common source of low overall yield. The key is a well-designed workup procedure to remove impurities before final purification.

Recommended Workup Strategy:

  • Quenching: After the reaction is complete, carefully quench any remaining pentanoyl chloride by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Aqueous Washes:

    • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove any unreacted amine and organic base.

    • Follow with a wash using a dilute base (e.g., saturated NaHCO₃ solution) to remove any pentanoic acid byproduct.

    • Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic layer.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification Methods:

  • Crystallization: This is often the most effective method for obtaining high-purity material with good recovery on a larger scale.[12] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find conditions that yield well-formed crystals.

  • Silica Gel Chromatography: If crystallization is not feasible, flash column chromatography can be used. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. However, be aware that polar amides can sometimes streak on silica, leading to lower recovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the synthesis of this compound?

Answer: A robust and scalable starting point is the Schotten-Baumann reaction .[7] This method is well-suited for acylations with reactive acid chlorides and effectively manages the HCl byproduct.

Optimized Schotten-Baumann Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminocyclopentanecarboxamide (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or THF, ~0.2 M). Add an aqueous solution of sodium hydroxide (2.0 M, 1.5 eq.).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring (>1000 rpm) to ensure efficient mixing.[8]

  • Acyl Chloride Addition: Dissolve pentanoyl chloride (1.1 eq.) in a small amount of the same organic solvent. Add this solution dropwise to the cooled, rapidly stirring reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup & Purification: Proceed with the workup and purification as described in the troubleshooting section above.

Q2: How critical is the stoichiometry of the reagents?

Answer: Stoichiometry is very important for maximizing yield and minimizing difficult-to-remove impurities.

  • Pentanoyl Chloride: Using a slight excess (1.05-1.1 equivalents) ensures that all of the potentially more valuable starting amine is consumed. However, a large excess should be avoided as it increases the risk of side reactions and makes purification more challenging.

  • Base: At least one equivalent of base is required to neutralize the generated HCl.[8] Using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion and buffer against any minor inaccuracies in measurement.

Q3: Which solvents are recommended for this amide bond formation?

Answer: The choice of solvent depends on the specific protocol (biphasic vs. single-phase).

  • For Schotten-Baumann (Biphasic): A water-immiscible organic solvent is required. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices.

  • For Single-Phase (with Organic Base): Anhydrous aprotic solvents are necessary. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used.[11][13] DMF can be particularly useful if solubility of the starting materials is an issue, but it is more difficult to remove during workup.[14]

ParameterRecommended ConditionRationale
Amine:Acyl Chloride Ratio 1 : 1.1Ensures complete consumption of the amine.
Base Equivalents 1.2 - 1.5Neutralizes HCl byproduct and drives the reaction.[7]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes hydrolysis.
Solvent (Biphasic) Dichloromethane / WaterGood solubility for reactants, easy separation.
Stirring Rate (Biphasic) > 1000 RPMCrucial for interfacial reaction in biphasic systems.[8]

Visual Guides

Reaction Pathway and Key Side Reaction

The following diagram illustrates the desired synthetic pathway alongside the most common side reaction, hydrolysis, that leads to low yield.

reaction_pathway cluster_main Amine 1-Aminocyclopentanecarboxamide plus1 + Amine->plus1 AcidChloride Pentanoyl Chloride AcidChloride->plus1 plus3 + AcidChloride->plus3 Water H₂O (Trace) Water->plus3 Product This compound plus2 + Product->plus2 Byproduct Pentanoic Acid HCl HCl HCl->plus2 plus1->Product Desired Reaction (Amidation) plus3->Byproduct Side Reaction (Hydrolysis)

Caption: Desired amidation vs. competing hydrolysis side reaction.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and resolve low yield issues systematically.

troubleshooting_workflow Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (TLC / LC-MS) Start->CheckTLC Symptom1 High % of Starting Amine CheckTLC->Symptom1 Symptom2 Major Byproduct Present (e.g., Pentanoic Acid) CheckTLC->Symptom2 Symptom3 Complex Mixture of Products CheckTLC->Symptom3 Cause1 Cause: Amine Protonation Symptom1->Cause1 Yes Cause2 Cause: Acyl Chloride Hydrolysis Symptom2->Cause2 Yes Cause3 Cause: Poor Reaction Control Symptom3->Cause3 Yes Solution1 Action: Add/Increase Base (e.g., NaOH, TEA) Cause1->Solution1 Solution2 Action: Use Anhydrous Conditions (Dry Solvent, Inert Gas) Cause2->Solution2 Solution3 Action: Control Addition Rate & Lower Temperature to 0 °C Cause2->Solution3 Cause3->Solution2 Cause3->Solution3

Caption: A troubleshooting decision tree for low yield synthesis.

References

  • Bryson, J. et al. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
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  • ResearchGate. Recent developments in catalytic amide bond formation | Request PDF.
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  • Reddit (2019). Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

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  • Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
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Technical Support Center: LC-MS Analysis of 1-(pentanoylamino)cyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 1-(pentanoylamino)cyclopentane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for improving the sensitivity and robustness of your analytical methods. The content is structured to address common challenges in a direct question-and-answer format, explaining the "why" behind each recommendation to empower you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 1-(pentanoylamino)cyclopentane-1-carboxamide.

Q1: What are the main challenges in analyzing 1-(pentanoylamino)cyclopentane-1-carboxamide by LC-MS?

A1: Based on its structure—a neutral, polar molecule with two amide functional groups—the primary challenges are typically:

  • Poor retention on traditional reversed-phase (RP) columns: This compound is highly polar and may elute in the solvent front, leading to poor resolution from matrix components and ion suppression.[1][2]

  • Low ionization efficiency in electrospray ionization (ESI): As a neutral molecule, it lacks easily ionizable functional groups, which can result in low sensitivity. Amides, in particular, can be challenging to protonate efficiently.[3]

  • Matrix effects: Co-elution with endogenous components from biological samples can suppress the analyte's signal.[2]

Q2: What is the recommended starting point for LC column selection?

A2: For a polar, neutral compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[1][4][5] HILIC columns use a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes.[1][4] Good initial choices include columns with amide, diol, or zwitterionic stationary phases.[1][6]

Q3: Which ionization mode, positive or negative, is likely to be more sensitive?

A3: Positive ion mode ESI is generally the preferred choice. The amide groups can be protonated to form [M+H]⁺ ions. Additionally, adduct formation with ions from the mobile phase, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺), is common and can often provide a more stable and abundant signal than the protonated molecule, especially for weakly basic compounds like amides.[3] While amides can be deprotonated under strongly basic conditions to form [M-H]⁻, this is typically less efficient.[7]

Q4: What are the key mass spectrometer parameters to optimize?

A4: To maximize sensitivity, focus on optimizing the ESI source parameters, including:

  • Capillary/Spray Voltage: Ensures a stable electrospray.

  • Gas Temperatures (Desolvation/Drying Gas): Crucial for efficient solvent evaporation. Higher organic content in HILIC mobile phases often allows for more efficient desolvation.[8]

  • Gas Flows (Nebulizer and Drying Gas): Affects droplet formation and desolvation efficiency.

  • Collision Energy (for MS/MS): If using tandem mass spectrometry, optimizing the collision energy is critical for generating characteristic and abundant product ions.[9]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues you may encounter during method development and sample analysis.

Issue 1: Low or No Signal Intensity

This is one of the most common and frustrating issues. The following decision tree can guide your troubleshooting process.

G start Low/No Signal Detected check_ms Is the Mass Spectrometer Functioning Correctly? start->check_ms check_lc Is the Analyte Reaching the MS Source? check_ms->check_lc Yes troubleshoot_ms Troubleshoot MS Hardware (e.g., clean source, check voltages). check_ms->troubleshoot_ms No optimize_ms Optimize MS Source Parameters check_lc->optimize_ms Yes troubleshoot_lc Troubleshoot LC System (e.g., check for leaks, pump issues, clogs). check_lc->troubleshoot_lc No optimize_lc Optimize LC Conditions optimize_ms->optimize_lc Signal Still Low success Problem Resolved optimize_ms->success Signal Improved sample_prep Improve Sample Preparation optimize_lc->sample_prep Signal Still Low optimize_lc->success Signal Improved derivatization Consider Chemical Derivatization sample_prep->derivatization Signal Still Low sample_prep->success Signal Improved derivatization->success Signal Improved G start Identify Target Functional Group(s) (Amide N-H) reagent Select Derivatization Reagent (e.g., Tag with permanent positive charge) start->reagent optimize Optimize Reaction Conditions (Solvent, Temp, Time, Stoichiometry) reagent->optimize cleanup Develop Post-Reaction Cleanup (e.g., LLE or SPE to remove excess reagent) optimize->cleanup analyze Analyze by LC-MS (Optimize for derivative's properties) cleanup->analyze

Sources

Troubleshooting poor peak shape in the chromatography of polar N-acylated amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to polar N-acylated amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and peak shape for this important class of compounds. The inherent polarity and hydrogen bonding capabilities of N-acylated amides often lead to complex interactions within the chromatographic system, manifesting as poor peak symmetry, variable retention, and low sensitivity.

This document provides a series of frequently asked questions and in-depth troubleshooting guides to diagnose and resolve these common issues. Our approach is rooted in fundamental chromatographic principles to empower you to make informed, effective decisions in your method development and analysis.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I seeing significant peak tailing with my polar N-acylated amide on a standard C18 column?

This is the most common issue encountered. Peak tailing for polar analytes on traditional reversed-phase columns is typically a symptom of undesirable secondary interactions between the analyte and the stationary phase.

Underlying Causes:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 ligands.[1][2] These silanols are weakly acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.0.[2][3] The polar amide and N-acyl functional groups in your analyte can then interact strongly with these ionized silanols via hydrogen bonding and ion-exchange mechanisms.[2][4] This mixed-mode retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.[2]

  • Analyte Polarity and Retention: Highly polar N-acylated amides have a low affinity for the nonpolar C18 stationary phase, often requiring highly aqueous mobile phases for retention.[5] If retention is weak, the peak elutes early and is more susceptible to extra-column effects that contribute to broadening and tailing.[6]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of your analyte (within ±1.5 pH units), the compound can exist as a mixture of ionized and non-ionized forms.[3][7][8] These two forms will have different retention times, leading to peak broadening or splitting.[7]

Q2: How can I improve the peak shape on my existing reversed-phase (C18) column without buying a new one?

Optimizing your method parameters can significantly mitigate the issues causing poor peak shape. The goal is to minimize the secondary interactions and ensure a single, consistent state for your analyte.

Solutions & Protocols:

  • Adjust Mobile Phase pH: The most powerful tool to control peak shape for ionizable and polar compounds is pH.[7][9] The primary strategy is to suppress the ionization of either the analyte or the stationary phase silanols.

    • Suppress Silanol Ionization (Recommended): Lowering the mobile phase pH to between 2.5 and 3.0 ensures the surface silanols are fully protonated (Si-OH), neutralizing their ability to interact with your analyte.[2] This is the most common and effective approach for improving the peak shape of polar and basic compounds.

    Protocol: Preparing an Acidified Mobile Phase

    • Aqueous Component: Prepare your aqueous mobile phase (e.g., HPLC-grade water).

    • Acidification: Add a small amount of a suitable acid. Formic acid (0.1% v/v) is excellent for LC/MS compatibility. Trifluoroacetic acid (TFA) (0.05-0.1%) is a strong ion-pairing agent that can further improve peak shape but may cause ion suppression in MS.

    • pH Measurement: Measure the pH of the aqueous component before mixing it with the organic modifier.[9]

    • Final Preparation: Mix the acidified aqueous component with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio. Filter and degas as usual.

  • Use Mobile Phase Buffers: A buffer is critical for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[10]

    • Choosing a Buffer: Select a buffer with a pKa within ±1 pH unit of your target mobile phase pH. For a target pH of 3.0, a formate buffer is an excellent choice.[9] For higher pH work, acetate or phosphate buffers can be used, but be mindful of their compatibility with your detector (e.g., MS).

    Modifier Typical Concentration Use Case MS Compatibility
    Formic Acid0.1%Low pH (2.5-3.5), silanol suppressionExcellent
    Acetic Acid0.1%Mildly acidic pHGood
    Ammonium Formate10-20 mMBuffering at low pHExcellent
    Ammonium Acetate10-20 mMBuffering at mid pHGood
    TFA0.05 - 0.1%Strong ion pairing, silanol maskingPoor (ion suppression)
  • Optimize Sample and Injection Conditions:

    • Reduce Mass Load: Injecting too much sample can saturate the active sites on the column, leading to peak tailing.[1][11] Try reducing the injection volume or diluting your sample.

    • Match Sample Solvent: The sample solvent should ideally be the same as, or weaker than, your initial mobile phase.[1][6] Injecting a sample in a stronger solvent (e.g., 100% ACN into a 95:5 Water:ACN mobile phase) will cause the sample band to spread at the column inlet, resulting in peak distortion.[12]

Q3: I've tried optimizing my mobile phase, but the peak shape is still unacceptable. Should I consider a different column?

Yes. When mobile phase optimization is insufficient, the next logical step is to use a stationary phase chemistry better suited for polar analytes.

Alternative Column Chemistries:

  • Polar-Embedded Phases: These columns have a polar functional group (like an amide or carbamate) embedded within the C18 or C8 alkyl chain. This polar group serves two purposes: it creates a hydrating layer that prevents phase collapse in highly aqueous mobile phases, and it shields the underlying silica surface, masking residual silanols from interacting with polar analytes.[3][13]

  • Polar-Endcapped Phases: These are often designated with "AQ" or similar suffixes. They feature a modified endcapping that makes them stable in 100% aqueous mobile phases, which is necessary to retain very polar compounds in reversed-phase mode.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for compounds that are too polar for reversed-phase.[5] It uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[14][15] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[14][15]

Workflow: Choosing the Right Column

start Poor Peak Shape on C18 rp_opt Optimize RP Method (pH, Additives) start->rp_opt eval1 Peak Shape Still Poor? rp_opt->eval1 end_good Problem Solved eval1->end_good No switch_col Switch Column Chemistry eval1->switch_col Yes polar_rp Moderately Polar Amide? Try Polar-Embedded or Aqueous-Stable C18 switch_col->polar_rp hilic Very Polar Amide? (Poor RP Retention) Try HILIC switch_col->hilic polar_rp->end_good hilic_amide HILIC Amide Column (Good for H-bonding) hilic->hilic_amide hilic_zwit HILIC Zwitterionic (Good for charged/acidic amides) hilic->hilic_zwit hilic_amide->end_good hilic_zwit->end_good

Caption: Logic diagram for column selection.

Q4: I'm trying HILIC for the first time. What are the key parameters to control for good peak shape with N-acylated amides?

HILIC operates under a different mechanism than reversed-phase, so the rules for method development are different. Success in HILIC depends heavily on careful control of the mobile phase and proper column handling.

Key HILIC Parameters:

  • High Organic Mobile Phase: Retention in HILIC is driven by a high concentration of a non-polar solvent, typically acetonitrile (>80%). Water is the strong, eluting solvent.[5][14] The elution order is generally from least polar to most polar.[5]

  • Use of Buffers: Buffers are even more critical in HILIC than in reversed-phase. They control the pH within the aqueous layer on the stationary phase and facilitate the salt-bridge interactions that can enhance retention and improve peak shape.[16] Ammonium formate and ammonium acetate at 5-20 mM are the most common choices and are MS-friendly.[16][17]

  • Thorough Column Equilibration: This is the most common source of problems in HILIC. The aqueous layer on the stationary phase takes a long time to form. Insufficient equilibration will result in drifting retention times and poor peak shape.[18]

    Protocol: Basic HILIC Column Equilibration

    • Initial Flush: Flush the column with your initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate).

    • Equilibration Volume: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. For a 100 x 2.1 mm column, this means flowing for 10-20 minutes at a typical flow rate.

    • Check Stability: Monitor the baseline and system pressure. Once both are stable, inject a standard several times to ensure retention time is reproducible before running your samples.

    • Re-equilibration: Ensure adequate re-equilibration time is built into your gradient between runs.

  • Sample Solvent: The sample diluent must be compatible with the high-organic mobile phase. Dissolving your sample in a solvent that contains too much water will cause severe peak distortion. The best practice is to dissolve the sample directly in your initial mobile phase or a solvent with an even higher organic content.[17]

Q5: My peak tailing isn't consistent and affects all peaks in my chromatogram. What else should I check?

If all peaks in a run are tailing similarly, the problem is likely not chemical but rather a physical or system-level issue.

System Troubleshooting Checklist:

  • Extra-Column Volume: This refers to any volume the sample travels through outside of the column itself (tubing, fittings, detector flow cell).[1][11]

    • Check Connections: A poorly seated fitting between the column and tubing can create a small void, causing significant peak broadening and tailing.[12] Remake all connections, ensuring the ferrule is properly set.

    • Tubing: Use tubing with the smallest possible internal diameter and shortest possible length, especially between the column and the detector.[3]

  • Column Contamination or Failure:

    • Blocked Frit: Particulate matter from samples or pump seals can clog the inlet frit of the column, distorting the flow path and causing tailing for all peaks.[19] Try back-flushing the column (disconnect it from the detector first).

    • Column Void: A void or channel can form at the head of the column bed due to pressure shocks or harsh mobile phase conditions dissolving the silica.[11] This is often irreparable, and the column must be replaced.[2]

  • Detector Settings: Ensure your detector's data acquisition rate (sampling rate) is high enough to properly define the peak. A slow rate can make sharp peaks appear broad or tailed. A good rule of thumb is to have 15-20 data points across the peak.

Diagram: The Cause of Peak Tailing

Tailing Peak Tailing Chemical Chemical Interactions Tailing->Chemical Physical Physical/System Effects Tailing->Physical Silanol Secondary Silanol Interactions Chemical->Silanol pH_pKa Mobile Phase pH Near Analyte pKa Chemical->pH_pKa Overload Column Overload Chemical->Overload ExtraCol Extra-Column Volume Physical->ExtraCol Frit Blocked Frit / Column Void Physical->Frit SolventMismatch Sample Solvent Mismatch Physical->SolventMismatch

Caption: Common causes of peak tailing.

References

  • Common Causes Of Peak Tailing in Chrom
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing.
  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub.
  • What are common causes of peak tailing when running a reverse-phase LC column?.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Tosoh Bioscience.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Hydrophilic-Interaction Chromatography: An Update.
  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chrom
  • Alternative st
  • How does an acid pH affect reversed-phase chromatography separ
  • Control pH During Method Development for Better Chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025). MicroSolv.
  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradi
  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • HILIC separ
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc..
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • HPLC Troubleshooting Guide. Restek.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opi
  • Evaluation of Silica Hydride Based Amide Stationary Phase for High Performance Liquid Chromatography and Aqueous Normal Phase Separ
  • N-acylation in non-aqueous and aqueous medium-method of amide synthesis in non-peptide compounds.
  • Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. WILEY-VCH Verlag GmbH & Co. KGaA, Weinheim.
  • N-acylation of amides through internal nucleophilic c
  • Why Do Amines Adhere To Silica Gel Columns?. (2025). YouTube.
  • Strecker-Derived Methodology for Library Synthesis of N-Acyl
  • Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry (RSC Publishing).

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Enhancing the solubility of cyclopentanecarboxamide compounds for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the solubility of cyclopentanecarboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during biological assays. Cyclopentanecarboxamide scaffolds are common in modern drug discovery, often leading to derivatives with high lipophilicity and poor aqueous solubility. This document provides practical, in-depth troubleshooting advice and protocols to help you generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of cyclopentanecarboxamide derivatives.

Q1: Why is my new cyclopentanecarboxamide derivative so difficult to dissolve?

A: The solubility of a compound is governed by its physicochemical properties. Cyclopentanecarboxamide derivatives, while structurally diverse, often fall into the category of "grease-ball" molecules, characterized by high lipophilicity (high LogP) and a molecular structure that is not easily solvated by water.[1] Key factors include:

  • Molecular Weight and Structure: Larger molecules with extensive carbon branching, like many complex cyclopentanecarboxamide derivatives, present a larger nonpolar surface area, making it difficult for polar water molecules to surround and dissolve them.[2]

  • Crystallinity: Compounds can exist in different crystalline forms (polymorphs), some of which are more thermodynamically stable and less soluble than others. Highly stable crystal lattice structures require more energy to break apart, reducing solubility.

  • Lack of Ionizable Groups: Many derivatives are neutral compounds, making it impossible to use pH adjustment or salt formation—common techniques for enhancing the solubility of acidic or basic molecules.[2][3]

Q2: My compound dissolves perfectly in 100% DMSO, but crashes out when I add it to my aqueous assay buffer. What is happening?

A: This is a classic and frequently encountered problem known as solvent-shift precipitation. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds.[4] However, when your concentrated DMSO stock is introduced into an aqueous buffer, the local environment of the compound rapidly changes from organic to overwhelmingly aqueous.

The DMSO itself is miscible with water, but this mixing process effectively "removes" the organic solvent molecules surrounding your compound, leaving the hydrophobic molecule exposed to a polar environment where its solubility is exceedingly low.[5] This leads to supersaturation and subsequent precipitation, often forming nanoparticles or visible aggregates that can severely impact assay results.[6][7] The final concentration of DMSO in your assay is often too low (typically <1%) to maintain the solubility of a challenging compound.[8]

Q3: What is the maximum concentration of DMSO my cells or enzyme can tolerate?

A: This is a critical parameter you must determine empirically for your specific assay. While general guidelines exist, tolerance is highly system-dependent.

  • Cell-Based Assays: Most cell lines have a low tolerance for DMSO, with concentrations above 0.5% often causing cytotoxicity or altering cellular processes, thus confounding results.[8][9] It is crucial to run a solvent tolerance control experiment where you expose your cells to a range of DMSO concentrations (e.g., 0.1% to 2%) and measure viability and baseline signaling to establish a safe upper limit.

  • Biochemical Assays: Enzymes and other proteins can be more robust, sometimes tolerating DMSO up to 5% or even 10%.[10] However, high concentrations can still denature proteins or directly interfere with enzyme kinetics or binding interactions.[4] Always perform a solvent-enzyme activity curve to determine the concentration at which DMSO begins to inhibit your target.

Q4: I see a slight haze in my wells but no visible precipitate. Is this still a problem?

A: Yes, this is a significant problem. A haze or turbidity indicates that the compound has precipitated, likely forming small, colloidal aggregates or nanoparticles.[11] These aggregates can interfere with assays in numerous ways:

  • Light Scattering: They can directly interfere with absorbance- or fluorescence-based readouts.[12]

  • Non-Specific Interactions: Compound aggregates can sequester proteins non-specifically, leading to false positives in binding assays or false negatives in inhibition assays.

  • Inaccurate Concentration: The concentration of monomeric, biologically active compound in solution is unknown and far lower than the nominal concentration you calculated, leading to inaccurate potency (e.g., IC50, EC50) measurements.[13][14] Any data generated under these conditions is unreliable.

Section 2: Troubleshooting Guide: From Stock to Assay

This guide provides a systematic approach to resolving solubility issues at different stages of your experiment.

Problem: Compound fails to dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-30 mM).
  • Immediate Action: Do not assume it will dissolve upon dilution. The initial stock solution must be a clear, homogenous solution.

    • Apply Gentle Energy: Briefly warm the vial in a 37°C water bath and use a vortex mixer.[12] This can help overcome the activation energy required for dissolution. Be cautious with potentially unstable compounds.

    • Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up compound aggregates and facilitate dissolution.

    • Reduce Concentration: Your target concentration may be above the compound's solubility limit even in pure DMSO. Attempt to create a lower concentration stock (e.g., 5 mM or 1 mM). While this may increase the final DMSO percentage in your assay, a soluble compound at 1% DMSO is infinitely better than a precipitated one at 0.1% DMSO.

  • Causality & Explanation: The inability to dissolve in pure DMSO suggests either a very high crystal lattice energy or extremely high lipophilicity. Forcing dissolution is not a solution; if it precipitates from the stock, the concentration is not what you think it is.[15] Freeze-thaw cycles are known to exacerbate precipitation from DMSO stocks, especially if the DMSO has absorbed atmospheric water.[14][16]

Problem: Compound precipitates immediately upon dilution into aqueous buffer or cell culture medium.

This is the most common failure mode. The workflow below provides a systematic path to a solution.

Caption: Decision tree for troubleshooting aqueous precipitation.

  • Detailed Steps & Rationale:

    • Maximize DMSO (If Possible): Before trying other reagents, ensure you are using the highest concentration of DMSO that your assay can tolerate without artifacts.[10] Sometimes, increasing the final DMSO from 0.5% to 1.0% is sufficient.

    • Optimize Mixing and Dilution: The way you mix can influence precipitation kinetics.[7] Avoid adding a small volume of DMSO stock into a large volume of buffer. Instead, try adding the buffer to the DMSO stock dropwise while vortexing, or perform serial dilutions in intermediate solvents.

    • Co-Solvent Screening: If DMSO alone is insufficient, the next step is to introduce a biocompatible co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[2] See Protocol 2 for a detailed screening method.

Table 1: Common Co-Solvents and Excipients for Biological Assays
Co-Solvent / ExcipientClassTypical Starting Conc.ProsCons & Considerations
PEG 400 Polymer1-5%Widely used, low toxicityCan be viscous; may affect protein interactions
NMP (N-Methyl-2-pyrrolidone)Organic Solvent0.5-2%Strong solubilizerPotential for higher toxicity than other options
Ethanol Alcohol0.5-2%Readily availableCan be cytotoxic; volatile
Solutol® HS 15 Non-ionic surfactant0.1-1%Forms micelles to encapsulate compoundsCan interfere with membrane-based assays; requires CMC consideration
Cyclodextrins (e.g., HP-β-CD)Complexing Agent1-10 mMForms inclusion complexes, increasing solubility[17]Can extract cholesterol from cell membranes; potential for toxicity

Note: Always test the effect of the chosen co-solvent on your assay system (cells, enzyme, etc.) in the absence of your compound to check for artifacts.[9]

Section 3: Key Protocols and Methodologies

Protocol 1: Preparation and Validation of a DMSO Stock Solution

This protocol ensures you start with an accurately prepared and fully solubilized stock solution.

Materials:

  • Cyclopentanecarboxamide compound (solid)

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer and/or bath sonicator

  • Glass or polypropylene storage vials with screw caps

Procedure:

  • Pre-Calculation: Determine the mass of compound needed to achieve your target concentration (e.g., 10 mM). Use an online calculator if needed, ensuring the molecular weight is correct.[18][19]

  • Weighing: Tare a clean, empty vial on the balance. Carefully add the solid compound to the vial and record the exact mass. Precision is critical for accurate concentration.[20]

  • Solvent Addition: Based on the actual mass, calculate the precise volume of DMSO required. Add the DMSO to the vial containing the solid.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 2 minutes.

    • Visually inspect for any undissolved particles against a bright light and a dark background.

    • If particles remain, sonicate the vial in a bath sonicator for 10 minutes or warm gently to 37°C, followed by more vortexing.[12]

    • Validation Step: The solution MUST be perfectly clear. If any solid remains, the compound is not fully dissolved, and the solution cannot be used. Re-attempt at a lower concentration.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[14] Store at -20°C or -80°C in tightly sealed vials to prevent water absorption.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent (100% DMSO), preparation date, and your initials.[18]

Scientist's Note (Trustworthiness): The visual inspection step is a critical control point. A common error is to proceed with a micro-suspension, which will lead to highly variable results in downstream assays.[13] The practice of aliquoting prevents both repeated freeze-thaw cycles and potential contamination of the entire stock.

Protocol 2: Systematic Workflow for Co-Solvent Selection

This workflow helps you empirically determine the best solvent system for your compound and assay.

Caption: Experimental workflow for co-solvent screening and validation.

Procedure:

  • Phase 1 (Solubility):

    • Prepare your primary compound stock in 100% DMSO as per Protocol 1.

    • Prepare your aqueous assay buffer. Create separate tubes of buffer containing 5% of each co-solvent you wish to test (e.g., Buffer + 5% PEG 400).

    • In a clear microplate or microfuge tubes, add 99 µL of each solution (Buffer alone, Buffer+PEG400, etc.).

    • Add 1 µL of your 10 mM DMSO stock to each tube (for a final compound concentration of 100 µM) and mix well.

    • Let stand for 30 minutes and visually inspect for precipitation. A nephelometer can be used for a more sensitive, quantitative assessment.[11]

  • Phase 2 (Compatibility):

    • For any co-solvent system that produced a clear solution in Phase 1, run an assay control.

    • Set up your biological assay (e.g., cell plate, enzyme reaction) but instead of adding the compound, add the corresponding solvent mixture (e.g., Buffer + 1% PEG 400 + 0.1% DMSO).

    • Compare the output signal to a control containing only buffer. Any significant deviation indicates the solvent system itself is interfering with the assay.[9]

  • Phase 3 (Validation):

    • Once a compatible and effective co-solvent system is identified, run your full compound dose-response experiment using that system. Ensure the concentration of the co-solvent and DMSO remains constant across all wells.

Scientist's Note (Expertise): This systematic approach separates the problem of solubility from the problem of assay interference. By doing so, you can confidently identify a formulation that keeps your compound in solution without creating experimental artifacts, ensuring the trustworthiness of your final data.[21][22]

Section 4: Advanced Solubilization Strategies

When standard co-solvents are insufficient, more advanced formulation strategies may be required. These are often more complex and require specialized expertise but can be highly effective.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[23][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for biological assays.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be employed.[24][3] These formulations consist of oils, surfactants, and co-solvents that spontaneously form fine microemulsions upon gentle agitation in aqueous media, keeping the drug solubilized.

  • Solid Dispersions: This strategy involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[1][25] While more common for oral drug formulation, the principle of using carriers like PVP K30 or Poloxamer 188 can be adapted to create more soluble preparations for in vitro use.[26]

These advanced methods require careful formulation and may introduce their own set of potential assay interferences, but they represent powerful tools for the most challenging cyclopentanecarboxamide compounds.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (PMC - NIH)
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (World Pharma Today)
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (Hilaris Publisher)
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • Role of Excipients in Drug Formul
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (Colorcon)
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Top Ten Tips for Making Stock Solutions. (Bitesize Bio)
  • Considerations regarding use of solvents in in vitro cell based assays. (PMC - NIH)
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (International Journal of Pharmaceutical Sciences Review and Research)
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (PMC - NIH)
  • Best Practices For Stock Solutions. (FasterCapital)
  • Stock Solutions 101: Everything You Need to Know. (G-Biosciences)
  • Enhancing solubility and stability of poorly soluble drugs. (Examine)
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (CORE)
  • Compound precipitation in high-concentr
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (PubMed Central)
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
  • How to deal with the poor solubility of tested compounds in MTT assay?.
  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (SOTAX)
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.

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Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Irbesartan and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Irbesartan and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we will delve into the causes, identification, and mitigation of these effects to ensure the development of robust and reliable bioanalytical methods.

Introduction to Matrix Effects in Irbesartan Bioanalysis

In the realm of quantitative bioanalysis using LC-MS/MS, matrix effects are a significant challenge.[1][2] They are defined as the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected compounds from the biological matrix.[2][3] For Irbesartan and its metabolites, which are often analyzed in complex biological matrices like plasma, serum, or urine, these effects can compromise the accuracy, precision, and sensitivity of the assay.[1][2][4]

The primary culprits behind matrix effects are endogenous components of the biological sample, such as phospholipids, proteins, salts, and other metabolites.[1][3] Phospholipids, in particular, are notorious for causing ion suppression in electrospray ionization (ESI) mode, which is commonly used for the analysis of pharmaceutical compounds.[5][6][7] Given that Irbesartan is a moderately hydrophobic compound, it can co-elute with these endogenous lipids, leading to unreliable quantitative results.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects as a critical component of bioanalytical method validation to ensure data integrity for pharmacokinetic and toxicokinetic studies.[4][8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the bioanalysis of Irbesartan and its metabolites, providing a systematic approach to troubleshooting.

Issue 1: Poor Reproducibility and Inconsistent Peak Areas for Irbesartan

Question: My quality control (QC) samples for Irbesartan are showing high variability in peak area (>15% CV), even though the retention time is stable. What could be the cause?

Answer:

This is a classic symptom of variable matrix effects. The inconsistency suggests that different lots of biological matrix may contain varying levels of interfering compounds, or that your sample preparation method is not robust enough to consistently remove them.

Potential Causes & Troubleshooting Steps:

  • Inadequate Sample Cleanup: The most likely cause is insufficient removal of endogenous matrix components, especially phospholipids.[6][7]

    • Solution: Enhance your sample preparation method. If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][10] For Irbesartan, LLE with a mixture of ethyl acetate and n-hexane has been shown to be effective.[11] SPE is another excellent option for cleaner extracts.[12]

  • Chromatographic Co-elution: An interfering compound may be co-eluting with Irbesartan, causing ion suppression or enhancement.

    • Solution: Optimize your chromatographic conditions to separate Irbesartan from the interfering peaks.[2] This can be achieved by:

      • Modifying the mobile phase composition (e.g., adjusting the organic solvent ratio or pH).

      • Trying a different stationary phase (e.g., a column with a different chemistry or particle size).

      • Adjusting the gradient profile to improve resolution.

  • Use of an Inappropriate Internal Standard (IS): If your internal standard does not adequately track the behavior of Irbesartan in the presence of matrix effects, it will fail to compensate for the variability.

    • Solution: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Irbesartan-d4).[13] A SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it is affected by the matrix in the same way. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it effectively mimics the analyte's behavior.

Issue 2: Significant Ion Suppression Observed During Method Development

Question: I've used the post-column infusion technique and see a significant drop in the signal for Irbesartan when I inject a blank plasma extract. How do I address this?

Answer:

The post-column infusion experiment is an excellent qualitative tool for identifying regions of ion suppression in your chromatogram.[14][15][16] A significant signal drop confirms the presence of co-eluting interferences.

Mitigation Strategies:

  • Improve Sample Preparation: As mentioned previously, this is the most effective way to combat matrix effects.[10] Consider specialized sample preparation products designed for phospholipid removal, such as HybridSPE®-Phospholipid technology.[5][7]

  • Optimize Chromatography: Adjust your LC method to shift the retention time of Irbesartan to a "cleaner" region of the chromatogram, away from the zone of ion suppression you've identified.[2]

  • Change Ionization Source: If you are using electrospray ionization (ESI), which is prone to ion suppression, consider switching to atmospheric pressure chemical ionization (APCI).[3] APCI is generally less susceptible to matrix effects, although it may offer different sensitivity for your analyte.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on the ionization of Irbesartan.[17] However, ensure that the diluted concentration is still well above the lower limit of quantitation (LLOQ) of your assay.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in plasma for Irbesartan analysis?

A1: The most significant source of matrix effects in plasma is phospholipids from cell membranes.[1][5][7] Other sources include salts, proteins that may not have been fully precipitated, and endogenous metabolites.[1]

Q2: How do I quantitatively assess matrix effects according to FDA guidelines?

A2: The FDA guidance on bioanalytical method validation requires a quantitative assessment of matrix effects.[4][8] This is typically done using the "post-extraction spike" method.[3][14] The procedure involves comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF).[3] According to guidelines, this should be evaluated in at least six different lots of the biological matrix.[8]

Q3: Can a validated method for Irbesartan in human plasma be directly applied to rat plasma?

A3: Not without re-validation. Different species have different compositions of their biological matrices. Therefore, a method validated for human plasma may exhibit different matrix effects in rat plasma. A partial or full validation, including a thorough assessment of matrix effects in the new species, is necessary.

Q4: My lab uses a simple protein precipitation method. What are its main limitations regarding matrix effects?

A4: While protein precipitation is fast and inexpensive, it is not very effective at removing phospholipids, which are a major cause of ion suppression.[6] Phospholipids are soluble in the organic solvents typically used for protein precipitation (like acetonitrile or methanol) and will remain in the supernatant that is injected into the LC-MS/MS system.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps to identify the chromatographic regions where ion suppression or enhancement occurs.[14][15][16]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of Irbesartan (at a concentration that gives a stable mid-range signal)

  • Blank extracted biological matrix (e.g., plasma)

Procedure:

  • Set up the LC system with the analytical column and mobile phase intended for the Irbesartan assay.

  • Infuse the Irbesartan standard solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column using a T-connector.

  • Direct the combined flow to the MS detector and monitor the signal for Irbesartan. You should observe a stable, elevated baseline.

  • Once the baseline is stable, inject a blank extracted matrix sample onto the LC column.

  • Monitor the baseline of the Irbesartan signal throughout the chromatographic run. Any dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Irbesartan from Human Plasma

This protocol provides a general guideline for a more effective sample cleanup to minimize matrix effects.[12]

Materials:

  • Mixed-mode or polymeric reverse-phase SPE cartridges

  • Human plasma samples

  • Internal standard (Irbesartan-d4)

  • Methanol (conditioning and elution solvent)

  • Aqueous buffer (e.g., 0.1% formic acid in water for equilibration)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Vortex briefly.

  • Load: Load the pre-treated sample onto an SPE cartridge that has been conditioned with methanol and equilibrated with the aqueous buffer.

  • Wash: Wash the cartridge with a weak organic solvent or aqueous buffer to remove polar interferences.

  • Elute: Elute Irbesartan and the internal standard with a stronger organic solvent (e.g., methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizing the Workflow

Workflow for Investigating and Mitigating Matrix Effects

MatrixEffectWorkflow Decision-Making Workflow for Matrix Effects start Start: Method Development for Irbesartan assess_qual Qualitative Assessment (Post-Column Infusion) start->assess_qual suppression_found Ion Suppression Detected? assess_qual->suppression_found assess_quant Quantitative Assessment (Post-Extraction Spike) suppression_found->assess_quant Yes no_suppression No Significant Suppression suppression_found->no_suppression mf_ok Matrix Factor (MF) Acceptable per FDA/EMA? assess_quant->mf_ok validation Proceed to Full Method Validation mf_ok->validation Yes mf_not_ok MF Not Acceptable mf_ok->mf_not_ok optimize_sp Optimize Sample Prep (e.g., SPE, LLE) optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is reassess Re-assess Matrix Effects use_sil_is->reassess reassess->assess_quant no_suppression->assess_quant mf_not_ok->optimize_sp

Caption: Decision workflow for identifying, assessing, and mitigating matrix effects in bioanalysis.

Summary of Mitigation Strategies

StrategyProsCons
Improved Sample Preparation (SPE, LLE) Highly effective at removing interferences.[10]Can be more time-consuming and costly.
Chromatographic Optimization Can separate analyte from interfering peaks.[2]May increase run time.
Stable Isotope-Labeled IS Effectively compensates for matrix effects.Can be expensive and not always available.
Sample Dilution Simple and can reduce matrix effects.[17]Reduces analyte concentration, potentially impacting sensitivity.
Alternative Ionization (APCI) Less susceptible to matrix effects than ESI.[3]May have lower sensitivity for some analytes.

References

  • Taylor, P. J. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]

  • Jain, R., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA. (2022). Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]

  • Abburi, K., et al. (2015). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Li, W., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry. [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Xie, I. Y., & Christ, D. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Tran, T. N., & Guillarme, D. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. Bioanalysis Zone. [Link]

  • Bioanalysis Zone. (2015). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]

  • Stahnke, H., et al. (2009). Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS. Analytical Chemistry. [Link]

  • PharmaCompass. (2018). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Borras, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Metabolites. [Link]

  • ResearchGate. (2014). Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]

  • FDA. (2001). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Ganesan, M., et al. (2010). Method development and validation of Irbesartan using LC- MS/MS: Application to pharmacokinetic studies. Journal of Chemical and Pharmaceutical Research. [Link]

  • FDA. (2004). Irbesartan Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration. [Link]

  • Lee, H. W., et al. (2009). Hydrophilic interaction chromatography-tandem mass spectrometric analysis of irbesartan in human plasma: application to pharmacokinetic study of irbesartan. Journal of Separation Science. [Link]

  • ResearchGate. (2014). HPLC determination of irbesartan in human plasma: Its application to pharmacokinetic studies. ResearchGate. [Link]

  • ResearchGate. (2015). LC-MS/MS ASSAY FOR IRBESARTAN IN HUMAN PLASMA USING SOLID PHASE EXTRACTION TECHNIQUE: A PHARMACOKINETIC STUDY. ResearchGate. [Link]

  • ResearchGate. (2018). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. ResearchGate. [Link]

  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]

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Technical Support Center: Purification of 1-Pentanamidocyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth strategies, troubleshooting, and frequently asked questions for the purification of 1-Pentanamidocyclopentanecarboxamide (CAS: 177219-40-8). It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally similar amide compounds.

Compound Profile: this compound

This compound is a small molecule characterized by two amide functional groups: a primary carboxamide and a secondary pentanamide attached to a cyclopentane ring.[1] These structural features dictate its physicochemical properties and present specific purification challenges, such as moderate polarity, potential for hydrogen bonding, and susceptibility to hydrolysis under harsh pH conditions.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[2][3]
Molecular Weight 212.29 g/mol [1][2]
CAS Number 177219-40-8[2][3]
Calculated LogP ~3.08[2]
Structure A cyclopentane ring with a primary carboxamide (-CONH₂) and a pentanamide (-NHCO(CH₂)₃CH₃) group attached to the same carbon.[1][3]

Part 1: Initial Assessment & Impurity Profile

A successful purification begins with understanding the potential impurities in your crude material. The synthesis of this compound typically involves the acylation of 1-aminocyclopentanecarboxamide with valeryl chloride or a similar pentanoyl source.[2][4]

FAQ: What are the likely impurities in my crude sample?

Your crude product may contain unreacted starting materials, reagents, and reaction byproducts. Identifying these is the first step in selecting an appropriate purification strategy.

Table 1: Potential Impurities and Their Characteristics

Impurity Origin Physicochemical Properties Removal Strategy
1-Aminocyclopentanecarboxamide Starting Material More polar, basic. Soluble in aqueous solutions. Aqueous wash (mild acid), Recrystallization, Chromatography (will have low Rf in non-polar eluents).
Valeric Acid / Valeryl Chloride Starting Material / Hydrolysis Acidic. Valeric acid is an oil. Valeryl chloride is highly reactive with water/alcohols. Aqueous wash (mild base, e.g., NaHCO₃), Chromatography.
Triethylamine / Triethylamine HCl Reagent (Base) Highly water-soluble salt. Aqueous wash, Silica plug, or evaporation under vacuum.
Di-acylated Byproduct Side Reaction More non-polar than the desired product. Chromatography, Recrystallization.

| Hydrolysis Product | Product Degradation | More polar/acidic (e.g., 1-(pentanoylamino)cyclopentane-1-carboxylic acid). | Chromatography, Base/Acid extraction. |

Workflow: Crude Sample Analysis

Before attempting purification, analyze your crude material to identify the major impurities. This data will directly inform your strategy.

cluster_analysis Crude Material Analysis CRUDE Crude Product TLC 1. Thin-Layer Chromatography (TLC) CRUDE->TLC Assess polarity & number of components NMR 2. ¹H NMR Spectroscopy CRUDE->NMR Identify known impurities (e.g., solvents, reagents) LCMS 3. LC-MS Analysis CRUDE->LCMS Confirm product mass & identify byproduct masses

Caption: Initial analytical workflow for crude product assessment.

Part 2: Purification Strategy Selection

The choice between recrystallization and chromatography depends on the impurity profile, the quantity of material, and the required final purity. Amides can sometimes be sensitive to acidic silica gel, making recrystallization an attractive first choice if feasible.[5]

cluster_decision Purification Decision Workflow START Crude Material (>500 mg) SOLID Is the crude material a solid? START->SOLID RECRYST Attempt Recrystallization SOLID->RECRYST Yes OIL Crude is an Oil / Wax SOLID->OIL No SUCCESS Purity >98%? RECRYST->SUCCESS COLUMN Perform Flash Column Chromatography OIL->COLUMN HPLC Consider Preparative HPLC COLUMN->HPLC Purity insufficient or co-eluting impurities SUCCESS->COLUMN No FINISH Purified Product SUCCESS->FINISH Yes HPLC->FINISH

Caption: Decision workflow for selecting a primary purification method.

Part 3: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective technique but can be challenging for amides.[6] Success hinges on selecting the right solvent system.

FAQ: My compound 'oiled out' instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[7]

  • Causality: The compound has melted in the solvent rather than truly dissolving. This is common when the solvent's boiling point is too high or cooling is too rapid.

  • Solution 1: Reheat and Dilute. Heat the solution to re-dissolve the oil, then add more of the hot solvent to reduce the saturation point. Let the solution cool much more slowly (e.g., by insulating the flask).[7]

  • Solution 2: Change Solvent System. Switch to a solvent with a lower boiling point. Alternatively, use a solvent-pair system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., water) dropwise until turbidity persists. Reheat to clarify and cool slowly.[7]

FAQ: No crystals are forming after cooling. What are the next steps?

This indicates that the solution is not supersaturated, either because too much solvent was used or the compound is extremely soluble.[8]

  • Solution 1: Induce Crystallization.

    • Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seed: Add a tiny crystal of the crude material (a "seed crystal") to the solution.[8]

  • Solution 2: Reduce Solvent Volume. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[8]

  • Solution 3: Lower the Temperature. If crystals haven't formed at room temperature, place the flask in an ice bath, and if necessary, a freezer. Be aware that rapid cooling can trap impurities.

Protocol: Recrystallization of this compound
  • Solvent Screening: Place ~20 mg of crude material in separate test tubes. Add a potential solvent (see Table 2) dropwise. A good solvent will dissolve the compound when hot but not at room temperature. Polar solvents like acetonitrile or ethanol/water mixtures are good starting points for amides.[5]

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the chosen solvent in small portions, heating to a gentle boil between additions, until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, cooling can be continued in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 2: Suggested Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Comments
Acetonitrile 82 Polar Aprotic Often gives very good results for amides.[5]
Ethanol 78 Polar Protic Good dissolving power when hot. Often used in a pair with water.
Ethyl Acetate 77 Medium Polarity May be effective, but check solubility first. Can be paired with hexanes.
Toluene 111 Non-polar Good for less polar compounds; may help remove non-polar impurities.

| Water | 100 | Very Polar | Unlikely to work alone due to LogP > 3, but excellent as an anti-solvent with ethanol or acetone.[6] |

Part 4: Troubleshooting Chromatographic Purification

When recrystallization is ineffective, chromatography is the primary alternative.

FAQ: My yield is very low after column chromatography. Is my compound decomposing?

This is a common concern with amides on silica gel. Silica is slightly acidic and can potentially hydrolyze sensitive amides or cause strong binding, leading to tailing and poor recovery.[5]

  • Diagnosis: If you observe significant streaking on TLC or material that never elutes from the column, decomposition or irreversible adsorption is likely.

  • Solution 1: Deactivate the Silica. Add 0.5-1% triethylamine (or another volatile base like pyridine) to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing compound degradation and reducing tailing.[5]

  • Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or switching to reversed-phase chromatography, which operates under different pH conditions.

  • Solution 3: Work Quickly. Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the compound as efficiently as possible.

FAQ: How do I choose between Normal-Phase, Reversed-Phase, and HILIC?

The choice depends on the polarity of your compound and its impurities.

Table 3: Comparison of Chromatographic Modes

Mode Stationary Phase Mobile Phase Elution Order Best For...
Normal-Phase (NP) Polar (Silica, Alumina) Non-polar (Hexane/EtOAc) Least polar elutes first. Separating compounds of low-to-medium polarity. Good for removing very polar (baseline) or very non-polar (solvent front) impurities.
Reversed-Phase (RP) Non-polar (C18, C8) Polar (Water/ACN or Water/MeOH) Most polar elutes first. Excellent for purifying polar to moderately non-polar compounds. The workhorse for small molecule purification.[9][10][11]

| HILIC | Polar (Amide, Diol) | High Organic (>80% ACN) | Most polar is retained longest. | Separating very polar compounds that have little or no retention in reversed-phase.[12][13][14] |

For this compound, with its moderate polarity, both Normal-Phase (with a buffered mobile phase) and Reversed-Phase are excellent options.

Protocol: Preparative Reversed-Phase HPLC
  • Analytical Method Development: Develop a separation method on an analytical scale (e.g., 4.6 mm ID column).

    • Column: C18, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid or 0.1% TFA (for peak shape).

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the elution conditions.

  • Sample Preparation: Ensure your crude sample is fully dissolved in the mobile phase or a strong solvent like DMSO. Filter the sample to remove particulates.[10]

  • Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 mm or 50 mm ID). Adjust the flow rate and gradient time proportionally to the column volume.

  • Loading Study: Inject a small amount first to confirm retention time before performing a full-scale injection. Do not overload the column, as this will compromise resolution.[10]

  • Purification & Fraction Collection: Perform the preparative run, collecting fractions based on the UV detector signal.

  • Analysis & Pooling: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., DCM, EtOAc) to recover the final product.

References

  • Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 2013. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies Technical Note. [Link]

  • Purification of amide compound.
  • Amide-based compounds, production, recovery, purification and uses thereof.
  • Organic Small Molecule HPLC Columns; C-18 columns. Aapptec Peptides. [Link]

  • What is the best technique for amide purification? ResearchGate Discussion. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage Blog. [Link]

  • This compound. Chemsrc. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • HILIC-Amide Column HPLC Chromatography. BioVanix Technology. [Link]

  • InertSustain Amide HPLC, LC/MS Columns. GL Sciences. [Link]

  • ACQUITY UPLC BEH Amide Columns. Waters Corporation. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry via PMC. [Link]

  • Urea. Wikipedia. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Amide or Amino HPLC Columns What are the Differences. MicroSolv Technology Corporation. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics, 2010. [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

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Technical Support Center: Method Validation for Low-Level Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of validating analytical methods for low-level pharmaceutical impurities. The control of impurities, particularly those with genotoxic potential, is a critical aspect of ensuring drug safety and efficacy. Validating analytical procedures to detect and quantify these impurities at trace levels presents a unique set of challenges that demand a deep understanding of analytical chemistry, instrumentation, and regulatory expectations.

This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format. Our approach is grounded in the principles of Analytical Quality by Design (AQbD), emphasizing a systematic, science- and risk-based approach to method development and validation to ensure robust and reliable results.

Section 1: Sensitivity & Detection Limits (Limit of Detection/Limit of Quantitation)

Achieving and reliably demonstrating adequate sensitivity is the cornerstone of any low-level impurity method. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key parameters that define the method's capability.

FAQ 1: How do I choose the right approach to determine LOD and LOQ for my impurity method?

Answer: The choice of method depends on whether your analytical procedure is instrumental and whether it exhibits baseline noise. The International Council for Harmonisation (ICH) Q2(R1) guideline provides several acceptable approaches. The objective is to demonstrate that your method is suitable for its intended purpose.

Causality Explained: The goal is not just to calculate a number but to prove that at the LOD, you can reliably distinguish the analyte from noise, and at the LOQ, you can determine the quantity with acceptable precision and accuracy. For potent or genotoxic impurities, regulatory bodies require highly sensitive methods, making this determination critical.

Below is a summary of the common methods and their suitability:

Method for LOD/LOQ DeterminationDescriptionBest Suited ForKey Considerations
Visual Evaluation Analysis of samples with known concentrations to establish the minimum level at which the analyte can be reliably detected.Non-instrumental methods or methods where analyte presence is determined visually (e.g., limit tests in some compendia).Highly subjective and not recommended for modern chromatographic methods for trace impurities.
Signal-to-Noise (S/N) Ratio Compares the signal from samples with low analyte concentrations to the baseline noise.Chromatographic methods (e.g., HPLC, GC) that exhibit baseline noise.ICH Q2(R1) suggests a ratio of 3:1 for LOD and 10:1 for LOQ as generally acceptable. The noise should be measured over a period adjacent to the peak of interest.
Standard Deviation of the Response & Slope Uses the standard deviation (σ) of the response and the slope (S) of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).Instrumental methods where the response is linear. Can be applied to methods with or without significant baseline noise.The standard deviation can be determined from the y-intercepts of regression lines, the residual standard deviation of the regression line, or replicate injections of a blank.
Experimental Protocol: Determining LOD and LOQ using the Signal-to-Noise Ratio

This protocol is designed for a typical HPLC-UV or LC-MS method.

  • System Suitability: Before starting, ensure the chromatographic system meets pre-defined suitability criteria (e.g., resolution, peak tailing, theoretical plates) to guarantee reliable performance.

  • Prepare a Low-Concentration Standard: Prepare a solution of the impurity at a concentration expected to be near the limit of detection.

  • Determine Baseline Noise: Inject a blank solution (matrix without the analyte) multiple times. Measure the baseline noise in a region of the chromatogram close to the expected retention time of the impurity peak. This can be done automatically by most modern chromatography data systems (CDS).

  • Inject the Low-Concentration Standard: Inject the prepared impurity standard multiple times (e.g., n=6).

  • Calculate the S/N Ratio: The CDS will typically calculate the ratio of the peak height to the baseline noise.

  • Verify LOD: Adjust the concentration of the standard until the average S/N ratio is approximately 3:1. This concentration is your estimated LOD.

  • Verify LOQ: Prepare a standard at a concentration that yields an S/N ratio of approximately 10:1. This is your estimated LOQ.

  • Confirm LOQ with Precision and Accuracy: At the estimated LOQ concentration, perform multiple injections (e.g., n=6) and calculate the precision (%RSD). The acceptance criterion for RSD is often higher at the LOQ (e.g., NMT 10-15%) than for higher concentrations. Accuracy should also be assessed, and it should be within an acceptable range.

Troubleshooting Guide: Sensitivity Issues

Q: My calculated LOD/LOQ is higher than the required reporting threshold for my impurity. What can I do?

A: This is a common and critical challenge. It indicates your method is not sensitive enough for its intended purpose. Here’s a systematic approach to troubleshoot and improve sensitivity:

  • Optimize Chromatographic Conditions:

    • Problem: Poor peak shape (e.g., broad peaks, tailing) reduces peak height and, therefore, the S/N ratio.

    • Solution: Adjust the mobile phase composition, pH, or gradient slope to improve peak focusing. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

  • Enhance Detector Response:

    • Problem: The impurity has a poor chromophore, leading to a weak UV signal.

    • Solution:

      • Analyze at the wavelength of maximum absorbance (λmax) for the impurity.

      • If sensitivity is still insufficient, consider a more universal or sensitive detector. Switching from a UV detector to a mass spectrometer (MS) is a common strategy. MS detection offers high selectivity and sensitivity that is not dependent on a chromophore.

  • Reduce Baseline Noise:

    • Problem: A high or drifting baseline obscures low-level peaks.

    • Solution:

      • Use high-purity solvents (e.g., HPLC or LC-MS grade) to minimize contamination.

      • Ensure thorough mobile phase degassing to prevent air bubbles.

      • Check for detector lamp instability or flow cell contamination.

  • Increase Analyte Concentration on Column:

    • Problem: The amount of analyte reaching the detector is too low.

    • Solution:

      • Increase the injection volume. Be cautious, as this can sometimes lead to peak broadening if the injection solvent is stronger than the mobile phase.

      • Develop a sample preparation procedure that includes an enrichment or concentration step.

LOD_LOQ_Workflow cluster_start Method Development & Optimization cluster_determination LOD & LOQ Determination (per ICH Q2) cluster_verification Verification & Validation Start Define Analytical Target Profile (ATP) (e.g., Required Reporting Level) Optimize Optimize Chromatography (Peak Shape, Resolution) Start->Optimize SelectDetector Select Appropriate Detector (e.g., UV, MS) Optimize->SelectDetector Approach Choose Method: S/N or SD of Response? SelectDetector->Approach SN_Path Prepare low concentration series. Measure S/N ratio. Approach->SN_Path S/N SD_Path Prepare calibration curve near zero. Calculate slope and SD of intercept. Approach->SD_Path SD/Slope Calc_LOD Estimate LOD (S/N ≈ 3 or 3.3σ/S) SN_Path->Calc_LOD SD_Path->Calc_LOD Calc_LOQ Estimate LOQ (S/N ≈ 10 or 10σ/S) Calc_LOD->Calc_LOQ Verify Is Estimated LOQ ≤ Reporting Level? Calc_LOQ->Verify Confirm_LOQ Confirm LOQ with Precision & Accuracy Data Verify->Confirm_LOQ Yes Fail Return to Optimization Verify->Fail No Acceptance Do Precision & Accuracy Meet Criteria? Confirm_LOQ->Acceptance Pass Method is Validated for Sensitivity Acceptance->Pass Yes Acceptance->Fail No Fail->Optimize

Section 2: Specificity & Peak Purity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. For impurity methods, this means proving that the peak you are measuring is pure and not co-eluted with another substance.

FAQ 2: How can I definitively prove the specificity of my method for a low-level impurity?

Answer: Proving specificity is a multi-faceted process. A single experiment is often insufficient. A combination of approaches provides the most robust and defensible evidence.

Causality Explained: At low levels, a small, co-eluting peak can significantly bias your quantitative result or, worse, remain completely undetected. The goal is to challenge the method's separating power to ensure that what you measure is what you intend to measure.

Recommended Strategies:

  • Analysis of Spiked Samples: Spike the drug product placebo (all excipients without the active pharmaceutical ingredient, API) and the API sample with known impurities and degradants. You must demonstrate that the impurity peak is well-resolved from the API and any other components. The resolution factor between critical peak pairs should be documented and meet system suitability criteria.

  • Forced Degradation Studies: Subject the API and drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples to ensure that the impurity peak is resolved from all resulting degradants. This is a cornerstone of developing a "stability-indicating" method.

  • Peak Purity Analysis using a Diode Array Detector (DAD):

    • Principle: A DAD acquires UV-Vis spectra across the entire chromatographic peak. If the peak is pure, the spectra at the upslope, apex, and downslope should be identical.

    • Application: This is a powerful tool for detecting co-elution. Most CDS software provides a "purity angle" or "purity factor" that compares spectral similarity. A value below a certain threshold indicates a spectrally pure peak.

    • Limitation: This technique is only effective if the co-eluting impurity has a different UV spectrum from the main analyte. It cannot detect impurities that are spectrally identical or have no chromophore.

  • Orthogonal Analytical Techniques:

    • Principle: Analyze the same sample using a method with a different separation mechanism (e.g., a different column chemistry, or switching from reversed-phase LC to HILIC or SFC).

    • Application: If the impurity-to-API ratio remains consistent across different analytical techniques, it provides strong evidence of specificity.

  • Mass Spectrometry (MS) Confirmation:

    • Principle: An MS detector provides mass-to-charge (m/z) ratio information.

    • Application: This is the most definitive tool for specificity. By extracting the ion chromatogram for the specific m/z of the target impurity, you can confirm its identity and demonstrate that the peak is free from interference from other compounds with different masses.

Troubleshooting Guide: Specificity & Co-elution

Q: My DAD peak purity analysis failed, suggesting co-elution. How do I resolve this?

A: A peak purity failure is a clear indication that your method lacks specificity. Immediate action is required to identify the interfering component and improve the separation.

Specificity_Troubleshooting Start Peak Purity Failure (Co-elution Suspected) Identify Identify Interferent (Use LC-MS if possible) Start->Identify Optimize Optimize Separation Identify->Optimize Grad Adjust Gradient Slope (Shallower gradient increases resolution) MP Change Mobile Phase (Organic modifier, pH, buffer) Col Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) Temp Adjust Column Temperature Check Re-run Peak Purity Analysis Grad->Check MP->Check Col->Check Temp->Check Result Does it Pass? Check->Result Pass Specificity Achieved. Proceed with Validation. Result->Pass Yes Fail Re-evaluate Method. Consider Orthogonal Technique. Result->Fail No

Section 3: Matrix Effects in LC-MS Analysis

When using highly sensitive techniques like LC-MS, matrix effects are a significant concern. Matrix effects are the suppression or enhancement of an analyte's ionization due to co-eluting components from the sample matrix (e.g., excipients, counter-ions). This can lead to inaccurate and unreliable quantitative results.

FAQ 3: I suspect matrix effects are impacting my LC-MS results for an impurity. How do I confirm this and mitigate it?

Answer: Confirming and mitigating matrix effects is essential for validating a reliable LC-MS method. The standard approach is to perform a post-extraction spike experiment.

Causality Explained: Components from the sample matrix can compete with the analyte of interest for ionization in the MS source. For example, in electrospray ionization (ESI), non-volatile salts or highly ionizable excipients can suppress the formation of gas-phase ions of your target impurity, leading to a lower-than-expected signal.

Experimental Protocol: Assessing the Matrix Effect
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the impurity standard in a clean solvent (e.g., the mobile phase).

    • Set B (Post-Extraction Spike): Prepare a blank drug product sample by taking it through the entire sample preparation procedure. At the final step, spike the processed blank extract with the impurity standard to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank drug product sample with the impurity standard before the sample preparation procedure. (This set is used to determine recovery, but Set A and B are key for matrix effect).

  • Analyze and Compare Responses: Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • Interpretation:

      • MF = 1: No matrix effect.

      • MF < 1: Ion suppression is occurring.

      • MF > 1: Ion enhancement is occurring.

    • Regulatory guidelines often require the MF to be within a certain range (e.g., 0.85 to 1.15) for the method to be considered free of significant matrix effects.

Strategies to Mitigate Matrix Effects:

  • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the impurity from the matrix components causing the interference. Adjust the gradient or column chemistry to move the impurity peak to a "cleaner" region of the chromatogram.

  • Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before analysis. Simple "dilute-and-shoot" methods are more prone to matrix effects.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: An SIL internal standard is the ideal tool to compensate for matrix effects. Because the SIL IS is chemically identical to the analyte, it will experience the same ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix effect is normalized.

  • Change Ionization Source: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which is sometimes less susceptible to matrix effects from non

Validation & Comparative

A Comprehensive Guide to the Validation of an Analytical Method for Irbesartan Impurity 2 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate rigorous control over impurities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, scientifically grounded approach to the validation of an analytical method for a specific process-related impurity of Irbesartan, designated as Irbesartan Impurity 2.

Irbesartan, an angiotensin II receptor antagonist, is widely prescribed for the treatment of hypertension. During its synthesis, several impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Irbesartan Impurity 2, providing a framework that is both scientifically robust and compliant with ICH Q2(R1) guidelines.[1][2][3]

Understanding the "Why": The Scientific Rationale Behind Method Validation

Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose.[3][4] It is not merely a checklist of experiments but a scientific investigation into the performance characteristics of the method. For impurity analysis, the primary goal is to ensure that the method can reliably and accurately quantify the impurity at specified low levels in the presence of the API and other potential impurities.

The choice of HPLC as the analytical technique is predicated on its high resolving power, sensitivity, and specificity, making it the gold standard for impurity profiling in the pharmaceutical industry. The validation parameters we will explore are interconnected, each contributing to the overall assurance of the method's reliability.

The Subject of Our Analysis: Irbesartan Impurity 2

Before delving into the validation protocol, it is crucial to definitively identify our target analyte.

Irbesartan Impurity 2 is chemically known as 3-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-ene 3-oxide.[5]

  • Molecular Formula: C₂₅H₂₈N₆O₂[5]

  • CAS Number: 133909-97-4[5]

A well-characterized reference standard of this impurity is essential for the validation studies.

A Visual Roadmap: The Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the others to establish a fully validated method.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Robustness & Finalization Dev Method Development Opt Method Optimization Dev->Opt Initial Performance Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity Specificity->Linearity Peak Purity LOD Detection Limit (LOD) Specificity->LOD Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Accuracy LOQ->Precision SST System Suitability Testing (SST) Robustness->SST FinalMethod Final Validated Method SST->FinalMethod

Caption: Logical workflow for analytical method validation.

Experimental Protocols and Data Interpretation

Herein, we present a detailed, step-by-step guide for validating an HPLC method for Irbesartan Impurity 2, complete with illustrative data tables. The acceptance criteria provided are typical for impurity methods and should be justified in the validation protocol.

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Irbesartan), other impurities, and degradation products.[6][7]

Experimental Protocol:

  • Solution Preparation:

    • Prepare a solution of the diluent (blank).

    • Prepare a solution containing only Irbesartan API.

    • Prepare a solution containing only the Irbesartan Impurity 2 reference standard.

    • Prepare a "spiked" solution containing Irbesartan API and all known related impurities (including Impurity 2) at their specified limits.

  • Forced Degradation (Stress Testing):

    • Subject the Irbesartan API to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

    • Analyze the stressed samples to ensure that any degradation products are well-separated from the Impurity 2 peak.

  • Analysis:

    • Inject all prepared solutions into the HPLC system.

    • Assess the chromatograms for any co-elution. Peak purity analysis (using a photodiode array detector) should be performed on the Impurity 2 peak in the spiked and stressed samples.

Acceptance Criteria:

  • The blank solution should show no interfering peaks at the retention time of Impurity 2.

  • The resolution between the Impurity 2 peak and the closest eluting peak (from the API, other impurities, or degradation products) should be greater than 2.0.

  • The peak purity index for Impurity 2 in the spiked and stressed samples should be greater than 0.999, indicating no co-eluting peaks.

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[7]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of Irbesartan Impurity 2 reference standard in the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., from the Limit of Quantitation to 150% of the specification limit). A typical range might be 0.05% to 0.225% of the nominal API concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration of Impurity 2. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation:

Concentration LevelConcentration (µg/mL)Mean Peak Area
1 (LOQ)0.255,100
2 (50%)0.3757,650
3 (100%)0.7515,200
4 (120%)0.9018,300
5 (150%)1.12522,850

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.

  • The y-intercept should be minimal and not significantly different from zero.

Range

Objective: To confirm that the analytical method has an acceptable degree of linearity, accuracy, and precision when applied to samples containing the analyte at the extremes of the specified range.[4]

Experimental Protocol:

The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision at the lower and upper concentration levels. The data from the linearity, accuracy, and precision studies will be used to confirm the range.

Acceptance Criteria:

  • The method is linear, accurate, and precise over the established range (e.g., LOQ to 150% of the specification limit).

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the Irbesartan API. Spike this solution with known amounts of Irbesartan Impurity 2 at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Prepare each concentration level in triplicate and analyze the samples.

  • Data Analysis: Calculate the percentage recovery of the impurity at each concentration level.

Data Presentation:

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
50% (n=3)0.3750.37098.7%
100% (n=3)0.750.76101.3%
150% (n=3)1.1251.1097.8%

Acceptance Criteria:

  • The mean percentage recovery should be within a pre-defined range, typically 80-120% for impurities.[7]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.[6][7]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Irbesartan API spiked with Impurity 2 at 100% of the specification limit.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Data Presentation:

Precision LevelParameterResult%RSD
Repeatability Analyst 1, Day 1, Instrument A(Results of 6 preps)≤ 5.0%
Intermediate Precision Analyst 2, Day 2, Instrument B(Results of 6 preps)≤ 5.0%
Overall Precision (Combined results)≤ 5.0%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 5.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • LOQ: To determine the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][7]

Experimental Protocol (Signal-to-Noise Ratio Method):

  • Solution Preparation: Prepare a series of increasingly dilute solutions of Irbesartan Impurity 2.

  • Analysis: Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation of LOQ:

    • Prepare a sample at the determined LOQ concentration.

    • Inject this sample six times and assess the precision (%RSD). The accuracy at this concentration should also be acceptable.

Data Presentation:

ParameterS/N RatioDetermined Concentration (µg/mL)Precision at LOQ (%RSD)
LOD ~3:10.08N/A
LOQ ~10:10.25≤ 10.0%

Acceptance Criteria:

  • The S/N ratio for LOD should be approximately 3:1.

  • The S/N ratio for LOQ should be approximately 10:1.

  • The precision (%RSD) at the LOQ should be ≤ 10.0%.

Robustness

Objective: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical HPLC parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.

  • Data Analysis: Evaluate the impact of these changes on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity 2.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits under all varied conditions.

  • The quantitative results for Impurity 2 should not be significantly affected by the variations.

The Interconnectivity of Validation Parameters

The following diagram illustrates the relationships and dependencies between the core validation parameters.

Validation_Relationships Specificity Specificity Ensures peak is from analyte only Linearity Linearity Proportional response Specificity->Linearity Confirms peak identity Range Range Confirmed boundaries Linearity->Range Defines upper/lower limits Accuracy Accuracy Closeness to true value Range->Accuracy Tested at extremes Precision Precision Reproducibility Range->Precision Tested at extremes Accuracy->Precision Related but distinct measures of error LOQ LOQ Lower limit of quantification LOQ->Range Sets lower boundary LOQ->Accuracy Must be accurate & precise at this level LOQ->Precision Must be accurate & precise at this level

Caption: Interdependencies of core validation parameters.

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical method for impurities is a rigorous, multi-faceted process that forms the bedrock of quality control in pharmaceutical manufacturing. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, we build a comprehensive profile of the method's capabilities. This ensures that the data generated is reliable, reproducible, and fit for its intended purpose: to safeguard patient health by ensuring the purity of life-saving medications like Irbesartan. Adherence to the principles outlined in the ICH guidelines is not just a regulatory requirement but a commitment to scientific excellence and integrity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Altabrisa Group. (2023, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Pharmaguideline. (2024, January 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33–40. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Muralidhar, M., et al. (n.d.). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. Retrieved from [Link]

  • Assay Analytica. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • Zhang, W., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. Retrieved from [Link]

  • Shah, T., Sharma, S., & Dhalani, J. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Current Drug Research Reviews. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for Irbesartan Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Excellence in Pharmaceutical Quality

Irbesartan, an angiotensin II receptor blocker, is a critical therapeutic agent for managing hypertension.[1] In the landscape of pharmaceutical manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) like Irbesartan is not merely a quality control checkpoint; it is a fundamental pillar of patient safety. Impurity profiling—the identification and quantification of all potential organic and inorganic impurities—is therefore a non-negotiable aspect of the drug development and manufacturing lifecycle.

For decades, High-Performance Liquid Chromatography (HPLC) has been the gold-standard, a reliable workhorse for this task.[2][3] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a paradigm shift, offering significant improvements in speed, resolution, and sensitivity.[2][4][5] This evolution necessitates a robust strategy not just for developing new UPLC methods, but for migrating and cross-validating existing, well-established HPLC methods.

This guide provides an in-depth, experience-driven comparison and a procedural framework for the cross-validation of HPLC and UPLC methods tailored specifically for Irbesartan impurity profiling. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a self-validating and regulatory-compliant approach.

Foundational Principles: HPLC vs. UPLC in the Context of Impurity Analysis

The core difference between HPLC and UPLC lies in the particle size of the stationary phase.[2] HPLC systems typically use columns packed with particles of 3-5 µm, while UPLC leverages sub-2 µm particles.[2][6] This seemingly small change has profound consequences, as dictated by the Van Deemter equation, which describes the relationship between linear velocity and plate height.

  • Enhanced Efficiency and Resolution: The smaller particles in UPLC columns lead to a significant increase in column efficiency. This results in sharper, narrower peaks, which is critically important for resolving closely eluting impurities from the main API peak and from each other.[5]

  • Increased Speed: The higher efficiency allows for the use of shorter columns and higher flow rates without sacrificing resolution, drastically reducing analysis times from 20-45 minutes for a typical HPLC run to just 2-5 minutes on a UPLC system.[6][7]

  • Improved Sensitivity: Narrower peaks mean a greater peak height for a given mass, leading to a better signal-to-noise ratio and, consequently, lower limits of detection (LOD) and quantification (LOQ).[2][5] This is invaluable for detecting trace-level genotoxic or other critical impurities.

  • System Demands: To accommodate these small particles, UPLC systems must operate at much higher backpressures (over 1,000 bar or 15,000 psi) compared to traditional HPLC systems (up to 400 bar).[6][7] This requires specialized pumps, injectors, and detectors designed to minimize system volume and dispersion.

The decision to migrate from HPLC to UPLC is thus driven by the need for higher throughput, improved impurity detection, and reduced solvent consumption—a significant environmental and cost consideration.[2][5]

The Regulatory Framework: Why Cross-Validation is Essential

When an analytical method is changed, regulatory bodies like the FDA and international guidelines like the ICH require demonstration that the new method is equivalent to, or better than, the original.[8][9][10] Method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[10][11][12]

Cross-validation serves as a bridge between two validated methods, proving that the UPLC method yields comparable and reliable data to the legacy HPLC method. This is a critical step in the lifecycle management of an analytical procedure.[13]

Experimental Design: A Self-Validating Approach for Irbesartan

A robust impurity profiling method must be "stability-indicating," meaning it can separate and quantify the API from its potential degradation products and process-related impurities.

Understanding the Analyte: Irbesartan and Its Impurities

Irbesartan's synthesis and potential degradation pathways can produce several known impurities.[14][15] These can include starting materials, by-products, and degradation products formed under stress conditions. For instance, studies have identified degradation products under acidic, basic, and oxidative stress.[16][17][18][19] A successful method must be able to resolve these compounds, such as those identified as Impurity-A or Impurity-3 in forced degradation studies.[16]

Forced Degradation: Proving Method Specificity

To ensure the method is stability-indicating, forced degradation (or stress testing) is performed on Irbesartan as mandated by ICH guideline Q1A(R2).[17][18] This involves subjecting the API to harsh conditions to intentionally generate degradants.

Protocol: Forced Degradation of Irbesartan

  • Acid Hydrolysis: Dissolve Irbesartan in 0.1 M HCl and heat at 80°C. Monitor for degradation (e.g., for 4-8 hours).[17][20] Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve Irbesartan in 0.1 M NaOH and heat at 80°C. Monitor for degradation.[17][20] Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve Irbesartan in a solution of 3-30% H₂O₂ and keep at room temperature. Monitor for degradation (e.g., for 24 hours).[17]

  • Thermal Degradation: Expose solid Irbesartan powder to dry heat (e.g., 60-80°C) for an extended period (e.g., 48 hours).[20]

  • Photolytic Degradation: Expose a solution of Irbesartan and the solid API to UV light (e.g., 600 FC) or sunlight.[17][21]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using both the HPLC and UPLC methods. The goal is to demonstrate that all newly formed impurity peaks are well-resolved from the main Irbesartan peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector is essential here.

Comparative Methodologies: HPLC and UPLC Protocols

The following protocols represent typical starting points. The UPLC method is derived from the HPLC method by applying principles of geometric scaling to maintain selectivity while gaining speed and efficiency.

ParameterLegacy HPLC Method Proposed UPLC Method Causality and Rationale
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µmThe UPLC column has a similar length-to-particle-size ratio (L/dp) to maintain resolving power, while the smaller dimensions reduce run time and solvent use.[6]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterThe mobile phase composition is kept identical to preserve the fundamental separation chemistry (selectivity).
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier providing good peak shape for this class of compounds.
Gradient 0-10 min (20-80% B), 10-15 min (80% B), 15-20 min (80-20% B), 20-25 min (20% B)0-2 min (20-80% B), 2-3 min (80% B), 3-3.5 min (80-20% B), 3.5-5 min (20% B)The gradient time is scaled down proportionally to the column volume and flow rate to ensure a comparable separation in a shorter time.
Flow Rate 1.0 mL/min0.4 mL/minThe flow rate is scaled down based on the square of the ratio of the column diameters (2.1²/4.6²), maintaining a similar linear velocity.
Column Temp. 30°C40°CTemperature is often slightly increased in UPLC to reduce mobile phase viscosity at high pressure, improving efficiency.[6]
Injection Vol. 10 µL2 µLInjection volume is scaled down to prevent column overloading and band broadening on the smaller UPLC column.
Detector PDA at 235 nmPDA at 235 nmThe detection wavelength is kept constant as it is based on the analyte's chromophore.
Run Time ~25 minutes~5 minutesThe combined effect of a shorter column and optimized flow rate dramatically reduces the total analysis time.[7]

The Cross-Validation Workflow: A Step-by-Step Protocol

The following workflow ensures that all critical performance characteristics are rigorously compared between the two methods.[9][22]

CrossValidationWorkflow cluster_validation Cross-Validation Experiments start Validated HPLC Method transfer Method Transfer & Scaling (Geometric Scaling) start->transfer specificity Specificity (Forced Degradation) start->specificity uplc_method Proposed UPLC Method transfer->uplc_method uplc_method->specificity comparison Data Comparison (Statistical Analysis) specificity->comparison linearity Linearity & Range linearity->comparison accuracy Accuracy (% Recovery) accuracy->comparison precision Precision (Repeatability & Intermediate) precision->comparison lod_loq LOD & LOQ lod_loq->comparison robustness Robustness robustness->comparison report Cross-Validation Report (Acceptance Criteria Met) comparison->report end UPLC Method Implemented report->end

Caption: Cross-validation workflow from HPLC to UPLC.

Protocol Details:

For each parameter below, experiments are performed on both the HPLC and UPLC systems. Acceptance criteria should be pre-defined in the validation protocol.[23]

  • Specificity: Already demonstrated via forced degradation studies. Confirm that no co-elution occurs with known impurities, the API, and any placebo components.

  • Linearity and Range:

    • Prepare solutions of Irbesartan and its key impurities at a minimum of five concentrations, typically from the LOQ to 120% of the specification limit for impurities.[12][24]

    • Plot peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[8]

  • Accuracy (as % Recovery):

    • Prepare spiked samples by adding known amounts of impurities to the Irbesartan drug product at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze in triplicate at each level.

    • Calculate the percent recovery. Acceptance criteria are typically 90-110%.[8]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a sample spiked at 100% concentration. The Relative Standard Deviation (RSD) should typically be ≤ 5-10% for impurities.[8][21]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets of experiments. The RSD across all data should meet the acceptance criteria.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]

    • Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.1 unit in mobile phase pH).

    • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor). The method should remain effective and pass system suitability under all varied conditions.[21]

Comparative Data Summary and Interpretation

The results of the cross-validation study should be summarized for a direct comparison.

Table 1: System Suitability Comparison

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Resolution (API/Impurity A) 3.54.8> 2.0
Tailing Factor (API) 1.21.1≤ 2.0
Theoretical Plates (API) 15,00025,000> 2000

Table 2: Cross-Validation Performance Data (Hypothetical)

Validation ParameterHPLC MethodUPLC MethodObservation
Linearity (r²) 0.99950.9998Both methods show excellent linearity.
Accuracy (% Recovery) 98.5 - 102.1%99.1 - 101.5%Both are highly accurate and within typical limits.
Precision (Repeatability RSD) 2.1%1.5%UPLC shows slightly better precision, likely due to sharper peaks.
LOQ (µg/mL) 0.240.07UPLC demonstrates significantly higher sensitivity, as expected.[25]
Run Time (minutes) 255UPLC offers a 5-fold increase in sample throughput.

The data clearly shows that the UPLC method not only meets all validation criteria but often exceeds the performance of the HPLC method, particularly in terms of resolution, sensitivity, and speed. The statistical comparison should confirm that there is no significant difference in the quantitative results for accuracy and precision between the two methods, thereby validating the transfer.

Conclusion: Embracing Efficiency without Compromising Quality

The cross-validation between HPLC and UPLC for Irbesartan impurity profiling is a rigorous but essential process. It provides documented evidence that migrating to a modern, more efficient UPLC method does not compromise data quality or regulatory standing. On the contrary, the transition often leads to superior analytical performance, characterized by faster analysis times, reduced operational costs, and enhanced sensitivity for detecting trace impurities.[5]

By following a structured approach grounded in scientific principles and regulatory guidelines—from understanding the fundamental chromatographic theory to executing a comprehensive validation protocol—laboratories can confidently upgrade their analytical technologies. This ensures that the methods used to safeguard patient health are not only reliable and robust but also efficient and sustainable in a modern pharmaceutical landscape.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Scribd. HPLC vs. UPLC. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

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  • LinkedIn. Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. FORCED DEGRADATION STUDIES OF IRBESARTAN AND ANALYSIS OF ITS FRAGMENTS. [Link]

  • Sahu, K., et al. Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. Chromatographia. [Link]

  • ResearchGate. Stress testing (forced degradation) data of Irbesartan. [Link]

  • Zhang, W., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal. [Link]

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  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shakeb, M., Puranik, S. B., & Sreenivasa, S. Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • Satyanarayana, B., et al. SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Heterocyclic Communications. [Link]

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  • USP Validation and Verification Expert Panel. (2013). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. USP-NF. [Link]

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  • Kumara, M.N., et al. (2015). RP-UPLC method development and validation for the quantitative determination of potential impurities of trimipramine maleate. ResearchGate. [Link]

  • Academic Strive. (2024). Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. [Link]

  • Prabhu, S. S., et al. (2014). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Varade, P. R., Narwade, M. G., & Tambe, V. N. (2020). Method Development and Validation of Irbesartan by RP-HPLC Method. Research Journal of Science and Technology. [Link]

  • Kumar, G. S., et al. (2023). A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN AND HYDROCHLOROTHIAZIDE IN TABLET DOSAGE FORMS. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

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Structure-activity relationship (SAR) studies of cyclopentanecarboxamide inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclopentanecarboxamide Inhibitors

Introduction: The Cyclopentane Scaffold in Modern Drug Discovery

The cyclopentane ring is a prominent structural motif in a wide range of biologically active natural products and synthetic drugs.[1] Its prevalence stems from its unique conformational properties; to minimize torsional strain, cyclopentane adopts a puckered "envelope" conformation.[2] This feature allows it to serve as a rigid scaffold, presenting appended functional groups in precise three-dimensional orientations to interact with biological targets like enzymes and receptors.[1][2] When incorporated into a cyclopentanecarboxamide framework, this scaffold provides a robust starting point for developing potent and selective inhibitors for various therapeutic targets.

This guide provides a comparative analysis of structure-activity relationships (SAR) for different classes of cyclopentanecarboxamide inhibitors. By examining how specific structural modifications influence biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of novel therapeutics based on this privileged scaffold.

Comparative Analysis of Cyclopentanecarboxamide Inhibitor Classes

The versatility of the cyclopentanecarboxamide core allows it to be adapted for a diverse set of biological targets. Below, we compare two prominent classes of inhibitors where this scaffold has been successfully employed: CC Chemokine Receptor 2 (CCR2) antagonists and Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Cyclopentanecarboxamide-Based CCR2 Antagonists

CCR2 is a key chemokine receptor involved in mediating the inflammatory response by recruiting monocytes to sites of inflammation. Antagonizing this receptor is a promising strategy for treating inflammatory and autoimmune diseases. The cyclopentanecarboxamide scaffold has proven highly effective in generating potent CCR2 antagonists.[3]

Key SAR Insights:

  • Rigidification of the Scaffold: The transition from a flexible linear aminobutyramide lead compound to a 1,3-disubstituted cyclopentane scaffold significantly enhanced both receptor binding and functional antagonist activity.[3] This highlights the principle that conformational constraint can lock the molecule into a bioactive conformation, improving target affinity.

  • Stereochemistry is Critical: The stereoisomerism of the substituents on the cyclopentane ring plays a crucial role. For instance, the (1S,3R) configuration in the 3-piperidinyl-1-cyclopentanecarboxamide series was found to be optimal for high-potency binding.[3]

  • Piperidine Moiety Modifications: The piperidine subunit is a key interaction domain. Replacing an initial 4-(4-fluorophenyl)piperidine group with various 4-heteroaryl piperidines or 4-(carboxyphenyl)-piperidines allowed for the optimization of potency while improving selectivity against off-target interactions, such as the IKr channel, which is a critical consideration for cardiovascular safety.[4]

  • Aromatic Substituents: The N-benzyl group on the carboxamide is essential for activity. The presence of electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)benzyl moiety, was associated with very high potency, suggesting strong interactions within a hydrophobic pocket of the receptor.[3]

Table 1: Comparison of Cyclopentanecarboxamide-Based CCR2 Antagonists

Compound Structure Modification hCCR2 Binding IC50 (nM) hCCR2 Chemotaxis IC50 (nM) Selectivity vs. CCR5
Lead (2) Linear Aminobutyramide (Reference) (Reference) -
Compound 16 (1S,3R)-1,3-disubstituted cyclopentane core with spiro[indene-1,4'-piperidin] 1.3 0.45 ~500-fold

| Analog Series | Replacement of 4-phenylpiperidine with 4-heteroarylpiperidine | Maintained Potency | - | Improved vs. IKr |

Data synthesized from Yang et al. (2007)[3] and Pasternak et al. (2008)[4].

Cyclopentanecarboxamide Scaffolds in FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[5] Inhibiting FAAH raises the endogenous levels of these lipids, offering a therapeutic strategy for pain, anxiety, and other CNS disorders without the side effects of direct cannabinoid receptor agonists.[6][7][8] While many chemical classes of FAAH inhibitors exist, the principles of their interaction with the enzyme can guide the design of cyclopentanecarboxamide-based drugs.

Key SAR Insights (Inferred for Cyclopentanecarboxamide Design):

  • Exploiting the Acyl Chain-Binding Pocket: The active site of FAAH features a hydrophobic acyl chain-binding pocket and a membrane access channel.[5][7] A cyclopentanecarboxamide inhibitor would position the cyclopentyl group to occupy this hydrophobic pocket. The size, shape, and lipophilicity of this group would be critical for potency.

  • The Carboxamide as a "Warhead" Anchor: The carboxamide moiety would anchor the inhibitor near the catalytic serine residues (Ser241, Ser217, Lys142).[7] While not a covalent inhibitor itself, its hydrogen bonding capacity is crucial for proper orientation.

  • Lipophilic Groups Enhance Potency: SAR studies of other FAAH inhibitors, like the carbamate series, show that adding lipophilic groups (e.g., a biphenyl moiety) dramatically improves potency.[5] For a cyclopentanecarboxamide design, this translates to optimizing the substituents on an N-aryl group to achieve extended van der Waals interactions within the active site.[5]

Visualizing Key Concepts

Generalized SAR Workflow

The discovery of potent inhibitors follows a logical progression from initial hit identification to lead optimization.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold Identify Scaffold (e.g., Cyclopentanecarboxamide) HTS High-Throughput Screening or Virtual Screening Scaffold->HTS Hit Initial 'Hit' Compound HTS->Hit SAR SAR Exploration (Systematic Modification) Hit->SAR Potency Assess Potency (IC50 / Ki) SAR->Potency Selectivity Assess Selectivity (Off-Target Screening) Potency->Selectivity ADME Assess ADME/Tox (Pharmacokinetics) Selectivity->ADME Lead Optimized Lead Compound ADME->Lead Lead->SAR Iterative Cycles

Caption: A generalized workflow for the discovery and development of drugs based on a novel chemical scaffold.[1]

FAAH Inhibition Pathway

Understanding the biological pathway is crucial for rational inhibitor design.

FAAH_Pathway AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1R CB1 Receptor (Analgesia, etc.) AEA->CB1R Activates Metabolites Arachidonic Acid + Ethanolamine (Inactive) FAAH->Metabolites Inhibitor Cyclopentanecarboxamide FAAH Inhibitor Inhibitor->FAAH Blocks

Caption: Mechanism of FAAH action and its inhibition, leading to elevated anandamide levels.[5][7]

Experimental Protocols for Inhibitor Evaluation

To establish a robust SAR, standardized and reproducible experimental protocols are essential.

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general framework for measuring the IC50 value of a test compound against a target enzyme like FAAH.

Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Purified recombinant target enzyme (e.g., hFAAH)

  • Fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl, pH 9.0)

  • Test compounds (cyclopentanecarboxamide derivatives) dissolved in DMSO

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted in 1:3 or 1:10 steps.

  • Assay Plate Setup:

    • To each well, add 80 µL of assay buffer.

    • Add 1 µL of the serially diluted test compound solution (or DMSO for vehicle control).

    • Add 10 µL of the purified enzyme solution (pre-diluted in assay buffer to the desired final concentration).

    • Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction. The final volume is 101 µL.

  • Signal Detection: Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (kinetic read) at the substrate's specific excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Chemotaxis Assay (for CCR2 Antagonists)

This functional assay measures the ability of an antagonist to block cell migration induced by a chemokine.

Objective: To determine the functional potency of a CCR2 antagonist in a biologically relevant context.

Materials:

  • Monocytic cell line expressing CCR2 (e.g., THP-1)

  • Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)

  • Chemoattractant: MCP-1 (the natural ligand for CCR2)

  • Assay medium (e.g., RPMI + 0.5% BSA)

  • Test compounds (cyclopentanecarboxamide derivatives)

  • Cell viability/quantification reagent (e.g., Calcein-AM)

Methodology:

  • Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of the test compound (or vehicle) for 30 minutes at 37°C.

  • Chamber Setup:

    • Add assay medium containing the chemoattractant (e.g., 10 nM MCP-1) to the lower chamber of the Transwell® plate.

    • Add a control with only assay medium (no chemoattractant) to determine baseline migration.

  • Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber (the insert).

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the insert.

    • Add a cell quantification reagent (like Calcein-AM) to the lower chamber and incubate as per the manufacturer's instructions.

    • Read the fluorescence on a plate reader. The signal is proportional to the number of migrated cells.

  • Data Analysis:

    • Subtract the baseline migration (no chemoattractant) from all values.

    • Normalize the data with the maximum migration (vehicle control + chemoattractant) set to 100%.

    • Plot the percent inhibition of migration against the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

The cyclopentanecarboxamide scaffold is a proven and highly adaptable platform for the design of potent and selective enzyme and receptor inhibitors. Structure-activity relationship studies consistently demonstrate that meticulous optimization of stereochemistry, conformational rigidity, and the nature of appended functional groups is paramount to achieving high target affinity and a desirable pharmacological profile. For CCR2 antagonists, rigidification of the core and tuning of the piperidine moiety were key to success.[3][4] For FAAH inhibitors, the focus lies on designing substituents that can effectively exploit the enzyme's hydrophobic channels.[5]

Future efforts in this area should leverage structure-based drug design, using co-crystal structures of inhibitors bound to their targets to rationalize SAR data and guide the synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Yang, L., Butora, G., Jiao, R. X., Pasternak, A., Zhou, C., Parsons, W. H., Mills, S. G., Vicario, P. P., Ayala, J. M., Cascieri, M. A., & MacCoss, M. (2007). Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. Journal of Medicinal Chemistry, 50(11), 2609–2611. [Link]

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. (n.d.). Source not specified.
  • Breitenbucher, J. G. (2013). Inhibitors of fatty acid amide hydrolase (FAAH): SAR and results in pre-clinical pain models. Medicinal Chemistry, 3(5). [Link]

  • Pasternak, A., Goble, S. D., Vicario, P. P., Di Salvo, J., Ayala, J. M., Struthers, M., DeMartino, J. A., Mills, S. G., & Yang, L. (2008). Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 994–998. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 393-411. [Link]

  • Kim, H. Y., Park, S. J., Kim, M., & Cho, W. J. (2020). SAR study of bisamides as cyclophilin a inhibitors for the development of host-targeting therapy for hepatitis C virus infection. Bioorganic & Medicinal Chemistry, 28(19), 115679. [Link]

  • Ceusters, S. (2022). Eight-membered cyclic amines as novel scaffolds for drug discovery. PhD Thesis. [Link]

  • Kingsley, P. J., et al. (2014). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 289(35), 24617-24628. [Link]

  • Fegley, D., et al. (2005). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 9(5), 977-991. [Link]

  • Singh, I., & Kumar, A. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 112003. [Link]

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A Comparative Guide to the Impurity Profiles of Irbesartan Manufacturing Processes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the impurity profiles associated with different manufacturing processes for Irbesartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension. Understanding the origin and nature of these impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1][2] This document synthesizes data from scientific literature and regulatory guidance to offer field-proven insights into impurity control and analysis.

The Critical Role of Impurity Profiling in Irbesartan Synthesis

Irbesartan (C₂₅H₂₈N₆O) is a potent therapeutic agent whose complex multi-step synthesis can give rise to a variety of impurities.[3] These can include process-related impurities (starting materials, intermediates, by-products), degradation products, and genotoxic impurities.[1] Regulatory bodies such as the U.S. FDA and the European Medicines Agency (EMA) have stringent requirements for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs).[4] The "sartan" class of drugs, which includes Irbesartan, has faced particular scrutiny due to the potential for the formation of mutagenic nitrosamine impurities.[5][6] Therefore, a thorough understanding of how different synthetic routes impact the final impurity profile is not merely an academic exercise but a critical component of drug development and manufacturing.

Overview of Common Irbesartan Synthesis Routes and Their Associated Impurities

While numerous synthetic variations exist, two principal routes are commonly employed for the commercial production of Irbesartan. The key difference often lies in the sequence of forming the imidazole ring and the tetrazole ring. Each pathway presents a unique set of potential process-related impurities.

Route A: Late-Stage Tetrazole Formation

This common approach involves first synthesizing the core spiro-imidazole structure and then forming the tetrazole ring in one of the final steps.

  • Condensation: The synthesis often begins with the condensation of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile with 2-butyl-1,3-diazaspiro[7][7]non-1-en-4-one.[8]

  • Cyclization (Tetrazole Formation): The biphenyl-carbonitrile intermediate is then reacted with an azide source, typically sodium azide, often with a catalyst like trialkyltin chloride or zinc chloride, to form the tetrazole ring.[9]

  • Deprotection: If a protecting group (like a trityl group) is used on the tetrazole ring, a final deprotection step is required.[10]

Route B: Early-Stage Tetrazole Formation

In this alternative, the tetrazole ring is formed on the biphenyl backbone early in the synthesis, prior to its attachment to the spiro-imidazole moiety.

  • Tetrazole Formation: 4'-methyl-[1,1'-biphenyl]-2-carbonitrile is converted to 5-(4'-methylbiphenyl-2-yl)tetrazole.

  • Bromination: The methyl group is then brominated to create a reactive site.

  • Alkylation: Finally, this brominated intermediate is alkylated with the pre-formed 2-butyl-1,3-diazaspiro[7][7]non-1-en-4-one.

The following diagram illustrates a generalized "late-stage tetrazole formation" route, highlighting where key impurities can be introduced.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Deprotection cluster_impurities Potential Impurities A 4'-(Bromomethyl)-biphenyl -2-carbonitrile C Irbesartan Cyano Impurity (Key Intermediate) A->C B Spiro-imidazole Precursor B->C E Protected Irbesartan C->E Imp1 Unreacted Starting Materials C->Imp1 Carryover D Sodium Azide (NaN3) + Trialkyltin Chloride D->E Imp4 Nitrosamines (e.g., NDMA, NDEA) D->Imp4 Contaminants/ Side Reaction G Final Irbesartan API E->G Imp2 Irbesartan Dimer Impurity E->Imp2 Side Reaction Imp3 N1/N2 Alkylated Isomers E->Imp3 Isomerization F Acidic Conditions F->G G cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis & Validation prep_api Weigh Irbesartan API (~25 mg) dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_api->dissolve prep_std Weigh Reference Standards (API & Impurities) prep_std->dissolve inject Inject Sample (e.g., 10 µL) into HPLC System dissolve->inject separation Chromatographic Separation (Gradient Elution) inject->separation detection UV Detection (e.g., 225 nm) separation->detection integration Integrate Chromatogram Peaks detection->integration quant Quantify Impurities (Relative to API Peak Area) integration->quant sst System Suitability Test (SST) (Resolution, Tailing Factor) integration->sst sst->quant If SST Passes

Sources

Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation for Cyclopentanecarboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical hurdle lies in understanding how the activity observed in a controlled laboratory setting (in vitro) will translate to a complex living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo effects, using the versatile class of cyclopentanecarboxamide compounds as a central case study. We will explore the causal relationships behind experimental choices, detail self-validating protocols, and dissect the complexities of establishing a predictive In Vitro-In Vivo Correlation (IVIVC).

The core principle of IVIVC is to establish a predictive mathematical relationship between an in vitro property of a dosage form and an in vivo response.[1] A successful IVIVC can streamline drug development, reduce the need for extensive human studies, and support regulatory submissions.[2] However, achieving this correlation is not always straightforward, with factors like drug metabolism, bioavailability, and off-target effects often creating a chasm between the lab bench and clinical reality.[3]

Cyclopentanecarboxamide derivatives represent a fascinating scaffold in medicinal chemistry, demonstrating a wide range of biological activities. They have been investigated as antagonists for G protein-coupled receptors (GPCRs) like the CC chemokine receptor 2 (CCR2) and the platelet-activating factor receptor (PAFR), as well as inhibitors of various enzymes.[4][5][6] This chemical diversity provides a rich context for examining the nuances of IVIVC.

The In Vitro Landscape: Quantifying Potential in a Controlled Environment

In vitro assays are the bedrock of early-stage drug discovery, offering a controlled environment to assess a compound's direct interaction with its biological target.[7] These assays are designed to be rapid, reproducible, and cost-effective, allowing for the screening of numerous compounds.

Case Study 1: Cyclopentanecarboxamide as a GPCR Antagonist (e.g., CCR2)

GPCRs are a major class of drug targets, and cell-based assays are instrumental in characterizing the effects of potential modulators.[8] For a cyclopentanecarboxamide derivative designed as a CCR2 antagonist, a common in vitro approach would be a competitive binding assay followed by a functional assay.

Experimental Protocol: In Vitro CCR2 Receptor Antagonist Assay

1. Competitive Radioligand Binding Assay:

  • Objective: To determine the affinity of the test compound for the CCR2 receptor.
  • Cell Line: HEK293 cells stably expressing human CCR2.
  • Procedure:
  • Prepare cell membranes from the CCR2-expressing HEK293 cells.
  • In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the cyclopentanecarboxamide test compound.
  • After incubation, wash the membranes to remove unbound radioligand.
  • Measure the remaining radioactivity using a scintillation counter.
  • Calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).

2. Functional Assay (Calcium Mobilization):

  • Objective: To assess the ability of the test compound to block the downstream signaling of the CCR2 receptor.
  • Procedure:
  • Load the CCR2-expressing HEK293 cells with a calcium-sensitive fluorescent dye.
  • Add varying concentrations of the cyclopentanecarboxamide test compound to the cells and incubate.
  • Stimulate the cells with a known CCR2 agonist (e.g., CCL2).
  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.
  • Determine the IC50 value for the inhibition of the agonist-induced calcium signal.
Case Study 2: Cyclopentanecarboxamide as an Enzyme Inhibitor

For cyclopentanecarboxamide derivatives designed as enzyme inhibitors, in vitro assays focus on quantifying the reduction in enzyme activity.[9]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Objective: To determine the inhibitory potency of the test compound against a target enzyme.

  • Procedure:

    • In a suitable buffer, combine the target enzyme and varying concentrations of the cyclopentanecarboxamide test compound.

    • Initiate the enzymatic reaction by adding the enzyme's substrate.

    • Monitor the formation of the product over time using a spectrophotometer, fluorometer, or luminometer.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[10]

The In Vivo Arena: Assessing Performance in a Living System

In vivo studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME), and to evaluate its efficacy in a physiological context.[11] These studies are typically conducted in animal models, such as rodents, before progressing to human trials.[12]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of a cyclopentanecarboxamide compound.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound to a cohort of rats via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the drug.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

      • Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

The Correlation Challenge: Bridging the In Vitro-In Vivo Gap

The ultimate goal is to establish a strong correlation between the in vitro potency of a compound and its in vivo efficacy. However, this is often a complex undertaking.

Illustrative Data Comparison

To illustrate the comparison, let's consider three hypothetical cyclopentanecarboxamide compounds (CPC-A, CPC-B, and CPC-C) designed as CCR2 antagonists.

CompoundIn Vitro CCR2 Binding IC50 (nM)In Vitro Functional Assay IC50 (nM)In Vivo Rat Oral Bioavailability (F%)In Vivo Rat Efficacy (CCL2-induced leukocyte migration inhibition, ED50 mg/kg)
CPC-A 510601
CPC-B 815550
CPC-C 501007025

Analysis of the Data:

  • CPC-A shows a good correlation. It is potent in vitro and demonstrates good oral bioavailability, leading to high efficacy in vivo.

  • CPC-B exemplifies a common disconnect. Despite being potent in vitro, its very low oral bioavailability significantly hampers its in vivo efficacy. This highlights the critical role of pharmacokinetics.

  • CPC-C presents another interesting case. Although it has lower potency in vitro, its good bioavailability allows it to achieve a reasonable level of efficacy in vivo, albeit at a higher dose than CPC-A.

Factors Influencing In Vitro-In Vivo Correlation

Several factors can contribute to discrepancies between in vitro and in vivo results:

  • Metabolism: The liver is a major site of drug metabolism, and a compound that is stable in an in vitro assay may be rapidly broken down in vivo, reducing its effective concentration.[13]

  • Bioavailability: Poor absorption from the gastrointestinal tract, or significant first-pass metabolism, can drastically limit the amount of drug that reaches the systemic circulation.[3]

  • Plasma Protein Binding: Many drugs bind to plasma proteins, and only the unbound fraction is free to interact with the target. High plasma protein binding can lead to lower efficacy in vivo than predicted from in vitro assays.[3]

  • Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected side effects or a different efficacy profile.

  • Complexity of the In Vivo Model: The physiological environment of a living organism is far more complex than a simplified in vitro system, with numerous feedback loops and compensatory mechanisms that can influence drug response.

Diagrams

Experimental Workflow for IVIVC Assessment

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 IVIVC Analysis Compound Synthesis Compound Synthesis Primary Assay (e.g., Binding) Primary Assay (e.g., Binding) Compound Synthesis->Primary Assay (e.g., Binding) Functional Assay (e.g., Signaling) Functional Assay (e.g., Signaling) Primary Assay (e.g., Binding)->Functional Assay (e.g., Signaling) In Vitro Potency (IC50) In Vitro Potency (IC50) Functional Assay (e.g., Signaling)->In Vitro Potency (IC50) Animal Model Selection Animal Model Selection In Vitro Potency (IC50)->Animal Model Selection Correlation Modeling Correlation Modeling In Vitro Potency (IC50)->Correlation Modeling Pharmacokinetic Study Pharmacokinetic Study Animal Model Selection->Pharmacokinetic Study Efficacy Study Efficacy Study Pharmacokinetic Study->Efficacy Study Bioavailability & Metabolism Bioavailability & Metabolism Pharmacokinetic Study->Bioavailability & Metabolism In Vivo Efficacy (ED50) In Vivo Efficacy (ED50) Efficacy Study->In Vivo Efficacy (ED50) Bioavailability & Metabolism->Correlation Modeling In Vivo Efficacy (ED50)->Correlation Modeling Predictive Model Predictive Model Correlation Modeling->Predictive Model

A flowchart of the experimental workflow for assessing IVIVC.

Factors Influencing the In Vitro-In Vivo Gap

G In Vitro Potency In Vitro Potency In Vivo Efficacy In Vivo Efficacy In Vitro Potency->In Vivo Efficacy Ideal Correlation Metabolism Metabolism Metabolism->In Vivo Efficacy Bioavailability Bioavailability Bioavailability->In Vivo Efficacy Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->In Vivo Efficacy Off-Target Effects Off-Target Effects Off-Target Effects->In Vivo Efficacy

Key factors that can disrupt the correlation between in vitro and in vivo results.

Conclusion: A Holistic Approach to Drug Development

The correlation between in vitro and in vivo effects of cyclopentanecarboxamide compounds, as with any drug candidate, is a multifaceted issue. A high-potency compound in an in vitro assay is a promising start, but it is not a guarantee of in vivo success. A thorough understanding of a compound's pharmacokinetic and metabolic properties is paramount. By integrating in vitro and in vivo studies early in the drug discovery process, researchers can make more informed decisions, optimize lead compounds more effectively, and ultimately increase the likelihood of translating a promising molecule into a life-changing therapy. This guide serves as a framework for navigating the complexities of IVIVC, encouraging a scientifically rigorous and logically sound approach to drug development.

References

  • Google Patents. (n.d.). WO2009076404A1 - Carboxamide compounds and their use as antagonists of the chemokine ccr2 receptor.
  • Eckhardt, M., Kontes, F., Tautermann, C. S., Wiedenmayer, D., & Willwacher, M. K. (2023). Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. ACS Medicinal Chemistry Letters.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Shannag, M. I., Al-Qerem, W. I., & Al-Sawalha, N. A. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules.
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  • Cherney, R. J., et al. (2007). Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • ACS Publications. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics.
  • Cherney, R. J., et al. (2007). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters.
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  • Sivendran, S., & Butcher, R. A. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols.
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  • MDPI. (2025). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?.
  • MP Biomedicals. (n.d.). Enzyme Inhibitors.
  • Egorova, A. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
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  • Carolina Digital Repository. (n.d.). Integrative Approaches for Predicting in vivo Effects of Chemicals from their Structural Descriptors and the Results of Short-term.
  • National Center for Biotechnology Information. (2014).
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  • ResearchGate. (n.d.). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC).
  • Rusyn, I., et al. (2013). Predictive value of in vitro assays depends on the mechanism of toxicity of metal oxide nanoparticles. Particle and Fibre Toxicology.
  • PubMed. (n.d.).
  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery.
  • MuriGenics. (n.d.). Pk/bio-distribution.
  • YouTube. (2022). Enzyme inhibitors: types and the evidence they leave.
  • Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability.
  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
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  • YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin.

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A Head-to-Head Comparison of Analytical Standards for Irbesartan Impurities: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the quality of your reference standard is the bedrock of accurate and reliable results. This is particularly true for the quantification of impurities in active pharmaceutical ingredients (APIs) like Irbesartan, where stringent regulatory limits are in place to ensure patient safety. This guide provides a comprehensive head-to-head comparison of analytical standards for Irbesartan impurities, offering insights into their selection and practical application.

The Critical Role of Impurity Profiling in Irbesartan

Irbesartan is a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension.[1] Like any synthetically manufactured drug substance, impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set strict limits for these impurities, necessitating their careful monitoring and control. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the identification, qualification, and reporting of impurities in new drug substances.[3][4][5]

The Landscape of Irbesartan Impurities

Irbesartan impurities can be broadly categorized into three types:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[3] A key specified impurity for Irbesartan, listed in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is Irbesartan Related Compound A (1-(Pentanoylamino)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]cyclopentane-1-carboxamide).[6] Other process-related impurities have also been identified and synthesized.

  • Inorganic Impurities: These are typically residual metals and inorganic salts used in the manufacturing process.

  • Residual Solvents: These are organic solvents used during the synthesis and purification of the API.

This guide will focus on the organic impurities, as these require well-characterized reference standards for accurate quantification.

A Head-to-Head Look at Analytical Standards: Primary vs. Secondary

The selection of an appropriate reference standard is a critical decision for any analytical laboratory. The two main tiers of standards are primary and secondary standards.

Primary Standards (Pharmacopoeial Standards):

  • Source: Issued by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[7]

  • Characteristics: These are highly purified and extensively characterized compounds. Their purity is often considered to be 100.0% for the purpose of calculations, or a value is assigned with a very low uncertainty. They are considered the "gold standard."

  • Use: Primarily used for the calibration of secondary standards and in legal or regulatory disputes. Due to their high cost and limited availability, they are generally not used for routine laboratory testing.

Secondary Standards (Commercial or "Working" Standards):

  • Source: Commercially available from various suppliers (e.g., Sigma-Aldrich, LGC Standards, SynZeal, Simson Pharma).[2][3][6]

  • Characteristics: These standards are characterized and their purity is established by comparison to a primary standard.[7] They are typically supplied with a Certificate of Analysis (CoA) that details their identity, purity, and traceability to the corresponding primary standard.

  • Use: Used for routine quality control, method validation, and other analytical applications. They offer a cost-effective and readily available alternative to primary standards.

Decoding the Certificate of Analysis: A Comparative Approach

The Certificate of Analysis is the most critical document accompanying a reference standard. A thorough evaluation of the CoA is paramount in selecting a suitable standard. Let's compare the key parameters you should scrutinize, using Irbesartan Related Compound A as our primary example.

FeatureSupplier A (Example)Supplier B (Example)Supplier C (Example)Key Considerations for the Analyst
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), IR¹H NMR, MS, Elemental Analysis¹H NMR, MSAll three suppliers provide robust identity confirmation. The presence of multiple orthogonal techniques (e.g., NMR and MS) provides a high degree of confidence.
Purity Assignment Chromatographic Purity (HPLC): 99.8% Mass Balance: 99.5% (Assay by HPLC, Water Content, Residual Solvents, Inorganic Content)Chromatographic Purity (HPLC): 99.7% Quantitative NMR (qNMR): 99.6% ± 0.2%Chromatographic Purity (HPLC): 99.9%Supplier B's use of qNMR provides a direct, traceable measurement of purity with a stated uncertainty, which is considered a superior method for purity assignment. Supplier A's mass balance approach is also robust. Supplier C's reliance on chromatographic purity alone may be less comprehensive.
Certified Value & Uncertainty Purity: 99.5% (no uncertainty stated)Purity: 99.6% ± 0.2%Purity: 99.9% (no uncertainty stated)The inclusion of a measurement of uncertainty (Supplier B) is a hallmark of a high-quality standard and is crucial for calculating the uncertainty of the final analytical result.
Traceability Traceable to USP and EP primary standards.Traceable to USP primary standard.Claims to be "pharmacopoeial grade.""Traceable to" is a stronger claim than "pharmacopoeial grade." Look for explicit statements of traceability to specific pharmacopoeial lots.
Water Content 0.15% (Karl Fischer Titration)0.12% (Karl Fischer Titration)Not specifiedWater content is a critical parameter for accurate weighing, especially for hygroscopic materials. Its absence on a CoA is a significant red flag.
Residual Solvents <0.1% (by GC-HS)<0.05% (by GC-HS)Not specifiedThe absence of residual solvent data can impact the accuracy of the purity value.
Accreditation ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025Not specifiedAccreditation to these ISO standards provides confidence in the manufacturer's competence and the quality of the certified reference material.

Senior Application Scientist's Insight: While all three example suppliers provide a standard for Irbesartan Related Compound A, the quality of the standard from Supplier B appears to be the highest. The use of qNMR for purity assignment and the provision of a measurement of uncertainty demonstrate a higher level of metrological traceability and scientific rigor.

Experimental Protocol: Evaluating and Qualifying a Secondary Standard

It is best practice for a laboratory to perform an initial verification of a new secondary standard upon receipt. This ensures its suitability for its intended use.

Objective: To verify the identity and chromatographic purity of a newly acquired secondary standard of Irbesartan Related Compound A against the current in-house working standard and the USP monograph method.

Materials:

  • Irbesartan Related Compound A (New Secondary Standard)

  • In-house (current) Working Standard of Irbesartan Related Compound A

  • USP Irbesartan RS

  • USP Irbesartan Related Compound A RS

  • HPLC grade acetonitrile, methanol, phosphoric acid, and triethylamine

  • Reagent grade water

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

Chromatographic Conditions (as per USP Monograph for Irbesartan):

  • Column: 4.6-mm × 25-cm; packing L1

  • Mobile Phase: A filtered and degassed mixture of pH 3.2 phosphate buffer and acetonitrile (67:33).

  • Flow Rate: 1.0 mL per minute

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a solution of USP Irbesartan RS and USP Irbesartan Related Compound A RS in methanol at a concentration of about 0.05 mg/mL of each.

  • Test Solution Preparation (New Secondary Standard):

    • Accurately weigh and dissolve the new Irbesartan Related Compound A secondary standard in methanol to obtain a solution with a concentration of about 0.05 mg/mL.

  • In-house Standard Solution Preparation:

    • Prepare a solution of the in-house working standard of Irbesartan Related Compound A in methanol at a concentration of about 0.05 mg/mL.

  • System Suitability:

    • Inject the Standard Solution.

    • The resolution between irbesartan and irbesartan related compound A should be not less than 2.0. The relative retention times should be about 0.8 for irbesartan related compound A and 1.0 for irbesartan.

  • Analysis:

    • Inject the Test Solution and the In-house Standard Solution in replicate (n=5).

    • Compare the retention times and the peak areas of the main peak.

Acceptance Criteria:

  • The retention time of the main peak in the Test Solution should not differ by more than 2% from the retention time of the main peak in the In-house Standard Solution and the USP standard.

  • The peak area of the main peak in the Test Solution should not differ by more than 2% from the peak area of the main peak in the In-house Standard Solution.

  • The chromatographic purity of the new secondary standard should be consistent with the value stated on its CoA.

Visualizing the Workflow

Caption: Workflow for the evaluation of a new secondary standard.

Conclusion and Recommendations

The selection of an analytical standard for Irbesartan impurities is a critical step that directly impacts the quality and validity of your analytical data. While primary pharmacopoeial standards represent the highest level of accuracy, high-quality, traceable secondary standards from reputable commercial suppliers are a practical and reliable choice for routine use.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • SynThink. (n.d.). Irbesartan EP Impurities & USP Related Compounds. [Link]

  • SynZeal. (n.d.). Irbesartan EP Impurity A. [Link]

  • USP. (n.d.). Irbesartan Tablets. [Link]

  • USP. (n.d.). USP Monographs: Irbesartan. [Link]

  • Chromachemie. (n.d.). Buy Irbesartan Related Compound A Reference Standard, USP-1347711. [Link]

  • USP29-NF24. (n.d.). USP Monographs: Irbesartan. [Link]

  • EDQM. (n.d.). List of European Pharmacopoeia Reference Standards. [Link]

  • Pharmaffiliates. (n.d.). Irbesartan-impurities. [Link]

  • Pharmaffiliates. (2025). Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. [Link]

  • Advent Chembio. (n.d.). Primary vs Secondary Standards. [Link]

  • PubChem. (n.d.). Irbesartan. [Link]

Sources

A Comparative Guide to Orthogonal Analytical Techniques for the Confirmation of Irbesartan Impurity Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Integrity

In the landscape of pharmaceutical development and manufacturing, the assurance of drug substance purity is paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product.[1] Irbesartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension, is no exception.[2][3] The synthesis of Irbesartan, a complex multi-step process, along with potential degradation pathways, can give rise to a variety of process-related impurities and degradation products.[4][5] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH) Q3A/B guidelines, mandate the identification and characterization of any impurity exceeding the identification threshold.[1][6][7][8][9]

This guide provides a comprehensive comparison of orthogonal analytical techniques essential for the unambiguous structural elucidation of Irbesartan impurities. The core principle of employing orthogonal methods lies in the utilization of techniques with different selectivities to analyze the same sample. This approach provides a multi-faceted view of the analyte, leading to a higher degree of confidence in the final structural confirmation. We will delve into the strategic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, underpinned by insights from forced degradation studies.

The Foundation: Forced Degradation Studies

Before embarking on structural elucidation, it is crucial to understand the potential degradation pathways of Irbesartan. Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, as stipulated by ICH guideline Q1A (R2).[2][10][11] These studies are instrumental in generating a representative sample of degradation products, which can then be used to develop and validate stability-indicating analytical methods.[4][10]

Studies have shown that Irbesartan is susceptible to degradation under acidic, basic, and photoacidic conditions, while remaining relatively stable under oxidative, thermal, and photolytic stress.[2][10][11] For instance, degradation in acidic and basic media often leads to the formation of specific degradation products.[4][12] The insights gained from these studies are invaluable for predicting potential impurities that may arise during manufacturing and storage.

The Orthogonal Workflow for Impurity Structure Elucidation

The confirmation of an impurity's structure is not a linear process but rather an iterative and synergistic workflow. It begins with detection and separation, moves to preliminary identification, and culminates in definitive structural confirmation.

Orthogonal_Workflow cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Definitive Confirmation Forced Degradation Forced Degradation HPLC_UV HPLC-UV/PDA Forced Degradation->HPLC_UV Generates Impurities LC_MS LC-MS/MS (HRMS) HPLC_UV->LC_MS Provides m/z NMR NMR (1D & 2D) LC_MS->NMR Requires Isolation Final_Structure Confirmed Impurity Structure NMR->Final_Structure Unambiguous Structure Logical_Relationship HPLC HPLC (Separation) MS Mass Spectrometry (m/z & Fragments) HPLC->MS Provides separated analytes NMR NMR (Connectivity) HPLC->NMR Enables isolation of pure impurity MS->NMR Suggests tentative structures to confirm Structure Confirmed Structure NMR->Structure Provides definitive proof

Sources

A Senior Application Scientist's Guide to Benchmarking Chromatography Columns for Polar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polar Molecules

In liquid chromatography, polar compounds present a persistent challenge. Their high water solubility and limited interaction with traditional non-polar stationary phases, like C18, often result in poor retention, leading them to elute in or near the solvent front.[1][2][3][4] This co-elution with salts and other matrix components can cause significant ion suppression in mass spectrometry (MS) and complicates accurate quantification.[1] For researchers in drug development and metabolomics, where many key analytes such as metabolites, small molecule drugs, and peptides are polar, selecting the appropriate chromatographic strategy is paramount for generating robust and reliable data.

This guide provides an in-depth comparison of the three primary column chemistries used to overcome this challenge: Hydrophilic Interaction Liquid Chromatography (HILIC), modern Aqueous Reversed-Phase (RP) columns, and Mixed-Mode Chromatography (MMC). We will explore the separation mechanisms, benchmark their performance with supporting data, and provide detailed protocols to empower you to make an informed decision for your specific application.

Pillar 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful and increasingly popular technique for retaining and separating very polar compounds.[5][6] It is often considered a complementary technique to reversed-phase chromatography.[5][7]

The HILIC Mechanism: Partitioning into a Water-Enriched Layer

HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (>80%).[6][7] This high organic content promotes the formation of a water-enriched layer on the surface of the polar stationary phase.[1][2] The primary retention mechanism is the partitioning of polar analytes from the organic-rich mobile phase into this immobilized aqueous layer.[6] Secondary interactions, including hydrogen bonding and electrostatic forces, also contribute to the separation.[7] Elution is achieved by increasing the polarity of the mobile phase, i.e., by increasing the water content—the opposite of reversed-phase chromatography.[2][5]

Advantages & Considerations
  • Excellent Retention for Very Polar Analytes: HILIC is purpose-built for compounds that are unretained in reversed-phase, such as sugars, amino acids, and polar metabolites.[2][5][6]

  • Enhanced MS Sensitivity: The use of high-organic mobile phases facilitates more efficient desolvation and ionization in the MS source, often leading to a significant sensitivity improvement.[5][6]

  • Method Development Complexity: HILIC can be less intuitive than reversed-phase. Column equilibration times are often longer, and peak shape can be highly sensitive to the sample diluent and mobile phase additives.[8] It is crucial to dissolve the sample in a solvent that matches the initial mobile phase conditions to avoid peak distortion.[8]

Pillar 2: Aqueous Reversed-Phase C18 Columns

While standard C18 columns are unsuitable for highly polar compounds due to their hydrophobicity, modern "aqueous-compatible" or "polar-endcapped" C18 columns have been engineered to address this limitation.[3][9][10]

The Aqueous C18 Mechanism: Resisting "Phase Collapse"

Traditional C18 columns suffer from a phenomenon known as "phase collapse" or "dewetting" when used with highly aqueous mobile phases (e.g., >95% water).[8] The high surface tension of the water forces it out of the pores of the hydrophobic stationary phase, leading to a dramatic loss of surface area and inconsistent retention.

Aqueous C18 columns, such as those with T3 bonding technology, overcome this by incorporating a lower C18 ligand density or using proprietary polar end-capping.[3][8][10] This creates a more hydrophilic surface that remains "wetted" even in 100% aqueous conditions, ensuring reproducible retention for polar analytes through hydrophobic interactions.[3][8]

Advantages & Considerations
  • Familiar Methodology: Operates under standard reversed-phase conditions, making it intuitive for chromatographers accustomed to this mode.

  • Robustness: These columns are generally robust and offer excellent peak shape across a wide pH range.[8]

  • Limited Retention for Extremely Polar Compounds: While effective for moderately polar compounds, they may still provide insufficient retention for extremely polar or hydrophilic molecules like small organic acids or sugars, which are better suited for HILIC.[3]

Pillar 3: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is a versatile technique that utilizes stationary phases containing more than one type of functional group, allowing for multiple, simultaneous retention mechanisms.[11][12][13]

The Mixed-Mode Mechanism: A Synergy of Interactions

The most common mixed-mode columns for polar compound analysis combine reversed-phase (e.g., C18) and ion-exchange functionalities (either cation-exchange or anion-exchange) on the same ligand.[8][12][14] This dual nature allows for the simultaneous retention of nonpolar and ionizable compounds.[14]

The power of MMC lies in its tunability. By adjusting mobile phase parameters such as pH, ionic strength, and organic solvent content, the chromatographer can finely control both the hydrophobic and electrostatic interactions, providing an orthogonal selectivity compared to pure reversed-phase or HILIC columns.[11][12][14]

Advantages & Considerations
  • Unmatched Selectivity Control: Offers the greatest flexibility in method development, enabling the separation of complex mixtures containing analytes with diverse polarities and charge states, such as a parent drug and its charged counterion.[12]

  • Eliminates Ion-Pairing Reagents: Achieves excellent retention of charged analytes without the need for ion-pairing reagents like TFA, which are known to suppress MS signal and are difficult to flush from the system.[12][14]

  • Potential for Complex Method Development: The multiple variables that can be adjusted (pH, salt, organic) can make method development more complex than for single-mechanism phases.[8]

Performance Benchmark: A Comparative Study

To objectively compare these column technologies, a benchmark study was designed using a test mixture of five polar compounds with varying physicochemical properties.

Experimental Design Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive column comparison.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Data Acquisition cluster_analysis Phase 3: Data Analysis & Comparison A Prepare Standard Test Mixture (Acidic, Basic, Neutral Analytes) B Prepare Mobile Phases (A: Aqueous Buffer, B: Organic) A->B C System Preparation & Equilibration (Flush pump, prime lines) B->C D Install Column 1 (e.g., HILIC) C->D E Equilibrate Column (20-30 column volumes) D->E F Inject Standard & Run Gradient E->F G Repeat for Columns 2 & 3 (Aqueous C18, Mixed-Mode) F->G H Process Chromatograms G->H I Calculate Key Metrics (k', As, Rs, Peak Capacity) H->I J Tabulate & Compare Results I->J K Select Optimal Column J->K

Caption: Experimental workflow for benchmarking chromatography columns.

Experimental Protocols

1. Standard Mixture Preparation: A 1 µg/mL stock solution was prepared containing the following analytes in 80:20 Acetonitrile/Water:

  • Uracil (Neutral, Void Marker)

  • Metformin (Strongly Basic, pKa ~12.4)

  • Creatinine (Basic, pKa ~4.8)

  • Salicylic Acid (Acidic, pKa ~2.9)

  • Adenosine Monophosphate (AMP) (Acidic/Zwitterionic)

2. Chromatographic Conditions:

  • System: UHPLC system coupled to a Q-TOF Mass Spectrometer.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • HILIC: 95% B to 50% B over 5 minutes.

    • Aqueous C18: 2% B to 60% B over 5 minutes.

    • Mixed-Mode (RP/Anion-Exchange): 95% B to 40% B over 5 minutes.

3. Column Equilibration: Each column was equilibrated with the initial mobile phase conditions for a minimum of 20 column volumes prior to the first injection to ensure reproducible retention times.[8]

Comparative Data Summary

The performance of three representative columns was evaluated based on key chromatographic parameters: Retention Factor (k'), Peak Asymmetry (As), and Resolution (Rs) between the most critical pair (Creatinine/Metformin).

Analyte Parameter HILIC Column (Zwitterionic Phase)Aqueous C18 Column (Polar Endcapped)Mixed-Mode Column (RP/Anion-Exchange)
Uracil k'0.80.50.6
Creatinine k'3.51.12.8
As1.11.41.2
Metformin k'4.81.34.5
As1.21.81.1
Salicylic Acid k'1.55.21.9
As1.31.11.3
AMP k'6.20.78.5
As1.2- (No retention)1.1
Creatinine/Metformin Rs2.80.93.5

Note: Data are representative and intended for comparative purposes.

Analysis of Results
  • HILIC: Provided excellent retention for the polar basic compounds (Creatinine, Metformin) and the highly polar AMP.[5][7] Retention for the acidic Salicylic Acid was minimal, as expected. Peak shapes were generally very good.

  • Aqueous C18: Showed strong retention for the moderately polar and hydrophobic Salicylic Acid.[15][16] However, it struggled to retain the very polar basic compounds, resulting in low k' values and poor resolution between Creatinine and Metformin.[3][17] The highly polar AMP was completely unretained.

  • Mixed-Mode: Demonstrated the most versatile performance. The combination of reversed-phase and anion-exchange mechanisms provided strong retention for the basic compounds (via cation exclusion and hydrophobic interaction) and exceptional retention for the anionic AMP (via anion exchange).[11][14] It also offered the best resolution for the critical basic pair.

Conclusion: Selecting the Right Tool for the Job

The choice of chromatography column is not a one-size-fits-all decision; it is dictated by the specific properties of the analytes of interest. This benchmark analysis provides a clear framework for making that choice.

G cluster_choices cluster_recs A What are the properties of your primary analytes? B Extremely Polar (e.g., Sugars, Nucleotides, Small Organic Acids) Poorly soluble in high organic A->B High Polarity C Moderately Polar (Acids/Bases) Soluble in RP mobile phases A->C Moderate Polarity D Complex Mixture (Polar, Non-polar, Anionic, Cationic) Requires orthogonal selectivity A->D High Complexity E HILIC Column B->E F Aqueous C18 Column C->F G Mixed-Mode Column D->G

Caption: Decision guide for selecting a column based on analyte properties.

  • Choose HILIC when your primary goal is to retain and separate extremely polar and hydrophilic compounds that are unretained by other means. It is the premier choice for applications like metabolomics and analysis of sugars or amino acids.[2][5][6]

  • Choose Aqueous C18 when working with moderately polar compounds or when you need to operate in 100% aqueous conditions within a familiar reversed-phase framework. It offers robustness and simplicity for suitable analytes.[3][8]

  • Choose Mixed-Mode when analyzing complex samples containing a wide variety of analytes (polar, non-polar, ionic) or when you require unique selectivity to resolve difficult co-elutions. Its tunability provides a powerful tool for challenging separations.[11][12][13]

By systematically evaluating these column technologies against your specific analytical needs, you can develop robust, reproducible, and high-performing methods for the challenging world of polar compound analysis.

References

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • HILIC HPLC Column. Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Hawach Scientific. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Column efficiency testing. Cytiva. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [https://www.phenomenex.com/ पूरी/normal-phase-vs-reversed-phase-chromatography/]([Link] पूरी/normal-phase-vs-reversed-phase-chromatography/)

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Institutes of Health (NIH). [Link]

  • Comparison Techniques For HPLC Column Performance. LCGC International. [Link]

  • Comparison Techniques for HPLC Column Performance. LCGC International. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • Protocol to compare column performance applied to hydrophilic interaction liquid chromatography. ResearchGate. [Link]

  • Chromatography Column Performance and Data Analysis Success Guide. Bio-Rad. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • HPLC Column Performance. Waters Corporation. [Link]

  • How Is the Performance of the HPLC Column. Hawach Scientific. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Pentanamidocyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

It is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for any chemical before handling and disposal. This guide is intended to provide a framework based on general chemical safety principles in the absence of specific SDS information.

The Causal Chain of Safe Disposal: Understanding the 'Why'

Proper chemical waste disposal is not merely a procedural checklist; it is a system rooted in a deep understanding of chemical properties and their potential environmental and health impacts. The core principles guiding the disposal of 1-Pentanamidocyclopentanecarboxamide, a solid organic compound, are:

  • Hazard Identification: Assuming it shares characteristics with similar amide compounds, it may present as a skin and eye irritant.[1][2] Improper disposal could lead to contamination of soil and water.

  • Segregation: Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases or heat.[3]

  • Containment: Robust and correctly labeled containers are crucial to prevent leaks and ensure that waste handlers are aware of the contents.

  • Regulatory Compliance: Adherence to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C11H20N2O2[4]
CAS Number 177219-40-8[4]
Molecular Weight 212.29 g/mol [4]
Physical State Solid (Assumed)N/A
Assumed Hazards Potential skin and eye irritant[1][2]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Waste Identification and Classification

Based on the available information for similar compounds, this compound should be treated as a non-acutely hazardous solid chemical waste .

Waste Segregation

Proper segregation is critical to prevent accidental reactions.

  • Do not mix this waste with:

    • Liquid waste

    • Acids or bases

    • Oxidizers

    • Reactive chemicals

  • Collect this waste in a designated container for solid organic chemical waste.

Waste Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container: Use a clean, dry, and chemically compatible container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The approximate amount of waste in the container.

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Waste Accumulation and Storage

Follow your institution's guidelines for satellite accumulation areas (SAAs).

  • Store the waste container in a designated SAA that is at or near the point of generation.

  • Keep the container closed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

Disposal Request and Pickup
  • Once the container is full, or in accordance with your institution's policies, arrange for its disposal through your Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Identify Identify as Solid Organic Waste PPE->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Container Select & Label Compatible Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Request Request EHS Pickup Store->Request Dispose Professional Disposal Request->Dispose

Caption: Workflow for the proper disposal of this compound.

Trustworthiness: A Self-Validating System

This protocol is designed to be a self-validating system by adhering to established principles of chemical safety and waste management. By following these steps, you are inherently minimizing risks and ensuring compliance with regulations that are in place to protect both individuals and the environment. The emphasis on consulting specific SDSs, proper labeling, and involving your institution's EHS department creates a closed-loop system of responsibility and safety.

References

  • This compound | CAS#:177219-40-8 | Chemsrc. [Link]

  • This compound | C11H20N2O2 | CID 10867604 - PubChem. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. [Link]

  • How Do You Dispose Of Waste In A Laboratory? - Chemistry For Everyone - YouTube. [Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA. [Link]

  • 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids - JOCPR. [Link]

  • (PDF) Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.